1H-Pyrrole-2,3-dione
Description
Structure
3D Structure
Properties
CAS No. |
57518-91-9 |
|---|---|
Molecular Formula |
C4H3NO2 |
Molecular Weight |
97.07 g/mol |
IUPAC Name |
1H-pyrrole-2,3-dione |
InChI |
InChI=1S/C4H3NO2/c6-3-1-2-5-4(3)7/h1-2H,(H,5,6,7) |
InChI Key |
WIFCKLPZYYALGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=O)C1=O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 1H-Pyrrole-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Potential of a Reactive Scaffold
In the landscape of modern medicinal chemistry and materials science, the pyrrole scaffold remains a cornerstone of innovation. Its inherent aromaticity and diverse functionalization potential have rendered it a privileged structure in numerous therapeutic agents and functional materials. Within this family, the 1H-Pyrrole-2,3-dione core, an α-oxo γ-lactam, presents a particularly intriguing and highly reactive synthon for the construction of complex heterocyclic systems. While extensive research has been dedicated to its substituted derivatives, this guide aims to provide a comprehensive understanding of the fundamental physicochemical properties of the parent 1H-Pyrrole-2,3-dione, drawing upon experimental data from its analogues and computational insights to illuminate the core characteristics of this versatile molecule. This document is designed to be a practical resource for researchers, offering not just data, but a deeper understanding of the causality behind its chemical behavior and strategic insights for its application in synthesis and drug discovery.
Molecular Structure and Theoretical Insights
The 1H-Pyrrole-2,3-dione molecule, with the chemical formula C₄H₃NO₂, possesses a planar five-membered ring containing a nitrogen atom, and is characterized by the presence of two adjacent carbonyl groups at the 2- and 3-positions. This arrangement results in a unique electronic distribution that dictates its reactivity.
Computed Molecular Properties
| Property | Value | Source |
| Molecular Formula | C₄H₃NO₂ | PubChem[1] |
| Molecular Weight | 97.07 g/mol | PubChem[1] |
| IUPAC Name | 1H-pyrrole-2,3-dione | PubChem[1] |
| Canonical SMILES | C1=CNC(=O)C1=O | PubChem[1] |
| InChI Key | WIFCKLPZYYALGY-UHFFFAOYSA-N | PubChem[1] |
The presence of the electron-withdrawing dione functionality significantly influences the aromaticity of the pyrrole ring. The lone pair of electrons on the nitrogen atom participates in resonance, contributing to a degree of aromatic character. However, this is counteracted by the strong inductive and mesomeric effects of the carbonyl groups. This electronic tug-of-war is central to the molecule's reactivity profile.
Physicochemical Properties: An Extrapolative Approach
Direct experimental data for the unsubstituted 1H-Pyrrole-2,3-dione is scarce in the literature, likely due to its inherent reactivity and potential instability. However, by examining its substituted derivatives and related structures, we can infer its key physicochemical properties.
Physical State and Melting Point
Substituted pyrrole-2,3-diones are typically crystalline solids. For instance, 1-(N,N-dimethylcarbamyl)-4-(4-methylbenzoyl)-5-(4-methylphenyl)-1H-pyrrole-2,3-dione has a melting point of 131 °C, while 1-(N,N-diethylcarbamyl)-4-(4-methylbenzoyl)-5-(4-methylphenyl)-1H-pyrrole-2,3-dione melts at 137 °C[2]. A related fused ring system, 1H-pyrrolo[2,3-b]pyridine-2,3-dione, exhibits a melting point of 225-230 °C with decomposition[3]. Based on these observations, it is reasonable to predict that the unsubstituted 1H-Pyrrole-2,3-dione is a solid at room temperature with a moderately high melting point.
Solubility
The solubility of pyrrole derivatives is largely dictated by the nature of their substituents. The parent pyrrole has low solubility in water but is soluble in many organic solvents like ethanol, diethyl ether, and benzene[4][5]. Given the polar nature of the dione functionality, 1H-Pyrrole-2,3-dione is expected to exhibit moderate solubility in polar organic solvents such as acetone, ethyl acetate, and alcohols. Its solubility in nonpolar solvents is likely to be limited. For substituted derivatives, the solubility can be tuned; for example, recrystallization from toluene or 2-propanol is reported for certain substituted pyrrole-2,3-diones[2].
Acidity (pKa)
The NH proton of the pyrrole ring is weakly acidic, with a pKa of approximately 17.5 for the parent pyrrole[6]. The presence of two electron-withdrawing carbonyl groups in 1H-Pyrrole-2,3-dione is expected to significantly increase the acidity of the N-H proton, making it more amenable to deprotonation by moderate bases. For comparison, the related compound 1H-Pyrrole-2,3-dicarboxylic acid has a predicted pKa of 3.07[7]. This enhanced acidity is a key feature to consider in its synthetic applications.
Spectroscopic Characterization
Infrared (IR) Spectroscopy
The IR spectrum of a pyrrole-2,3-dione is dominated by the stretching vibrations of its carbonyl groups. Substituted derivatives typically show multiple strong absorption bands in the region of 1650-1780 cm⁻¹ [2]. For example, 1-(N,N-dimethylcarbamyl)-4-(4-methylbenzoyl)-5-(4-methylphenyl)-1H-pyrrole-2,3-dione displays four distinct C=O stretching bands at 1774, 1722, 1701, and 1652 cm⁻¹[2]. The N-H stretching vibration is expected to appear as a broad band in the region of 3100-3400 cm⁻¹ .
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of the unsubstituted 1H-Pyrrole-2,3-dione is expected to be relatively simple, showing signals for the two vinyl protons and the N-H proton. The chemical shifts of the ring protons will be downfield compared to parent pyrrole (δ ~6.2-6.7 ppm) due to the deshielding effect of the carbonyl groups. The N-H proton signal is expected to be broad and its chemical shift will be highly dependent on the solvent and concentration.
¹³C NMR: The carbon NMR spectrum will be characterized by two downfield signals for the carbonyl carbons, typically in the range of δ 160-190 ppm [2]. The signals for the sp² carbons of the pyrrole ring will also be observed. For instance, in a substituted derivative, the C2 and C3 carbonyl carbons resonate at approximately 173.7 and 182.2 ppm, respectively[2].
UV-Visible Spectroscopy
The parent pyrrole exhibits strong UV absorption bands around 210 and 240 nm, corresponding to π-π* transitions[8]. The extended conjugation and the presence of carbonyl groups in 1H-Pyrrole-2,3-dione are expected to shift these absorptions to longer wavelengths (a bathochromic shift). The exact position of the absorption maxima will be influenced by the solvent polarity.
Chemical Reactivity and Synthetic Applications
The 1H-Pyrrole-2,3-dione core is a highly versatile building block in organic synthesis, primarily due to its electrophilic nature. The presence of two adjacent carbonyl groups and an activated C=C bond makes it susceptible to a variety of nucleophilic and cycloaddition reactions.
Synthesis of the 1H-Pyrrole-2,3-dione Scaffold
A common synthetic route to substituted 1H-pyrrole-2,3-diones involves the cyclocondensation of 4-aroyl-5-aryl-furan-2,3-diones with ureas or amides. This reaction proceeds via a Michael-type addition of the nitrogen nucleophile to the furan-dione ring, followed by the elimination of water to yield the pyrrole-2,3-dione derivative[2].
Figure 1. General synthesis of substituted 1H-pyrrole-2,3-diones.
Experimental Protocol: Synthesis of 1-(N,N-dimethylcarbamyl)-4-(4-methylbenzoyl)-5-(4-methylphenyl)-1H-pyrrole-2,3-dione [2]
-
To a solution of 4-(4-methylbenzoyl)-5-(4-methylphenyl)-2,3-furandione (1 mmol) in 30 mL of distilled benzene, add N,N-dimethylurea (1 mmol).
-
Reflux the mixture for 6 hours, monitoring the reaction progress by TLC.
-
After completion, remove the solvent by evaporation under reduced pressure.
-
Treat the oily residue with dry diethyl ether to precipitate the crude product.
-
Purify the crude product by recrystallization from toluene to obtain the pure pyrrole-2,3-dione.
Causality Behind Experimental Choices: The use of benzene as a solvent facilitates the azeotropic removal of water, driving the equilibrium towards the formation of the pyrrole-2,3-dione. Diethyl ether is used for precipitation as the product is typically insoluble in it, allowing for easy separation from the reaction mixture. Recrystallization from a suitable solvent like toluene ensures high purity of the final product.
Reactivity as a Michael Acceptor
The electron-deficient C4=C5 double bond in 1H-pyrrole-2,3-diones makes them excellent Michael acceptors. They readily react with a wide range of nucleophiles, including amines, thiols, and carbanions. This reactivity is a cornerstone for the synthesis of more complex heterocyclic systems.
Cycloaddition Reactions
1H-Pyrrole-2,3-diones are valuable partners in cycloaddition reactions. They can act as dienophiles in Diels-Alder reactions and as dipolarophiles in 1,3-dipolar cycloadditions. These reactions provide a powerful tool for the stereoselective construction of polycyclic and spirocyclic compounds, which are of significant interest in drug discovery[9][10][11].
Figure 2. Key reactivity pathways of the 1H-pyrrole-2,3-dione scaffold.
Stability and Handling
The high reactivity of the 1H-pyrrole-2,3-dione core suggests that the unsubstituted parent compound may have limited stability. The presence of the dione functionality makes the ring susceptible to hydrolysis, particularly under basic conditions, which can lead to ring-opening[12]. Substituted derivatives are generally more stable and can be isolated and stored. It is advisable to handle these compounds in a dry, inert atmosphere and to store them protected from light and moisture to prevent degradation.
Applications in Drug Discovery and Materials Science
The 1H-pyrrole-2,3-dione scaffold is a valuable building block in the synthesis of biologically active molecules. Its structural similarity to isatin (1H-indole-2,3-dione), a well-known privileged structure in medicinal chemistry, underscores its potential in drug discovery[2][13][14]. Derivatives of pyrrole-2,3-diones have been investigated for a range of therapeutic applications, including as anticancer and anti-inflammatory agents[15][16][17]. The ability to readily generate molecular complexity from this scaffold makes it an attractive starting point for the development of novel therapeutics.
In materials science, the electronic properties of the pyrrole ring, which can be tuned by substitution, make pyrrole-based compounds interesting candidates for organic electronics.
Conclusion and Future Outlook
1H-Pyrrole-2,3-dione is a reactive and versatile heterocyclic scaffold with significant potential in organic synthesis, medicinal chemistry, and materials science. While detailed physicochemical data for the unsubstituted parent compound is limited, a clear understanding of its properties can be extrapolated from the extensive studies on its derivatives. The unique electronic nature of the dione functionality imparts a rich and diverse reactivity, making it a powerful tool for the construction of complex molecular architectures. As the demand for novel therapeutic agents and functional materials continues to grow, the strategic application of the 1H-pyrrole-2,3-dione core is poised to play an increasingly important role in the development of next-generation chemical entities. Further investigation into the properties and reactivity of the parent compound and its derivatives will undoubtedly unlock new avenues for innovation.
References
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Koca, İ., & Yıldırım, İ. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Organic Communications, 5(3), 135-142. [Link]
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Taylor & Francis Online. (2022). Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][3][9]diazepine derivatives as potent EGFR/CDK2 inhibitors. [Link]
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Cheméo. Chemical Properties of 1H-Pyrrole-2,5-dione (CAS 541-59-3). [Link]
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ResearchGate. Evaluation of pyrrole-2,3-dicarboxylate derivatives: Synthesis, DFT analysis, molecular docking, virtual screening and in vitro anti-hepatic cancer study. [Link]
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PMC. Synthesis of Stable Betaines Based on 1H-Pyrrole-2,3-diones and Pyridinium Ylides and Their Thermal Conversion to Cyclopropane-Fused Pyrroles. [Link]
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An In-Depth Technical Guide to the Molecular Structure and Bonding of 1H-Pyrrole-2,3-dione (Isatin)
Executive Summary
1H-Pyrrole-2,3-dione, more commonly known as isatin, represents a cornerstone heterocyclic scaffold in medicinal chemistry and synthetic organic chemistry.[1] Its unique structural and electronic properties, particularly the differential reactivity of its two carbonyl groups, make it a versatile precursor for a vast array of biologically active compounds.[2][3] This guide provides a detailed examination of the molecular architecture and bonding of the isatin core. We will dissect its electronic nature, explore how its structure is elucidated through modern spectroscopic techniques, and explain how its bonding characteristics dictate its chemical reactivity—a critical understanding for professionals engaged in rational drug design and synthetic strategy.
The Isatin Scaffold: A Structural Overview
Isatin (1H-indole-2,3-dione) is a planar, fused bicyclic molecule composed of a benzene ring fused to a five-membered pyrrole ring.[2][4] This fusion creates a rigid structure where the electronic properties of an aromatic system are directly juxtaposed with a highly functionalized five-membered ring containing two distinct carbonyl groups at positions C2 and C3.[5]
The fundamental structure and IUPAC numbering system for the isatin core are presented below.
Caption: The molecular structure and numbering of 1H-Pyrrole-2,3-dione (Isatin).
The planarity of the ring system is a crucial feature, facilitating extensive electron delocalization which profoundly influences its chemical behavior. The benzene portion of the molecule retains its aromatic character, while the five-membered ring, bearing two sp²-hybridized carbonyl carbons, is non-aromatic.[4]
A Tale of Two Carbonyls: Bonding and Electronic Profile
The chemical utility of isatin hinges on the distinct electronic environments of the C2 and C3 carbonyl groups. This differentiation is not immediately obvious from a simple line-bond structure but is fundamental to its reactivity.
-
The C2 Carbonyl: An Amide in Disguise: The C2 carbonyl, adjacent to the nitrogen atom, is part of a cyclic amide, or lactam , functional group. The lone pair of electrons on the nitrogen atom participates in resonance with the C2 carbonyl. This delocalization increases the electron density on the C2 oxygen and imparts significant double-bond character to the N1-C2 bond. The consequence is a C2 carbon that is significantly less electrophilic and a carbonyl group that is less reactive towards nucleophiles compared to a typical ketone.
-
The C3 Carbonyl: A Highly Reactive Ketone: In contrast, the C3 carbonyl is flanked by the C2 carbonyl and the C3a carbon of the fused aromatic ring. It behaves as a highly reactive α-keto group. Its electrophilicity is enhanced by the inductive electron-withdrawing effect of the adjacent C2 lactam carbonyl. This makes the C3 carbon the primary site for nucleophilic attack, a feature that has been extensively exploited in the synthesis of complex spirooxindole derivatives.[6][7]
The following diagram illustrates the key resonance contributor that diminishes the reactivity at C2 and highlights why C3 remains the dominant electrophilic center.
Caption: Key resonance structure illustrating electron delocalization in the isatin core.
Influence of Aromatic Ring Substituents
The electrophilicity of the C3 carbonyl is not static; it is finely tuned by substituents on the benzene ring. This principle is a cornerstone of physical organic chemistry and is critical for designing isatin-based reagents with tailored reactivity.
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or halogens (-Cl, -Br) at positions 4, 5, 6, or 7 decrease electron density on the aromatic ring. This effect is transmitted to the C3 carbonyl, increasing its partial positive charge and making it more susceptible to nucleophilic attack.[6]
-
Electron-Donating Groups (EDGs): Conversely, groups like alkyl (-CH₃) or alkoxy (-OCH₃) donate electron density to the ring, which reduces the electrophilicity of the C3 carbonyl and slows the rate of nucleophilic addition.[6]
This relationship can be visualized as a logical workflow.
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Spectroscopic Elucidation of 1H-Pyrrole-2,3-diones: A Technical Guide for Structural Characterization
Executive Summary
1H-pyrrole-2,3-diones are cyclic α,β-unsaturated carbonyl compounds that serve as highly reactive Michael acceptors[1]. They are critical building blocks in the synthesis of spiro-heterocycles, quinoxalinones, and potent pharmaceuticals[2]. Because of their unique conjugated dicarbonyl system, they are highly electrophilic and prone to hydration or nucleophilic attack[3]. For researchers and drug development professionals, acquiring high-fidelity spectroscopic data (NMR, FT-IR, and HRMS) requires rigorous environmental control and an understanding of the electronic causality behind their spectral signatures. This whitepaper provides an authoritative, self-validating framework for the structural elucidation of these complex heterocycles.
Structural Dynamics & Electronic Causality
The core of the 1H-pyrrole-2,3-dione molecule features adjacent C2 (amide) and C3 (ketone) carbonyl groups. This proximity creates a highly electron-deficient core.
-
The C3 Carbonyl: Lacking the direct resonance stabilization of the nitrogen lone pair, the C3 position is highly electrophilic. It readily participates in cross-aldol reactions[3] and Diels-Alder cycloadditions[4].
-
The C2 Carbonyl: Functions as a classic lactam, benefiting from nitrogen delocalization, which inherently shields it relative to C3.
Causality in Analytical Design: Because the C3 ketone is prone to nucleophilic attack, exposure to trace water in analytical solvents can lead to spontaneous hydrate formation (gem-diol), drastically altering the spectroscopic profile. Consequently, all analytical workflows must utilize strictly anhydrous, aprotic conditions to preserve the integrity of the dicarbonyl system[1].
Fig 1. Self-validating multi-modal spectroscopic workflow for 1H-Pyrrole-2,3-diones.
Multi-Modal Spectroscopic Profiling
Nuclear Magnetic Resonance (NMR)
NMR spectroscopy provides the definitive map of the pyrrole core.
-
¹H NMR: While the core lacks protons at C2 and C3, substituents at C4, C5, and N1 provide diagnostic shifts. For example, in 4-aroyl-5-aryl derivatives, the aromatic protons typically resonate between 7.17–8.11 ppm[2]. If the N1 position is unsubstituted, the N-H proton appears as a broad singlet far downfield (>10 ppm) due to strong hydrogen bonding and deshielding by the adjacent C2 carbonyl.
-
¹³C NMR: The most critical diagnostic features are the C2 and C3 carbons. The C3 ketone resonates furthest downfield (177.7 – 184.6 ppm) due to the absence of amide resonance[2][4]. The C2 amide carbonyl appears slightly upfield (160.0 – 170.0 ppm) because the nitrogen lone pair delocalizes into the carbonyl π-system[2].
Vibrational Spectroscopy (FT-IR)
Solid-state FT-IR is preferred over solution-phase IR to prevent solvent-induced shifts of the highly polarizable C=O bonds. The signature of the 1H-pyrrole-2,3-dione core is the presence of multiple, high-frequency C=O stretches. The C3 ketone typically absorbs at 1740–1777 cm⁻¹, reflecting high ring strain and electron deficiency, while the C2 lactam carbonyl absorbs at 1710–1728 cm⁻¹[1][2].
Mass Spectrometry (HRMS)
Soft ionization techniques like Electrospray Ionization (ESI) are mandatory. Hard ionization (like Electron Impact, EI) often destroys the unstable α-dicarbonyl moiety, resulting in the immediate loss of carbon monoxide (-28 Da) and rendering the molecular ion [M]⁺ undetectable. ESI-HRMS preserves the [M+H]⁺ intact ion[4].
Fig 2. Characteristic MS/MS fragmentation pathway of the pyrrole-2,3-dione core.
Quantitative Data Summaries
The following tables synthesize the expected spectroscopic ranges for substituted 1H-pyrrole-2,3-diones, acting as a reference standard for structural validation.
Table 1: Representative ¹³C NMR Chemical Shifts
| Carbon Position | Chemical Shift Range (ppm) | Multiplicity | Causality / Electronic Environment |
| C3 (Ketone) | 177.0 – 185.0 | Quaternary | Highly deshielded; lacks direct nitrogen resonance stabilization. |
| C2 (Amide) | 160.0 – 170.0 | Quaternary | Shielded relative to C3 via N1 lone-pair delocalization. |
| C5 | 154.0 – 158.0 | Quaternary | sp² hybridized; chemical shift heavily influenced by C5-aryl substituents. |
| C4 | 92.0 – 105.0 | Quaternary / CH | Highly variable; shifts upfield if part of a polarized enolic system. |
Table 2: Representative FT-IR Vibrational Frequencies
| Functional Group | Frequency Range (cm⁻¹) | Intensity | Causality / Physical State |
| C3=O Stretch | 1740 – 1777 | Strong, Sharp | High frequency driven by 5-membered ring strain and adjacent electron deficiency. |
| C2=O Stretch | 1710 – 1728 | Strong, Sharp | Lower frequency due to standard lactam amide resonance. |
| C=C / C=N | 1580 – 1650 | Medium | Conjugated ring system vibrations. |
Protocol: High-Fidelity Spectroscopic Acquisition
To ensure a self-validating system where the data generated is free from solvent-induced artifacts, follow this step-by-step methodology:
Step 1: Anhydrous Sample Preparation
-
Action: Dry the synthesized 1H-pyrrole-2,3-dione under high vacuum (0.1 Torr) for 12 hours at room temperature.
-
Causality: Removes trace moisture. The C3 carbonyl is highly susceptible to hydration; trace water will convert the dione into a gem-diol, falsely shifting the C3 ¹³C NMR signal upfield and destroying the 1770 cm⁻¹ IR band.
Step 2: FT-IR Acquisition (Solid State)
-
Action: Grind 2 mg of the analyte with 200 mg of IR-grade, oven-dried KBr. Press into a translucent pellet at 10 tons. Acquire spectra immediately.
-
Causality: Solid-state KBr prevents solvent-solute interactions that occur in solution-phase IR, ensuring the distinct resolution of the C2 and C3 carbonyl stretches[2].
Step 3: NMR Acquisition (1H & 13C)
-
Action: Dissolve 15 mg (for ¹H) or 50 mg (for ¹³C) of the sample in 0.6 mL of 99.8% CDCl₃ or DMSO-d₆ stored strictly over 4Å molecular sieves[1].
-
Action: Acquire ¹³C NMR using a minimum of 1024 scans with a relaxation delay (D1) of 2.0 to 3.0 seconds.
-
Causality: The quaternary C2 and C3 carbons have long T1 relaxation times. An extended D1 delay ensures complete relaxation between pulses, allowing for accurate signal detection and integration against baseline noise[4].
Step 4: HRMS Analysis
-
Action: Dilute the sample to 1 µg/mL in LC-MS grade Acetonitrile. Inject into an ESI-TOF mass spectrometer in positive ion mode.
-
Causality: Avoid protic solvents like Methanol in the mobile phase to prevent hemiacetal formation at the C3 position during ionization. ESI ensures the survival of the intact [M+H]⁺ parent ion[4].
References
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Synthesis and spectroscopic characterization of pyrrole-2,3- diones and their following reactions with 1,2-aromatic diamines. ACG Publications. 2
-
Organocatalyzed enantioselective aldol reaction of 1H-pyrrole-2,3-diones. PMC. 3
-
Synthesis of Stable Betaines Based on 1H-Pyrrole-2,3-diones and Pyridinium Ylides and Their Thermal Conversion to Cyclopropane-Fused Pyrroles. PMC. 1
-
Dioxopyrrolines. LXII. Diels-Alder reaction of 1-Aryl-4- and 5-methoxycarbonyl-1H-pyrrole-2,3-diones with various 1,3-dienes. SciSpace. 4
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Tautomerism in 1H-Pyrrole-2,3-dione Derivatives: Mechanistic Insights, Analytical Workflows, and Synthetic Implications
Executive Summary
For researchers and drug development professionals, the 1H-pyrrole-2,3-dione scaffold represents a privileged, highly reactive building block essential for synthesizing complex polyheterocycles and spiro-fused pharmacological agents[1]. However, the structural plasticity of these derivatives—driven by complex lactam-lactim and keto-enol tautomeric equilibria—presents significant analytical and synthetic challenges[2]. Misidentifying the dominant tautomer in solution or solid state can lead to erroneous mechanistic assumptions, particularly in regioselective multicomponent reactions (MCRs) and 1,4-dipolar cycloadditions[1][3].
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic structural descriptions. Herein, we dissect the causality behind tautomeric shifts, establish self-validating experimental protocols for tautomer resolution, and provide actionable frameworks for leveraging these equilibria in advanced heterocyclic synthesis.
Mechanistic Foundations of Pyrroledione Tautomerism
The primary equilibrium governing 1H-pyrrole-2,3-dione derivatives is a dynamic interplay between the keto/lactam form and its enol/lactim isomers (specifically 2-hydroxypyrrole, 3-hydroxypyrrole, and 5-hydroxypyrrole)[2].
The thermodynamic baseline dictates that the lactam form is generally the most stable in the gas phase and in neutral aqueous solutions due to the high resonance energy of the cyclic amide bond[2]. However, this stability is easily perturbed. The introduction of electron-withdrawing groups (EWGs) at the C-4 or C-5 positions increases the acidity of the N-H proton, facilitating a prototropic shift that drives the equilibrium toward the enol or lactim forms[4]. Furthermore, polar aprotic solvents (e.g., DMSO) can stabilize the enol forms through strong intermolecular hydrogen bonding, fundamentally altering the reactive face of the molecule during nucleophilic attack.
Fig 1. Tautomeric equilibrium pathways of 1H-pyrrole-2,3-dione derivatives.
Analytical Workflows for Tautomer Resolution
Contradictions in structural assignment often arise when relying on a single analytical modality. A self-validating system must be employed, cross-verifying solution-state dynamics with solid-state geometries[3].
-
Variable-Temperature NMR (VT-NMR): Standard 1H NMR at 298 K often yields broadened signals for the labile N-H or O-H protons due to intermediate exchange rates on the NMR timescale. By utilizing VT-NMR, we can observe the coalescence and subsequent sharpening of these peaks, directly identifying the exchanging species[3].
-
X-Ray Crystallographic Validation: Because NOE (Nuclear Overhauser Effect) correlations can be ambiguous in highly substituted pyrroles, X-ray diffraction is mandatory to confirm the regioselectivity and the exact tautomeric state in the solid crystal lattice[3][5]. Extensive negative charge delocalization across the 1,3-dicarbonyl system often manifests as intermediate C-O and C-C bond lengths (1.23–1.25 Å), which X-ray analysis can definitively map[5].
Fig 2. Self-validating analytical workflow for pyrroledione tautomer identification.
Experimental Protocols: Synthesis and Characterization
To ensure rigorous scientific integrity, the following protocols are designed as a closed-loop, self-validating system. The synthesis of a model compound (e.g., 4,5-diphenyl-1H-pyrrole-2,3-dione) is immediately followed by orthogonal characterization steps.
Protocol A: Synthesis of 4,5-Diphenyl-1H-pyrrole-2,3-dione
Causality Note: The condensation of benzoin with active methylene compounds is chosen over direct oxidation methods to prevent over-oxidation of the sensitive pyrrole core[3].
-
Reaction Setup: Dissolve 10 mmol of benzoin and 11 mmol of malononitrile in 30 mL of anhydrous ethanol.
-
Catalysis: Add 1.5 equivalents of a mild amine base (e.g., piperidine). Why? The base deprotonates the active methylene, driving the initial Knoevenagel condensation while avoiding the degradation pathways triggered by strong alkalis.
-
Reflux & Monitoring: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor the consumption of benzoin via TLC (Hexane:EtOAc 3:1).
-
Isolation: Cool the reaction to 0°C to induce precipitation. Filter the crude solid and wash with cold ethanol.
-
Purification: Recrystallize from glacial acetic acid to yield the pure 1H-pyrrole-2,3-dione derivative.
Protocol B: Variable-Temperature NMR (VT-NMR) Analysis
Causality Note: DMSO-d6 is selected as the solvent because its strong hydrogen-bond accepting nature slows down the intermolecular proton exchange, allowing distinct tautomeric signals to be resolved at lower temperatures[1].
-
Sample Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of anhydrous DMSO-d6.
-
Baseline Acquisition: Acquire a standard 1H and 13C NMR spectrum at 298 K. Note any broad singlets in the 10.0–12.5 ppm region (indicative of exchanging NH/OH protons).
-
Temperature Gradient: Cool the probe to 273 K and acquire a spectrum. Gradually increase the temperature in 10 K increments up to 353 K.
-
Data Interpretation: Track the chemical shift and line width of the labile proton. A shift toward lower frequencies (upfield) at higher temperatures confirms the disruption of hydrogen-bonded tautomeric aggregates.
Protocol C: X-Ray Crystallographic Validation
-
Crystal Growth: Dissolve 50 mg of the compound in a minimum volume of boiling acetonitrile. Allow the solution to cool to room temperature slowly over 48 hours in a vibration-free environment to yield diffraction-quality single crystals.
-
Diffraction Analysis: Mount a suitable crystal on a diffractometer equipped with Mo-Kα radiation (λ = 0.71073 Å).
-
Validation: Solve the structure using direct methods. Pay specific attention to the C2-N1 and C3-O bond lengths. A C3-O bond length of ~1.24 Å alongside a localized proton on N1 definitively validates the keto/lactam solid-state tautomer[5].
Quantitative Data: Solvent and Substituent Effects
The equilibrium constant (
| Derivative Substitution | Solvent Environment | Dominant Tautomer | Tautomeric Ratio (Lactam : Enol) | Key NMR Indicator (1H) |
| 4,5-Diphenyl (Unsubstituted N) | Chloroform-d (CDCl3) | Lactam (Keto) | > 95 : 5 | Sharp NH ~ 10.5 ppm |
| 4,5-Diphenyl (Unsubstituted N) | DMSO-d6 | Lactam / Enol Mix | 60 : 40 | Broad NH/OH ~ 11.2 - 12.0 ppm |
| 4-EWG (e.g., -CN, -NO2) | DMSO-d6 | Enol (3-Hydroxy) | 15 : 85 | Sharp OH ~ 12.5 ppm |
| N-Methyl-4,5-Diphenyl | Any | Lactam (Fixed) | 100 : 0 | N-CH3 ~ 3.2 ppm, No exchange |
Table 1: Influence of solvent and electronic effects on the tautomeric distribution of 1H-pyrrole-2,3-diones.
Synthetic Implications in Multicomponent Reactions
Understanding the dominant tautomer is not merely an academic exercise; it directly dictates the success of advanced synthetic methodologies. For instance, in the 1,4-dipolar cycloaddition of 1H-pyrrole-2,3-diones with dipoles generated from dimethyl acetylenedicarboxylate (DMAD) and pyridine, the reaction proceeds regioselectively to afford spiro[pyrido[2,1-b][1,3]oxazine-2,3′-pyrroles][1].
Because the lactam form exposes a highly electrophilic C-3 carbonyl, nucleophilic attack by the zwitterionic intermediate is directed exclusively to this site, culminating in the formation of a quaternary spiro center[1]. Furthermore, these spirocyclic cycloadducts exist as diastereomeric mixtures that undergo rapid epimerization in solution—a phenomenon driven by ring-chain tautomerism that mirrors the dynamic nature of the parent pyrroledione[1][6]. By locking the tautomeric state (e.g., via N-alkylation), chemists can suppress unwanted prototropic shifts and drastically improve the diastereomeric ratio (dr) of the final spiro-fused drug candidates.
References
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Qamar, M. I. "Synthesis and reactions of cyclopropenones". SciSpace / University of Huddersfield. Available at:[Link]
-
Dmitriev, M., et al. "Synthesis of Stable Betaines Based on 1H-Pyrrole-2,3-diones and Pyridinium Ylides and Their Thermal Conversion to Cyclopropane-Fused Pyrroles". PMC / NIH. Available at:[Link]
-
Silaichev, P. S., et al. "Cycloaddition of Huisgen 1,4-dipoles: synthesis and rapid epimerization of functionalized spiropyrido[2,1-b][1,3]oxazine-pyrroles and related products". RSC Publishing. Available at:[Link]
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- 2. 1H-Pyrrol-2(3H)-one|C4H5NO|CAS 27406-82-2 [benchchem.com]
- 3. 2,3-Diphenyl-1H-pyrrole|Research Chemical [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. Synthesis of Stable Betaines Based on 1H-Pyrrole-2,3-diones and Pyridinium Ylides and Their Thermal Conversion to Cyclopropane-Fused Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cycloaddition of Huisgen 1,4-dipoles: synthesis and rapid epimerization of functionalized spiropyrido[2,1-b][1,3]oxazine-pyrroles and related products - PMC [pmc.ncbi.nlm.nih.gov]
Quantum Chemical Calculations for 1H-Pyrrole-2,3-dione: A Comprehensive Technical Guide to Predictive Molecular Modeling
Executive Summary
The 1H-pyrrole-2,3-dione scaffold is a privileged structural motif in medicinal chemistry, serving as a critical precursor for the synthesis of complex, biologically active spiroheterocycles and functionalized diphenylpyrroles. Because these molecules participate in highly regioselective and stereoselective multicomponent reactions, predictive molecular modeling is essential. This whitepaper provides an authoritative, in-depth guide to performing quantum chemical calculations—specifically Density Functional Theory (DFT)—on 1H-pyrrole-2,3-dione derivatives. By emphasizing the causality behind methodological choices and establishing self-validating computational protocols, this guide equips researchers and drug development professionals with the tools to accurately predict reactivity, spectroscopic properties, and reaction mechanisms.
The 1H-Pyrrole-2,3-dione Scaffold: Chemical Significance
1H-Pyrrole-2,3-dione is a rigid, planar, five-membered heterocyclic compound featuring a lactam and an adjacent ketone group[1]. The presence of the highly electrophilic C4-C5 double bond and the versatile carbonyl groups makes this scaffold an ideal dipolarophile and dienophile.
In drug discovery, [e]-fused 1H-pyrrole-2,3-diones are utilized as versatile building blocks to construct angular polycyclic alkaloid-like spiroheterocycles[2]. These complex 3D architectures are critical for developing metallo-β-lactamase inhibitors and overcoming antimicrobial resistance. Understanding the 3[3] prior to bench synthesis prevents the costly pursuit of thermodynamically unstable or unreactive targets.
Theoretical Framework: Causality in Computational Methodologies
Quantum chemical calculations must balance computational cost with chemical accuracy. The choice of exchange-correlation functional and basis set is not arbitrary; it is dictated by the specific electronic nature of the pyrrole-2,3-dione ring.
-
Functional Selection: For ground-state geometry optimization and spectroscopic predictions (NMR, IR), the B3LYP hybrid functional is the industry standard due to its excellent parameterization for organic heterocycles[4]. However, when modeling cycloaddition reactions, standard B3LYP fails to account for medium-range dispersion forces. Therefore, dispersion-corrected functionals like M06-2X or ωB97X-D must be used to accurately capture the van der Waals interactions present in pre-reaction complexes[2].
-
Basis Set Selection: The 6-311++G(d,p) basis set is highly recommended[4]. The inclusion of diffuse functions (++) is mathematically critical here; they allow the electron density of the lone pairs on the highly electronegative oxygen and nitrogen atoms to expand properly into space. The polarization functions ((d,p)) accommodate the angular momentum of the
-conjugated system, ensuring accurate modeling of the HOMO-LUMO orbitals.
Self-Validating Experimental Protocol for DFT Modeling
To ensure trustworthiness, computational chemistry must operate as a self-validating system. A calculated structure is meaningless unless mathematically proven to be a true minimum or transition state.
Step-by-Step Methodology
-
Initial Geometry Construction: Build the 1H-pyrrole-2,3-dione derivative using a molecular builder and perform a preliminary molecular mechanics (e.g., MMFF94) conformational search.
-
Ground State Optimization: Submit the lowest-energy conformer to DFT optimization (e.g., B3LYP/6-311++G(d,p)).
-
Frequency Calculation (The Validation Step): Immediately follow the optimization with a vibrational frequency calculation at the exact same level of theory.
-
Validation Rule: The structure is only a valid local minimum if it possesses zero imaginary frequencies [5]. If an imaginary frequency is present, the geometry is a saddle point and must be distorted along the imaginary mode and re-optimized.
-
-
Solvent Effects: Because pyrrole-2,3-dione reactions often occur in polar solvents, apply the Polarizable Continuum Model (PCM) to recalculate single-point energies, mimicking the dielectric environment of the experimental solvent.
Fig 1: Self-validating DFT workflow for 1H-Pyrrole-2,3-dione property and reaction analysis.
Electronic Properties & Global Reactivity Descriptors
The3[3]. In 1H-pyrrole-2,3-diones, the LUMO is typically localized over the C4-C5 double bond and the adjacent carbonyls, explaining their high susceptibility to nucleophilic attack[6].
Using Koopmans' theorem, the energies of the Highest Occupied Molecular Orbital (
Table 1: Quantitative Data for Global Reactivity Descriptors
| Reactivity Descriptor | Formula (Koopmans) | Typical Range for Pyrrole-2,3-diones (eV) | Chemical Significance |
| Ionization Potential ( | 6.50 – 7.20 | Energy required to remove an electron; indicates electron-donating ability. | |
| Electron Affinity ( | 1.80 – 2.50 | Energy released upon electron addition; indicates electrophilicity. | |
| HOMO-LUMO Gap ( | 4.00 – 5.40 | Kinetic stability; smaller gaps denote higher chemical reactivity. | |
| Chemical Hardness ( | 2.00 – 2.70 | Resistance to charge transfer; higher values mean lower reactivity. | |
| Chemical Softness ( | 0.18 – 0.25 | Polarizability; soft molecules are highly reactive in cycloadditions. | |
| Electronegativity ( | 4.15 – 4.85 | Tendency to attract electrons in a chemical bond. |
Spectroscopic Elucidation (NMR, IR, UV-Vis)
To confirm the successful synthesis of a pyrrole-2,3-dione derivative, experimental spectra must be matched against theoretical predictions.
-
NMR Spectroscopy: The Gauge-Including Atomic Orbitals (GIAO) approach is utilized to calculate highly accurate
H and C chemical shifts[4]. This is critical for distinguishing between regioisomers formed during multicomponent reactions. -
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate electronic vertical excitations[4]. For pyrrole-2,3-diones, intense absorption bands in the UV-Vis spectrum typically correspond to
transitions of the conjugated core and transitions of the carbonyl oxygen lone pairs.
Mechanistic Modeling of Cycloaddition Reactions
1H-Pyrrole-2,3-diones frequently undergo7[7] with reagents like nitrones to form complex spiroheterocycles[8]. Quantum chemical calculations have proven that these reactions generally proceed via a concerted asynchronous mechanism [5].
Protocol for Transition State (TS) Validation
-
TS Search: Utilize the Berny algorithm (Opt=TS) to locate the saddle point between the pre-reaction complex and the product.
-
Frequency Validation: The TS must exhibit exactly one imaginary frequency corresponding to the simultaneous (but unequal) formation of the two new
-bonds. -
Intrinsic Reaction Coordinate (IRC): Do not assume causality. Run an IRC calculation to trace the reaction path downhill from the TS. The IRC must mathematically connect the TS back to the specific pre-reaction complex and forward to the desired spiroheterocycle.
Fig 2: Reaction coordinate pathway for the 1,3-dipolar cycloaddition of pyrrole-2,3-diones.
References
1.[3] Title: 2,3-Diphenyl-1H-pyrrole | Research Chemical - Benchchem. Source: benchchem.com. URL: 3 2.[4] Title: Facile Synthesis, Structural Elucidation, Spectral Analysis and Evaluation of NLO properties of Pyrrole 4-imidazole Derivatives. Source: researchgate.net. URL: 4 3.[7] Title: Molbank - MDPI. Source: mdpi.com. URL: 7 4.[5] Title: Synthesis and thermolysis of the 2,3-dihydro-1H-pyrole-2,3-diones, pseudopericyclic reactions of formyl(N-phenylimidoyl)ketene: Experimental data and PM3 calculations. Source: researchgate.net. URL: 5 5.[2] Title: Reaction of Pyrrolobenzothiazines with Schiff Bases and Carbodiimides: Approach to Angular 6/5/5/5-Tetracyclic Spiroheterocycles. Source: mdpi.com. URL: 2 6.[1] Title: 1H-Pyrrol-2(3H)-one | CAS 27406-82-2 - Benchchem. Source: benchchem.com. URL: 1 7.[6] Title: Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Source: researchgate.net. URL: 6 8.[8] Title: Facile approach to alkaloid-like 6/6/5/5-tetracyclic spiroheterocycles via 1,3-dipolar cycloaddition reaction of fused 1H-pyrrole-2,3-diones with nitrones. Source: researchgate.net. URL: 8
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- 2. Reaction of Pyrrolobenzothiazines with Schiff Bases and Carbodiimides: Approach to Angular 6/5/5/5-Tetracyclic Spiroheterocycles [mdpi.com]
- 3. 2,3-Diphenyl-1H-pyrrole|Research Chemical [benchchem.com]
- 4. researchgate.net [researchgate.net]
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- 8. researchgate.net [researchgate.net]
Solvation Dynamics and Stability of 1H-Pyrrole-2,3-dione in Organic Solvents: A Technical Guide
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper
Executive Summary
The 1H-pyrrole-2,3-dione scaffold is a highly versatile, electrophilic building block widely utilized in the synthesis of complex spiroheterocycles, natural product analogs, and targeted therapeutics (such as RAD51 inhibitors)[1]. However, its dual carbonyl system and tautomeric nature present unique challenges regarding solubility and chemical stability. This whitepaper provides an in-depth analysis of the solvation thermodynamics of 1H-pyrrole-2,3-diones, explaining the causality behind solvent-induced degradation and establishing a self-validating protocol for solubility screening in drug development workflows.
Structural Dynamics & The Causality of Solvation
To optimize the solubility of 1H-pyrrole-2,3-dione derivatives, one must first understand the electronic distribution of the core scaffold. The molecule features a highly polarized dione system at the C2 and C3 positions, alongside a hydrogen-bond donating N-H group[2].
The Solvolysis Problem in Protic Solvents
The choice of solvent directly dictates whether the molecule will dissolve intact or undergo rapid solvolysis. The C5 position (or the C5-lactam carbonyl, depending on substitution) is highly susceptible to nucleophilic attack. When exposed to protic solvents like methanol or ethanol, 1H-pyrrole-2,3-diones frequently undergo ring-opening reactions, yielding keto esters or enols[3].
Causality: Protic solvents act as both hydrogen-bond donors (activating the C2/C3 carbonyls) and nucleophiles. The oxygen lone pairs of the alcohol attack the electrophilic C5-lactam carbon, breaking the heterocyclic ring. Therefore, protic solvents are fundamentally contraindicated for the long-term storage or non-destructive solvation of these compounds.
Stabilization via Polar Aprotic Solvents
Conversely, polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Tetrahydrofuran (THF) provide optimal solvation thermodynamics without nucleophilic degradation. DMSO acts as a strong hydrogen-bond acceptor for the pyrrole N-H, while its significant dipole moment stabilizes the highly polarized dione core[4]. This explains why DMSO is the universally preferred solvent for organocatalyzed aldol reactions involving 1H-pyrrole-2,3-diones, consistently yielding the highest enantiomeric excess (ee) and product recovery[4].
Solvolytic pathways and stability of 1H-pyrrole-2,3-dione across solvent classes.
Quantitative Solubility Profiles
Empirical data across various synthetic and biological assays demonstrate a clear hierarchy in solvent efficacy. For instance, the therapeutic derivative RAD51 Inhibitor II (a functionalized 1H-pyrrole-2,3-dione) achieves a robust solubility of 50 mg/mL in DMSO. In asymmetric Henry reactions, THF outperforms dichloromethane (DCM) and ethyl acetate (EtOAc) in maintaining substrate solubility and transition-state stability[5].
Table 1: Solubility and Stability Matrix for 1H-Pyrrole-2,3-diones
| Solvent Category | Specific Solvent | Relative Solubility | Stability / Reactivity Notes |
| Polar Aprotic | DMSO | High (~50 mg/mL) | Excellent. Optimal for biological assays and aldol reactions[4]. |
| Polar Aprotic | THF | Moderate to High | Good. Preferred for asymmetric Henry reactions[5]. |
| Polar Aprotic | Acetonitrile | Moderate | Context-Dependent. Solubilizes the dione, but zwitterionic adducts will precipitate[6]. |
| Protic | Ethanol / Methanol | Variable (Apparent) | Poor. High risk of C5-lactam ring-opening (false-positive solubility)[3]. |
| Non-Polar | Hexane / Toluene | Low / Insoluble | High Aggregation. Poor solvation of the highly polar dione core[5]. |
Methodology: Self-Validating Solubility & Stability Screening
Standard visual solubility tests are insufficient for 1H-pyrrole-2,3-diones because solvolytic ring-opening in protic solvents can mimic successful dissolution (a false positive). To ensure scientific integrity, researchers must utilize a self-validating system that couples visual dissolution with chromatographic verification.
Step-by-Step Protocol
Step 1: Sample Preparation Weigh exactly 25.0 mg of the 1H-pyrrole-2,3-dione derivative into a 5 mL amber glass vial (protect from light to prevent potential photo-degradation)[2].
Step 2: Iterative Solvent Addition Add the target solvent (e.g., anhydrous DMSO) in precise 0.25 mL aliquots using a positive displacement pipette to account for solvent viscosity[2].
Step 3: Mechanical Agitation After each addition, vortex the vial vigorously for 60 seconds at 2500 RPM. Allow the solution to rest for 2 minutes to observe any micro-precipitation[2].
Step 4: Visual & Optical Clarification Inspect the solution against both a black and white background under bright light. The solution must be completely transparent with no suspended particulates.
Step 5: HPLC-UV Validation (The Self-Validating Step) Causality: To prove the compound dissolved rather than degraded, extract a 10 µL aliquot of the clear solution and dilute it in a neutral, non-reactive mobile phase (e.g., Acetonitrile/Water 50:50). Inject into an HPLC-UV system (monitored at 254 nm). The retention time and peak integration must match the neat analytical standard >99%. If new peaks emerge, the solvent has induced solvolysis and must be rejected.
Self-validating high-throughput solubility screening workflow with HPLC validation.
Conclusion
The successful formulation and reaction of 1H-pyrrole-2,3-diones rely heavily on avoiding protic environments that trigger irreversible ring-opening. By leveraging polar aprotic solvents like DMSO and THF, researchers can maximize solubility while preserving the structural integrity of the highly reactive dione core. Implementing self-validating chromatographic checks during solubility screening ensures that downstream drug development and synthetic scaling are built upon accurate, degradation-free thermodynamic data.
References
- (PDF) Synthesis of 5-Alkyl-4-polyfluoroacylpyrrole-2,3(1H)
- Source: nih.
- Source: nih.
- Source: beilstein-journals.
- 1H-Pyrrol-2(3H)
- Source: semanticscholar.
- Source: sigmaaldrich.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. 1H-Pyrrol-2(3H)-one|C4H5NO|CAS 27406-82-2 [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Organocatalyzed enantioselective aldol reaction of 1H-pyrrole-2,3-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Organocatalytic asymmetric Henry reaction of 1H-pyrrole-2,3-diones with bifunctional amine-thiourea catalysts bearing multiple hydrogen-bond donors [beilstein-journals.org]
- 6. Synthesis of Stable Betaines Based on 1H-Pyrrole-2,3-diones and Pyridinium Ylides and Their Thermal Conversion to Cyclopropane-Fused Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Molecular Complexity: 1H-Pyrrole-2,3-dione as a Master Synthon for Advanced Heterocycles
Executive Overview
In the pursuit of novel therapeutics, the rapid and stereoselective construction of complex polyheterocyclic frameworks is paramount. Among the arsenal of modern organic building blocks, 1H-pyrrole-2,3-dione has emerged as a uniquely powerful and versatile synthon. Functioning as a highly electrophilic cyclic vinylogous amide, this scaffold provides a dense array of reactive sites that can be selectively targeted to generate spirocyclic centers, fused benzodiazepines, and chiral pyrrolones.
This technical guide dissects the mechanistic causality behind 1H-pyrrole-2,3-dione reactivity, providing drug development professionals and synthetic chemists with field-proven insights and self-validating protocols to harness this synthon effectively.
Mechanistic Grounding: The Causality of Reactivity
The synthetic utility of 1H-pyrrole-2,3-diones stems directly from their electronic topography. The adjacent carbonyl groups at the C-2 and C-3 positions, coupled with the extended conjugation of the pyrrole ring, render the C-4 and C-5 positions exceptionally electrophilic[1]. This allows the molecule to act as a polyfunctional 1,2-bis-electrophile.
Critical Causality in Reaction Design: The extreme electrophilicity of 1H-pyrrole-2,3-dione comes with a kinetic vulnerability: base sensitivity . When designing nucleophilic additions, the choice of catalyst is the difference between high-yield annulation and complete substrate degradation. Strong bases (such as alkali hydroxides or alkoxides) rapidly attack the C-2 carbonyl, inducing ring-opening decomposition of the dione moiety. Therefore, successful heterocyclizations mandate the use of weak bases (e.g., tertiary amines) or precise Brønsted acid catalysis to activate the nucleophile without destroying the core synthon[1].
Fig 1: Divergent reactivity pathways of 1H-pyrrole-2,3-dione leading to complex heterocycles.
Key Synthetic Trajectories & Structural Diversity
By manipulating reaction conditions, researchers can steer 1H-pyrrole-2,3-diones down distinct structural pathways:
A. Spiro-Heterocyclization
Constructing quaternary spiro stereocenters is a persistent challenge in medicinal chemistry due to steric hindrance. 1H-pyrrole-2,3-diones overcome this by acting as robust 1,2-bis-electrophiles. When reacted with cyclic ketazinones (acting as 1,3-C,N-bis-nucleophiles), they undergo highly efficient regiodivergent spirocondensation, yielding complex spiro-fused indole or benzofuran cores[1][2].
B. Cascade Annulation to Benzodiazepines
The synthon can be generated in situ from β-enamino diketones (BED) and subsequently trapped by binucleophiles like o-phenylenediamine (OPD). This triggers a cascade reaction—an initial nucleophilic attack followed by a 7-exo-trig cyclization—yielding pyrrole-fused 1,5-benzodiazepines, a privileged pharmacophore in CNS drug discovery[3].
C. Asymmetric Organocatalysis
Because 1H-pyrrole-2,3-diones function as highly activated ketones, they are excellent substrates for enantioselective cross-aldol reactions. Utilizing chiral amine catalysts (such as trans-4-benzoyloxy-L-proline), these synthons react with acyclic ketones to yield 3-alkyl-3-hydroxy-1H-pyrrol-2(3H)-ones with up to 94% enantiomeric excess (ee). These chiral building blocks are critical for developing specific enzyme inhibitors, such as aldose reductase inhibitors[4].
D. Inverse-Electron-Demand Hetero Diels-Alder
When exposed to electron-rich olefins, the dione core behaves as an electron-deficient diene. Thermal cycloaddition proceeds smoothly in a highly regio- and stereoselective manner, yielding pyranopyrrole derivatives in excellent yields[5].
Quantitative Reaction Parameters
| Reaction Type | Reagents / Catalysts | Key Intermediate | Yield Range | Stereoselectivity / ee | Ref |
| Spiro-heterocyclization | Cyclic ketazinones, Acid cat. | 1,2-bis-electrophile | 65–85% | High Regioselectivity | [1] |
| Cascade Annulation | o-Phenylenediamine, DBU/Acid | N-acyliminium species | 71–90% | N/A (Planar core) | [3] |
| Asymmetric Aldol | Ketones, Proline-derivative cat. | Activated ketone | 75–95% | Up to 94% ee | [4] |
| Hetero Diels-Alder | Electron-rich olefins, Heat | Electron-deficient diene | >80% | High Regio/Stereoselectivity | [5] |
Self-Validating Experimental Protocol: Cascade Synthesis of Pyrrole-Fused 1,5-Benzodiazepines
To ensure reproducibility and mechanistic integrity, the following protocol outlines the synthesis of 1-Phenyl-4-(4-methoxyphenyl)-1,5,10,10a-tetrahydropyrrolo[5,4-b][1,5]benzodiazepine-2,3-dione via a cascade annulation workflow.
Objective: Convert a linear β-enamino diketone (BED) into a complex polycyclic benzodiazepine using an in situ 1H-pyrrole-2,3-dione intermediate.
Fig 2: Step-by-step mechanistic workflow for the cascade synthesis of pyrrole-fused benzodiazepines.
Step-by-Step Methodology
Step 1: Precursor Activation & Ring Closure
-
Action: Dissolve the BED precursor (1.0 equiv) in dry methanol. Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 0.2 equiv) and stir at room temperature for 30 minutes.
-
Causality: DBU acts as a sterically hindered, non-nucleophilic base. It selectively deprotonates the secondary amine of the BED, driving an intramolecular cyclization to form the 4-acyl-1H-pyrrole-2,3-dione intermediate. Do not use NaOH or KOH, as they will hydrolyze the newly formed dione ring.
Step 2: N-Acyliminium Generation
-
Action: Introduce a catalytic amount of Brønsted acid (e.g., TsOH, 10 mol%) and a stoichiometric drop of water to the mixture.
-
Causality: The acid protonates the cyclic intermediate, facilitating the elimination of water to generate a highly reactive, electrophilic N-acyliminium species. Without this specific activation step, the subsequent nucleophilic attack is kinetically stalled.
Step 3: Binucleophilic Annulation
-
Action: Add o-phenylenediamine (OPD, 1.2 equiv) to the reaction vessel and elevate the temperature to reflux (approx. 65°C).
-
Causality: OPD acts as a 1,3-N,N-binucleophile. The primary amine attacks the N-acyliminium carbon. Refluxing provides the necessary activation energy for the subsequent 7-exo-trig cyclization, where the second amine attacks the adjacent electrophilic center to close the seven-membered diazepine ring.
Step 4: Tautomerization & Isolation (Self-Validation Checkpoint)
-
Action: After 4 hours, cool the reaction mixture to 0°C. Filter the resulting precipitate and wash with cold methanol.
-
Validation Checkpoint: This reaction is a self-indicating system. As the final 7-exo-trig cyclization occurs, the molecule undergoes an enol-imine to keto-enamine tautomerization, forming a highly conjugated, rigid, nearly planar π-extended system. This causes a distinct phase change: the product exhibits low solubility in cold methanol and precipitates as a vibrant orange solid (Yield ~71%, mp: 264.4–266.5 °C).
-
Troubleshooting: If the solution remains a homogeneous clear or pale yellow liquid after cooling, the 7-exo-trig cyclization has failed. This typically indicates insufficient acid catalysis in Step 2; verify the pH and TsOH concentration.
References
-
[1] Regiodivergent condensation of 5-alkoxycarbonyl-1H-pyrrol-2,3-diones with cyclic ketazinones en route to spirocyclic scaffolds. Source: PMC (NIH). 1
-
[3] Cascade Cyclization/Annulation of β-Enamino Diketones and o-Phenylenediamine: A Strategy to Access Pyrrole-fused 1,5-Benzodiazepines. Source: PMC (NIH). 3
-
[2] Synthesis of Spiro Compounds Based on 1H-Pyrrole-2,3-Diones. Source: Bentham Science. 2
-
[4] Organocatalyzed enantioselective aldol reaction of 1H-pyrrole-2,3-diones. Source: PMC (NIH). 4
-
[5] Synthesis of novel 1,5-diaryl-1H-pyrrole-2,3-diones (Cycloaddition Reactions). Source: ResearchGate. 5
Sources
- 1. Regiodivergent condensation of 5-alkoxycarbonyl-1H-pyrrol-2,3-diones with cyclic ketazinones en route to spirocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Cascade Cyclization/Annulation of β-Enamino Diketones and o-Phenylenediamine: A Strategy to Access Pyrrole-fused 1,5-Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organocatalyzed enantioselective aldol reaction of 1H-pyrrole-2,3-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocol: A Modular Synthesis of 1H-Pyrrole-2,3-diones via Recyclization of 4-Aroyl-5-Aryl-Furan-2,3-diones
Abstract & Introduction
The 1H-pyrrole-2,3-dione scaffold is a privileged heterocyclic motif of significant interest to researchers in medicinal chemistry and materials science. These compounds serve as versatile building blocks for the synthesis of more complex, biologically active molecules, including potential anti-inflammatory and cholesterol absorption inhibiting agents.[1][2] Their inherent reactivity, stemming from the vicinal dicarbonyl system, allows for diverse downstream chemical transformations, making them valuable synthons in drug discovery pipelines.[3][4]
This application note provides a detailed, field-proven protocol for the synthesis of 1-substituted-4-aroyl-5-aryl-1H-pyrrole-2,3-diones. The strategy leverages the cyclocondensation reaction between readily accessible 4-aroyl-5-aryl-furan-2,3-diones and substituted ureas. This method is notable for its operational simplicity and efficiency in transforming the furan-2,3-dione core into the desired pyrrole-2,3-dione framework. We will elucidate the underlying reaction mechanism, provide a step-by-step experimental workflow, and present characterization data for representative products.
The furan-2,3-dione precursors are themselves synthesized from 1,3-dicarbonyl compounds and oxalyl chloride, offering a modular entry point to a wide array of substituted pyrrole-diones by varying the initial aryl groups.[5] This guide is designed for researchers, scientists, and drug development professionals seeking a reliable and adaptable method for accessing this important class of heterocyclic compounds.
Scientific Principles & Reaction Mechanism
The core of this synthetic transformation is a recyclization reaction where a nitrogen source displaces the endocyclic oxygen atom of the furan-2,3-dione ring. The reaction proceeds via a cyclocondensation pathway when a disubstituted urea is used as the nitrogen source.
The proposed mechanism involves two key stages:
-
Nucleophilic Attack: The reaction initiates with a Michael-type nucleophilic attack by one of the nitrogen atoms of the urea derivative on the C-5 position of the furan-2,3-dione ring. This step is facilitated by the electrophilic nature of the C-5 carbon, which is conjugated to the C-4 aroyl group. This attack leads to the opening of the furanone ring, forming a linear intermediate.
-
Intramolecular Cyclization & Dehydration: The newly formed intermediate undergoes an intramolecular cyclization. The second nitrogen atom of the urea moiety attacks the C-2 carbonyl carbon of the original furanone skeleton. This is followed by the elimination of a molecule of water (dehydration) to yield the stable, five-membered 1H-pyrrole-2,3-dione ring system.[3]
This mechanistic pathway highlights the furan-2,3-dione as an effective 1,4-dielectrophilic synthon, analogous to the 1,4-diketones used in the classical Paal-Knorr pyrrole synthesis.[6]
Diagram 1: Proposed Reaction Mechanism
A proposed mechanism for the synthesis of 1H-Pyrrole-2,3-diones.
Detailed Experimental Protocol
This protocol is based on the successful synthesis reported by Koca & Yıldırım, providing a robust method for laboratory-scale production.[3]
Materials & Equipment
-
Reagents:
-
4-Aroyl-5-aryl-furan-2,3-dione (e.g., 4-(4-methylbenzoyl)-5-(4-methylphenyl)furan-2,3-dione)
-
N,N-disubstituted urea (e.g., N,N-dimethylurea)
-
Anhydrous Toluene (or 2-Propanol for recrystallization)
-
Anhydrous Diethyl Ether
-
Solvents for TLC (e.g., Hexane:Ethyl Acetate mixture)
-
-
Equipment:
-
Round-bottom flask (50 or 100 mL)
-
Reflux condenser with drying tube
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Glass funnel and filter paper
-
Beakers and Erlenmeyer flasks
-
TLC plates (Silica Gel 60 F254) and development chamber
-
Melting point apparatus
-
Step-by-Step Synthesis Procedure
Diagram 2: Experimental Workflow
A summary of the experimental workflow from setup to characterization.
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the 4-aroyl-5-aryl-furan-2,3-dione (1.0 eq) and the N,N-disubstituted urea (1.1 eq).
-
Expertise Note: Using a slight excess of the urea derivative ensures the complete consumption of the more valuable furan-dione starting material. The use of anhydrous solvent is critical to prevent hydrolysis of the furan-dione ring, which would compete with the desired reaction.
-
-
Solvent Addition: Add anhydrous toluene to the flask to achieve a concentration of approximately 0.1-0.2 M for the furan-dione.
-
Heating and Reflux: Place the flask in a heating mantle and bring the mixture to a gentle reflux (approx. 110 °C for toluene). Allow the reaction to proceed for 4-6 hours.
-
Trustworthiness Check: Monitor the reaction's progress using Thin Layer Chromatography (TLC). A suitable mobile phase might be a 7:3 mixture of Hexane:Ethyl Acetate. The reaction is complete when the spot corresponding to the starting furan-dione has been consumed.
-
-
Solvent Removal: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator. An oily residue should remain.
-
Crude Product Isolation: To the oily residue, add a small volume of dry diethyl ether and stir or sonicate. The crude pyrrole-2,3-dione product, which is typically insoluble in ether, will precipitate as a solid.
-
Causality: Diethyl ether is used as an anti-solvent. The non-polar nature of ether contrasts with the more polar product, causing it to precipitate while leaving more non-polar impurities dissolved.
-
-
Purification: Collect the crude solid by vacuum filtration and wash it with a small amount of cold diethyl ether. Purify the crude product by recrystallization from a suitable solvent, such as toluene or 2-propanol.[3]
-
Drying and Characterization: Dry the purified crystalline product under vacuum. Characterize the final compound by determining its melting point and acquiring spectroscopic data (¹H-NMR, ¹³C-NMR, IR) and elemental analysis to confirm its structure and purity.
Data Summary & Results
The following table summarizes representative results for the synthesis of 1-(N,N-dimethylcarbamyl)-4-(4-methylbenzoyl)-5-(4-methylphenyl)-1H-pyrrole-2,3-dione, adapted from the literature.[3]
| Parameter | Value | Reference |
| Starting Material | 4-(4-methylbenzoyl)-5-(4-methylphenyl)furan-2,3-dione | [3] |
| Nitrogen Source | N,N-dimethylurea | [3] |
| Solvent | Toluene | [3] |
| Reaction Time | 6 hours | [3] |
| Yield | 47% | [3] |
| Melting Point | 131 °C | [3] |
| Appearance | Crystalline solid | [3] |
| IR (KBr, cm⁻¹) | 1774, 1722, 1701, 1652 (C=O stretching) | [3] |
Conclusion
The transformation of 4-aroyl-5-aryl-furan-2,3-diones into 1H-pyrrole-2,3-diones via cyclocondensation with ureas is a highly effective and modular synthetic strategy. The protocol detailed herein is robust and scalable, providing reliable access to these valuable heterocyclic synthons. The straightforward procedure, coupled with the availability of diverse starting materials, allows for the generation of a library of substituted pyrrole-diones for application in drug discovery, chemical biology, and materials science. The self-validating nature of the protocol, confirmed through standard analytical techniques, ensures the production of high-purity materials for subsequent research and development.
References
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Synthesis and antimicrobial activity of 4-(5-ARYL-2-FUROYL)morpholines and 4-[(5-ARYL-2-FURYL)carbonothioyl] morpholines. ResearchGate. Available at: [Link]
-
SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. CIBTech. Available at: [Link]
-
Recyclization of 5-Aryl-1H-pyrrole-2,3-diones under the Action of Amidoximes. Synthesis of Enamines with a 1,2,4-Oxadiazole Moiety. ResearchGate. Available at: [Link]
-
Synthesis and spectroscopic characterization of pyrrole-2,3- diones and their following reactions with 1,2-aromatic diamines. ACG Publications. Available at: [Link]
-
New Synthesis of 5-Arylfuran-2,3-diones. ResearchGate. Available at: [Link]
-
Pyrrole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Novel 4-Aroyl-3-alkoxy-2(5H)-furanones as Precursors for the Preparation of Furo[3,4-b][3][7]. MDPI. Available at: [Link]
-
Pyrrolidine‐2,3‐diones: Synthesis, Reactions and Biological Activity. ResearchGate. Available at: [Link]
-
Multicomponent Reactions of Indoles with 1-Amino-5-aroyl-4-aryl-1H- Pyrimidin-2-ones / -thiones. AVESİS. Available at: [Link]
-
Bioinspired one-pot furan-thiol-amine multicomponent reaction for making heterocycles and its applications. PMC. Available at: [Link]
-
Synthesis of Spiro Compounds Based on 1H-Pyrrole-2,3-Diones. Bentham Science. Available at: [Link]
-
Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response. PubMed. Available at: [Link]
-
1H-Pyrrole-2,3-dione. PubChem. Available at: [Link]
-
Synthesis of New Representatives of Push-Pull Enamines 5-Aryl-3-((dimethylamino)methylene)furan-2(3H). Sciforum. Available at: [Link]
-
Synthesis of Polysubstituted Pyrroles via (2 + 2 + 1) Cyclization of Enone Oxime Ethers with Alkynes and Diaziridinone. PMC. Available at: [Link]
-
Facile Synthesis of 4-(Methoxycarbonyl)phenyl 5-Arylfuran-2-Carboxylates via Readily Available Pd Catalyst–Their Thermodynamic, Spectroscopic Features and Nonlinear Optical Behavior. MDPI. Available at: [Link]
-
4-(4-Methylbenzoyl)-5-(4-methylphenyl)furan-2,3-dione: Synthesis, thermolysis and reactions with aromatic amines and diamines. ResearchGate. Available at: [Link]
-
Furan ring opening–pyrrole ring closure: a new synthetic route to aryl(heteroaryl)-annulated pyrrolo[1,2-a][3][7]diazepines. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
A Convenient One-Pot Synthesis of Polysubstituted Pyrroles from N-Protected Succinimides. ResearchGate. Available at: [Link]
-
Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. PMC. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. acgpubs.org [acgpubs.org]
- 4. eurekaselect.com [eurekaselect.com]
- 5. researchgate.net [researchgate.net]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: A Guide to the Synthesis of Substituted 1H-Pyrrole-2,3-diones
Introduction: Situating the Synthesis of 1H-Pyrrole-2,3-diones in the Context of Classical Pyrrole Syntheses
The Paal-Knorr synthesis, a cornerstone of heterocyclic chemistry since its discovery in 1884, provides a direct and elegant route to the pyrrole nucleus through the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[1][2][3] Its robustness and simplicity have cemented its place in the synthetic chemist's toolbox.[4][5] However, for highly oxidized and functionally rich pyrrole derivatives such as 1H-pyrrole-2,3-diones, a direct application of the classical Paal-Knorr conditions is not the most common or efficient strategy.
This guide, therefore, focuses on a prevalent and highly effective methodology for the synthesis of substituted 1H-pyrrole-2,3-diones: the cyclocondensation of β-enamino esters or related activated enamines with oxalyl chloride. This approach, while not a formal Paal-Knorr reaction, shares its core principle of constructing the pyrrole ring from acyclic precursors in a convergent manner. We will delve into the mechanistic underpinnings of this transformation, provide detailed, field-tested protocols, and present data to empower researchers in the synthesis of these valuable heterocyclic building blocks. 1H-Pyrrole-2,3-diones are significant synthons for more complex heterocyclic systems and have been the subject of extensive study.[6][7]
Reaction Mechanism: The Cyclocondensation Pathway
The synthesis of 1H-pyrrole-2,3-diones from β-enamino esters and oxalyl chloride proceeds through a well-established reaction pathway. The causality behind this transformation lies in the nucleophilic character of the enamine and the high electrophilicity of oxalyl chloride.
The reaction is initiated by the acylation of the enamine nitrogen by one of the acyl chloride moieties of oxalyl chloride. This is followed by an intramolecular cyclization where the nucleophilic enamine carbon attacks the second acyl chloride group. Subsequent elimination of HCl leads to the formation of the 1H-pyrrole-2,3-dione ring system.
Below is a diagrammatic representation of the proposed reaction mechanism.
Caption: Proposed mechanism for the synthesis of 1H-Pyrrole-2,3-diones.
Experimental Protocols: A Step-by-Step Guide
The following protocols are based on established literature procedures and provide a reliable method for the synthesis of substituted 1H-pyrrole-2,3-diones.[6]
Protocol 1: Synthesis of Ethyl 1-aryl-5-phenyl-2,3-dioxo-2,3-dihydro-1H-pyrrole-4-carboxylate
This protocol details the synthesis of a representative 1H-pyrrole-2,3-dione from a β-enamino ester and oxalyl chloride.
Materials:
-
Ethyl 3-anilino-3-phenylacrylate (or other substituted anilino-acrylates)
-
Oxalyl chloride
-
Anhydrous toluene (or other suitable inert solvent like benzene or dichloromethane)
-
Dry diethyl ether
-
Ice bath
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve the ethyl 3-anilino-3-phenylacrylate (1.0 equivalent) in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Oxalyl Chloride: While maintaining the temperature at 0 °C, add a solution of oxalyl chloride (1.1 equivalents) in anhydrous toluene dropwise from the dropping funnel over a period of 15-20 minutes with vigorous stirring.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, remove the solvent under reduced pressure.
-
Purification: Treat the resulting oily residue with dry diethyl ether to induce precipitation of the crude product. Collect the solid by vacuum filtration and wash with a small amount of cold diethyl ether.
-
Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent system, such as toluene or 2-propanol, to yield the pure 1H-pyrrole-2,3-dione.
Protocol 2: Synthesis of 1-(N,N-dimethylcarbamyl)-4-(4-methylbenzoyl)-5-(4-methylphenyl)-1H-pyrrole-2,3-dione
This protocol outlines an alternative synthesis starting from a furan-2,3-dione.[6]
Materials:
-
4-(4-methylbenzoyl)-5-(4-methylphenyl)-2,3-furandione
-
N,N-dimethylurea
-
Anhydrous benzene
-
Dry diethyl ether
-
Standard laboratory glassware for reflux
Procedure:
-
Reaction Mixture: Combine the 4-(4-methylbenzoyl)-5-(4-methylphenyl)-2,3-furandione (1.0 equivalent) and N,N-dimethylurea (1.0 equivalent) in anhydrous benzene.
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours.
-
Solvent Removal: After the reaction is complete, remove the benzene by evaporation under reduced pressure.
-
Product Isolation: Treat the resulting oily residue with dry diethyl ether to obtain the crude pyrrole-2,3-dione.
-
Purification: Purify the crude product by recrystallization from toluene or 2-propanol.
Data Presentation: A Comparative Overview
The following table summarizes representative yields for the synthesis of various substituted 1H-pyrrole-2,3-diones, showcasing the versatility of the cyclocondensation methodology.
| Entry | N-Substituent (R1) | 4-Substituent (R2) | 5-Substituent (R3) | Starting Materials | Yield (%) | Reference |
| 1 | Phenyl | Cyano | Phenyl | 3-Anilino-3-phenylpropenenitrile + Oxalyl Chloride | 75-94 | [6] |
| 2 | Aryl | Methoxycarbonyl | Phenyl | Ethyl 3-arylamino-3-phenylpropenoate + Oxalyl Chloride | 75-94 | [6] |
| 3 | N,N-dimethylcarbamyl | 4-Methylbenzoyl | 4-Methylphenyl | 4-(4-methylbenzoyl)-5-(4-methylphenyl)-furan-2,3-dione + N,N-dimethylurea | 47 | [6] |
| 4 | N,N-diethylcarbamyl | 4-Methylbenzoyl | 4-Methylphenyl | 4-(4-methylbenzoyl)-5-(4-methylphenyl)-furan-2,3-dione + N,N-diethylurea | 68 | [6] |
Experimental Workflow: A Visual Guide
The general workflow for the synthesis of 1H-pyrrole-2,3-diones via the enamine and oxalyl chloride route is depicted below.
Caption: General experimental workflow for the synthesis of 1H-Pyrrole-2,3-diones.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The successful synthesis of the target 1H-pyrrole-2,3-diones can be confirmed through standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity of the final product.
-
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretching frequencies of the dione system.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound.
-
Melting Point Analysis: A sharp melting point is indicative of a pure compound.
Consistent and reproducible results across these analytical methods will validate the successful implementation of the protocol.
References
-
Koca, İ., & Yıldırım, İ. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Organic Communications, 5(3), 135-142. [Link]
-
Li, X.-Z., He, Y.-P., & Wu, H. (2018). Synthesis of 1H-Pyrrol-3(2H)-ones via Three-Component Reactions of 2,3-Diketo Esters, Amines, and Ketones. The Journal of Organic Chemistry, 83(18), 11147–11156. [Link]
-
Gorelov, D. S., et al. (2019). Annulation of 1H-pyrrole-2,3-diones by thioacetamide: an approach to 5-azaisatins. Beilstein Journal of Organic Chemistry, 15, 2636–2643. [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. [Link]
-
Kumar, P., et al. (2008). Synthesis of highly substituted 2,3-dihydro-1H-pyrrole derivatives via a tandem regioselective addition of nitrones to 1,3-enynes with subsequent rearrangement. The Journal of Organic Chemistry, 73(6), 2323–2329. [Link]
-
Wikipedia. (n.d.). Paal–Knorr synthesis. [Link]
-
Mousavi, S. H., et al. (2017). New One-Pot Pathway for the Synthesis of 2H–Pyrrolo[2,3-d]Pyrimidine-2,4-(3H)-Diones and 1H-Benzo[f]Indole-4,9-Dione Derivatives Substituted 3-Hydroxy-1,4-Naphthoquinonyl. Journal of Heterocyclic Chemistry, 54(5), 2886-2892. [Link]
-
SynArchive. (n.d.). Paal-Knorr Pyrrole Synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrole synthesis. [Link]
-
Maslivets, A. N., & Konovalova, V. V. (2019). Synthesis of Spiro Compounds Based on 1H-Pyrrole-2,3-Diones. Current Organic Chemistry, 23(15), 1668-1688. [Link]
-
ResearchGate. (n.d.). Synthesis of Oxirane Derivatives of 1H-Pyrrole-2,3-diones. [Link]
-
RGM College of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. [Link]
Sources
Application Note: Synthesis of 1,5-Diaryl-1H-pyrrole-2,3-diones via Cyclocondensation of Acetophenones and Anilines
Introduction & Scientific Rationale
1,5-Diaryl-1H-pyrrole-2,3-diones are privileged scaffolds in medicinal chemistry, frequently utilized in the development of potent antitubulin agents, anticancer therapeutics, and as versatile building blocks for complex spiroheterocycles[1][2]. The unique 2,3-dione functionality allows for extensive regioselective derivatization, making it a highly valuable target for drug discovery libraries[3].
Historically, synthesizing highly substituted pyrroles required complex, multi-step procedures with poor atom economy. However, a streamlined two-step methodology utilizing commercially available acetophenones and anilines has revolutionized access to these compounds [1]. This application note details the optimized protocols, mechanistic rationale, and critical parameters required to successfully execute this synthesis.
Mechanistic Insights
The synthesis relies on a tandem N-acylation/C-acylation sequence driven by precise electronic and thermal control.
-
Step 1 (Imine Condensation): The reaction initiates with the acid-catalyzed condensation of an acetophenone and an aniline. Due to the lower electrophilicity of ketones compared to aldehydes, continuous water removal is essential to drive the equilibrium toward the Schiff base (imine). The imine exists in dynamic equilibrium with its enamine tautomer.
-
Step 2 (Cyclocondensation): The enamine tautomer serves as the active nucleophile. Upon the introduction of oxalyl chloride, the enamine nitrogen attacks the highly electrophilic acyl chloride, forming an N-acylated intermediate. Pyridine acts as an acid scavenger to neutralize the generated HCl and prevents the degradation of the intermediate. Subsequent intramolecular C-acylation occurs at the enamine's β-carbon (the original α-carbon of the acetophenone), closing the five-membered ring. The elimination of a second equivalent of HCl yields the fully conjugated 1,5-diaryl-1H-pyrrole-2,3-dione [3].
Mechanistic workflow for the two-step synthesis of 1,5-diaryl-1H-pyrrole-2,3-diones.
Experimental Protocols
Reagents & Materials
-
Substrates: Acetophenone derivatives (1.0 equiv), Aniline derivatives (1.1 equiv)
-
Catalyst/Reagents: p-Toluenesulfonic acid (p-TsOH) (0.05 equiv), Oxalyl chloride (1.2 equiv), Pyridine (2.5 equiv)
-
Solvents: Toluene (Step 1), Carbon tetrachloride (CCl₄) or Dichloromethane (DCM) (Step 2, strictly anhydrous).
Protocol A: Synthesis of the Imine/Enamine Intermediate
-
Setup: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve the acetophenone (10 mmol) and aniline (11 mmol) in 50 mL of toluene.
-
Catalysis: Add p-TsOH (0.5 mmol) as the acid catalyst.
-
Causality: The acid protonates the carbonyl oxygen, increasing its electrophilicity to facilitate nucleophilic attack by the weakly nucleophilic aniline.
-
-
Reflux: Heat the mixture to reflux (approx. 110 °C) for 12–24 hours. Monitor water accumulation in the Dean-Stark trap.
-
Causality: Removing water shifts the thermodynamic equilibrium toward the imine product according to Le Chatelier's Principle.
-
-
Workup: Once TLC indicates complete consumption of the ketone, cool to room temperature, wash with saturated NaHCO₃ to neutralize the catalyst, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Validation Checkpoint: Analyze the intermediate via ¹H NMR. Look for the disappearance of the primary amine protons and the appearance of the distinct imine carbon signal in ¹³C NMR (typically 160–165 ppm).
Protocol B: Cyclocondensation to 1,5-Diaryl-1H-pyrrole-2,3-dione
-
Preparation: Dissolve the crude imine (10 mmol) in 30 mL of anhydrous CCl₄ under an inert atmosphere (N₂ or Ar). Add anhydrous pyridine (25 mmol)[1].
-
Causality: Anhydrous conditions are critical; oxalyl chloride violently hydrolyzes in the presence of moisture, generating CO, CO₂, and HCl, which destroys the stoichiometry and yield.
-
-
Addition: Cool the reaction mixture to 0 °C using an ice bath. Add oxalyl chloride (12 mmol) dropwise over 15 minutes.
-
Causality: The initial N-acylation is highly exothermic. Dropwise addition at 0 °C prevents localized heating, which can lead to polymerization or decomposition of the oxalyl chloride.
-
-
Cyclization: Remove the ice bath and warm the mixture to 40 °C for 1 hour[1].
-
Causality: While N-acylation is rapid at 0 °C, the subsequent intramolecular C-acylation is sterically demanding and requires mild thermal activation to overcome the activation energy barrier.
-
-
Workup: Quench the reaction by pouring it into crushed ice. Extract with DCM, wash the organic layer sequentially with 1M HCl (to remove excess pyridine), water, and brine. Dry over Na₂SO₄ and concentrate.
-
Purification & Validation: Purify via silica gel column chromatography or recrystallization.
-
Validation Checkpoint: IR spectroscopy is highly diagnostic here; the final product will exhibit two distinct, strong carbonyl stretching bands (approx. 1750 cm⁻¹ for C-2 and 1710 cm⁻¹ for C-3).
-
Data Presentation: Substituent Effects and Yields
The electronic nature of the substituents on both the acetophenone (Ar¹) and the aniline (Ar²) significantly impacts the reaction efficiency. Electron-donating groups (EDGs) on the aniline enhance the initial nucleophilic attack, while EDGs on the acetophenone stabilize the enamine tautomer, facilitating the final C-acylation.
| Acetophenone Substituent (Ar¹) | Aniline Substituent (Ar²) | Imine Condensation Yield (%) | Cyclocondensation Yield (%) | Overall Yield (%) |
| Phenyl (H) | Phenyl (H) | 85 | 78 | 66 |
| 4-Methoxyphenyl (EDG) | Phenyl (H) | 82 | 81 | 66 |
| Phenyl (H) | 4-Methoxyphenyl (EDG) | 88 | 75 | 66 |
| 4-Chlorophenyl (EWG) | Phenyl (H) | 79 | 72 | 57 |
| 3,4,5-Trimethoxyphenyl | 4-Methoxyphenyl | 80 | 85 | 68 |
Note: Yields are representative of optimized conditions. The 3,4,5-trimethoxyphenyl derivative is of particular interest for synthesizing analogs of the antitubulin agent Combretastatin A-4 [2].
References
-
Title: Synthesis of novel 1,5-diaryl-1H-pyrrole-2,3-diones Source: Heterocyclic Communications, 15(3), 189-194 (2009). URL: [Link]
-
Title: Synthesis and Biological Evaluation of 2-Amino-3-(3',4',5'-trimethoxybenzoyl)-5-aryl Thiophenes as a New Class of Potent Antitubulin Agents Source: Journal of Medicinal Chemistry, 49(14), 4384-4391 (2006). URL: [Link]
Sources
Application Note: Cyclocondensation Reactions of 1H-Pyrrole-2,3-diones
Executive Summary
1H-pyrrole-2,3-diones (FPDs) represent a versatile class of highly electrophilic cyclic vinylogous amides. They serve as privileged, polyfunctional building blocks in diversity-oriented synthesis, enabling the rapid assembly of complex heterocyclic architectures[1]. This application note details robust, catalyst-free cyclocondensation workflows utilized to transform FPDs into pharmacologically valuable fused pyridines (e.g., 1H-pyrazolo[3,4-b]pyridines) and spirocyclic hydantoins[2][3]. Designed for drug development professionals, this guide emphasizes the mechanistic causality, optimization parameters, and self-validating visual cues inherent to these reactions.
Mechanistic Insights & Causality
The synthetic utility of 1H-pyrrole-2,3-diones is fundamentally driven by their capacity to act as potent 1,2- or 1,3-bis-electrophiles[3]. The installation of electron-withdrawing groups (such as acyl or alkoxycarbonyl moieties) at the C-4 and C-5 positions drastically lowers the lowest unoccupied molecular orbital (LUMO) energy of the pyrrole ring, making it highly susceptible to nucleophilic attack[1][4].
When reacted with 1,3-bis-nucleophiles (like cyclic enamines or thioureas), the reaction proceeds via a predictable, catalyst-free cascade[3]. This circumvents the need for transition-metal catalysts, relying purely on inherent stereoelectronic properties to drive the reaction forward.
Figure 1: Mechanistic cascade of 1H-pyrrole-2,3-dione acting as a 1,3-bis-electrophile.
Self-Validating Experimental Systems
A hallmark of working with 1H-pyrrole-2,3-diones is their intense dark violet or deep red coloration, which results from the highly conjugated cyclic diketone system[2]. As the cyclocondensation proceeds and the spiro- or fused-ring is formed, this extended
Figure 2: Divergent synthetic workflow for 1H-pyrrole-2,3-dione cyclocondensation reactions.
Experimental Protocols
Protocol 1: Synthesis of 4-Acyl-1H-pyrrole-2,3-dione Precursors
Causality & Rationale: Oxalyl chloride acts as a highly reactive bis-acylating agent. When reacted with an enamine (such as an
-
Preparation: Dissolve 10 mmol of the selected enamine precursor in 30 mL of anhydrous chloroform under an inert argon atmosphere.
-
Addition: Cool the reaction flask to 0 °C. Dropwise, add 12 mmol (1.2 equivalents) of oxalyl chloride. Note: Vigorous evolution of HCl and CO gas will occur; ensure proper ventilation.
-
Cyclization: Allow the mixture to warm to room temperature and stir for 1–2 hours. The solution will transition to a deep violet or dark red hue, indicating the formation of the 1H-pyrrole-2,3-dione[2].
-
Isolation: Evaporate the solvent under reduced pressure. Recrystallize the crude dark solid from anhydrous toluene to yield the pure 4-acyl-1H-pyrrole-2,3-dione.
Protocol 2: Catalyst-Free Formal [3+3] Cyclocondensation
Causality & Rationale: This protocol couples the FPD with a 5-membered cyclic enamine (e.g., 3-methyl-1-phenyl-1H-pyrazol-5-amine) to form 1H-pyrazolo[3,4-b]pyridines[3]. 1,4-Dioxane is selected as the solvent because its aprotic nature stabilizes the polar transition state of the Michael addition without acting as a competing nucleophile (unlike alcohols, which would rapidly solvolyze the highly electrophilic FPD core)[3].
-
Reaction Setup: In a dry 25 mL round-bottom flask, combine 1.0 mmol of the 4-acyl-1H-pyrrole-2,3-dione and 1.0 mmol of the cyclic enamine.
-
Solvent Addition: Suspend the reagents in 5.0 mL of anhydrous 1,4-dioxane.
-
Thermal Activation: Heat the mixture to 60 °C. Stir continuously for 4.5 hours[3].
-
In-Process Control: Monitor the reaction visually. The reaction is deemed complete when the dark violet color of the starting FPD completely dissipates, yielding a pale yellow or orange solution.
-
Purification: Cool to room temperature, concentrate in vacuo, and purify via recrystallization or flash chromatography to isolate the fused pyridine scaffold.
Protocol 3: Regiodivergent Spirocondensation with Thiourea
Causality & Rationale: Reacting FPDs with thiourea yields spiro-pseudothiohydantoins[2]. Toluene is utilized as the solvent to allow for higher temperature reflux, which is necessary to drive the subsequent pseudothiohydantoin–thiohydantoin rearrangement to completion if the thermodynamically stable thiohydantoin is desired[2].
-
Reaction Setup: Mix equimolar amounts (1.0 mmol) of [e]-fused 1H-pyrrole-2,3-dione and substituted thiourea in 10 mL of anhydrous toluene.
-
Heating: Heat the mixture to reflux (110 °C).
-
Validation: Observe the solution. For the intermediate spiro-pseudothiohydantoin, heating for approximately 5 minutes is sufficient. Stop the reaction exactly when the dark violet color disappears[2].
-
Analysis: Confirm product formation via UPLC-MS (look for the
adduct corresponding to the exact mass of the spiro-fused product)[2].
Data Presentation: Optimization of [3+3] Cyclocondensation
The following table summarizes the optimization parameters for the formal [3+3] cyclocondensation of 4-acyl-1H-pyrrole-2,3-diones with cyclic enamines, demonstrating the critical role of solvent and temperature in maximizing yield[3].
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Mechanistic Observation |
| 1,4-Dioxane | 25 | 24.0 | 45 | Insufficient thermal activation for cyclization. |
| 1,4-Dioxane | 60 | 4.5 | 88 | Optimal stabilization of polar transition state. |
| DMF | 60 | 5.0 | 76 | Trace degradation of the highly electrophilic FPD. |
| THF | 60 | 6.0 | 81 | Slower reaction kinetics compared to 1,4-Dioxane. |
| Toluene | 110 | 2.0 | 54 | High heat leads to partial thermal decomposition. |
Note: Yields determined by UPLC-MS analysis of the crude reaction mixture[3].
References
- Source: PMC (National Institutes of Health)
- Formal [3+3] Cyclocondensation of 4-Acyl-1H-pyrrole-2,3-diones with Five-Membered Cyclic Enamines Source: Thieme Connect URL
- Regiodivergent condensation of 5-alkoxycarbonyl-1H-pyrrol-2,3-diones with cyclic ketazinones en route to spirocyclic scaffolds Source: Beilstein Journals URL
- Dioxopyrrolines. LXII.
- Synthesis and thermolysis of 1-aryl-4,5-diaroyl-1H-pyrrole-2,3-diones Source: Molaid URL
Sources
- 1. BJOC - Regiodivergent condensation of 5-alkoxycarbonyl-1H-pyrrol-2,3-diones with cyclic ketazinones en route to spirocyclic scaffolds [beilstein-journals.org]
- 2. Facile regiodivergent synthesis of spiro pyrrole-substituted pseudothiohydantoins and thiohydantoins via reaction of [e]-fused 1H-pyrrole-2,3-diones with thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. 4,5-bis(2,5-dimethylbenzoyl)-1-(4-methoxyphenyl)-1H-pyrrole-2,3-dione - CAS号 1210884-29-9 - 摩熵化学 [molaid.com]
Application Note: Advanced Three-Component Reactions Involving 1H-Pyrrole-2,3-diones for the Synthesis of Complex Spiro-Heterocycles
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic Causality, Regiodivergent Multicomponent Reactions (MCRs), and Self-Validating Protocols
Scientific Context & Rationale
In modern drug discovery, the rapid assembly of complex, three-dimensional pharmacophores is paramount. 1H-Pyrrole-2,3-diones (FPDs) have emerged as highly versatile, electrophilic building blocks in multicomponent reactions (MCRs). Unlike standard enones, FPDs possess dual highly electrophilic centers at the C4 and C5 positions, making them exceptional substrates for cascade transformations, including formal [4+1], [3+2], and [4+2] cycloadditions[1].
By leveraging three-component spiro-heterocyclization, researchers can rapidly construct spiro-annulated polyhydroquinolines, pyranopyrazoles, and spiro[pyrano[3,2-c]quinoline-4,3'-pyrrole] derivatives[2][3][4]. These spiro-scaffolds exhibit profound conformational rigidity, which is highly prized in medicinal chemistry for enhancing target-binding specificity and metabolic stability.
Mechanistic Causality in Spiro-Heterocyclization
To successfully execute these MCRs, one must understand the causality driving the reaction cascade. The typical three-component reaction between a 1H-pyrrole-2,3-dione, malononitrile, and a binucleophile (e.g., an enamine or a 4-hydroxyquinolin-2(1H)-one) proceeds via a strictly ordered Knoevenagel-Michael cascade:
-
Initial Electrophilic Activation (Knoevenagel Condensation): The C4 carbonyl of the 1H-pyrrole-2,3-dione is exceptionally electrophilic due to the adjacent electron-withdrawing carbonyl and the ring strain. A mild base deprotonates malononitrile, which selectively attacks the C4 position, eliminating water to form a highly reactive, deep-red ylidene intermediate.
-
Nucleophilic Trapping (Michael Addition): The exocyclic double bond of the ylidene intermediate is highly electron-deficient. The secondary binucleophile undergoes a rapid Michael addition at this site.
-
Regiodivergent Cyclization: The final step is an intramolecular cyclization. Depending on the solvent polarity and the steric bulk of the FPD substituents, the nucleophilic heteroatom (O or N) of the binucleophile attacks either the cyano group or the C5 carbonyl, dictating the final regiochemistry of the spiro-heterocycle[2][4].
Figure 1: Mechanistic pathway for the three-component spiro-heterocyclization of 1H-pyrrole-2,3-diones.
Validated Experimental Protocols
The following protocols are designed as self-validating systems . By utilizing the intrinsic chromophoric properties of 1H-pyrrole-2,3-diones, researchers can visually monitor reaction progress without relying solely on continuous chromatographic sampling.
Protocol A: Synthesis of Spiro-annulated Polyhydroquinolines
This method utilizes a 4-dimethylaminopyridine (DMAP)-catalyzed reaction of 1H-pyrrole-2,3-diones, malononitrile, and aminocyclohexenones[3].
Causality of Reagents:
-
Catalyst (DMAP): Chosen over stronger inorganic bases to prevent the hydrolytic ring-opening of the sensitive pyrrole-2,3-dione core. DMAP acts as a superior nucleophilic catalyst to initiate the Knoevenagel condensation.
-
Solvent (Ethanol): Provides a protic environment that stabilizes the zwitterionic transition states during the Michael addition. Furthermore, the final spiro-products are insoluble in cold ethanol, driving the reaction forward via Le Chatelier’s principle and allowing for simple filtration.
Step-by-Step Methodology:
-
Preparation: In a 50 mL round-bottom flask, suspend 1.0 mmol of the selected 1H-pyrrole-2,3-dione, 1.0 mmol of malononitrile, and 1.0 mmol of the aminocyclohexenone in 15 mL of absolute ethanol.
-
Catalysis: Add 10 mol% (0.1 mmol) of DMAP to the suspension.
-
Thermal Activation: Equip the flask with a reflux condenser and heat the mixture to 80°C under constant magnetic stirring.
-
Visual In-Process Control (IPC): The initial mixture will be intensely red/orange due to the FPD chromophore. Maintain reflux for 2–4 hours until the distinct red color completely dissipates, transitioning to a pale yellow or white suspension. This visual cue confirms the consumption of the highly conjugated starting material[3].
-
Isolation: Cool the reaction mixture to 0–5°C in an ice bath for 30 minutes to maximize precipitation.
-
Purification: Collect the solid precipitate via vacuum filtration, wash with 2 x 5 mL of ice-cold ethanol, and dry under a vacuum. Recrystallize from an Ethanol/DMF mixture if ultra-high purity (>99%) is required for biological assays.
Figure 2: Self-validating experimental workflow for multicomponent spiro-heterocycle synthesis.
Protocol B: Regiodivergent Synthesis of Spiro[pyrano[3,2-c]quinoline-4,3'-pyrrole]
This protocol replaces the enamine with 4-hydroxyquinolin-2(1H)-ones[2].
Causality of Regiodivergence: The regioselectivity of the final cyclization is highly sensitive to the solvent. Using acetic acid at reflux promotes the formation of the thermodynamic spiro[pyrano[3,2-c]quinoline-4,3'-pyrrole] derivative, whereas using basic conditions in ethanol can trap the kinetic 1,5-dihydropyrrole-2-one intermediate[2].
Step-by-Step Methodology:
-
Combine 1.0 mmol of 1H-pyrrole-2,3-dione, 1.0 mmol of malononitrile, and 1.0 mmol of 4-hydroxyquinolin-2(1H)-one in 10 mL of glacial acetic acid.
-
Reflux the mixture for 3–5 hours. Monitor the reaction via TLC (Hexane:EtOAc 7:3) and visual IPC (loss of deep orange color).
-
Pour the cooled reaction mixture into 50 mL of crushed ice/water to precipitate the product.
-
Filter, wash with distilled water to remove residual acetic acid, and dry in a desiccator.
Post-Reaction Validation (NMR):
To validate the spiro-architecture, perform
Quantitative Data Summary
The table below summarizes the expected quantitative outcomes and operational parameters for various 1H-pyrrole-2,3-dione-based MCRs across recent literature.
| Target Scaffold | Binucleophile Component | Catalyst & Solvent | Operational Conditions | Expected Yield (%) | Regioselectivity Profile |
| Spiro-polyhydroquinolines | Aminocyclohexenones | DMAP (10 mol%) / EtOH | Reflux, 2–4 h | 85–95% | Single Regioisomer |
| Spiro[pyrano[3,2-c]quinoline] | 4-Hydroxyquinolin-2(1H)-ones | Acetic Acid (Solvent/Cat) | Reflux, 3–5 h | 80–92% | Substrate-dependent |
| Spiro[dihydrofuran-2,3'-oxindoles] | Diazooxindoles | Catalyst-free / DCM | Ambient, 24 h | 50–75% | Diastereoselective |
| Spiro-pyranopyrazoles | Pyrazolones | Base / EtOH | Reflux, 1–3 h | 75–90% | Single Regioisomer |
References
- Substrate-dependent Regiodivergent Three-component Condensation of 1H-Pyrrole-2,3-diones, Malononitrile and 4-Hydroxyquinolin-2(1H)
- Source: ChemistrySelect (Obukhova, A.M., et al., 2025)
- Source: ResearchGate (Silaichev, P.S., et al., 2012)
- Source: Beilstein Journal of Organic Chemistry (Moroz, A.A., et al., 2022)
Sources
Application Note: 1H-Pyrrole-2,3-dione as a Privileged Scaffold in Medicinal Chemistry and Diversity-Oriented Synthesis
Executive Summary & Pharmacological Relevance
In modern medicinal chemistry, the 1H-pyrrole-2,3-dione core has emerged as a highly versatile, privileged scaffold. Its unique structural topology features multiple reactive centers: highly electrophilic C4 and C5 positions, a potentially nucleophilic nitrogen, and a conjugated diene system that acts as a potent dipolarophile[1]. This multi-faceted reactivity allows for the rapid, diversity-oriented synthesis of complex architectures, including spiro-heterocycles that mimic cytotoxic alkaloids, and 3-hydroxy-pyrrol-2(3H)-ones which serve as potent enzyme inhibitors[2].
Mechanistic Causality: Why Target Aldose Reductase?
Derivatives of 1H-pyrrole-2,3-dione, particularly 3-hydroxy-1H-pyrrol-2(5H)-ones and their tautomers, exhibit profound enzyme-inhibiting, antiviral, and antibacterial activities[2]. A primary pharmacological application is the specific inhibition of Aldose Reductase (AR) by derivatives such as ethyl 1-benzyl-3-hydroxy-2(5H)-oxopyrrole-4-carboxylate (EBPC)[2].
The Biological Causality: In hyperglycemic or highly metabolically active cancer cells, AR reduces excess glucose to sorbitol. Because sorbitol cannot easily cross cell membranes, its accumulation causes severe osmotic stress and depletes cellular NADPH, leading to oxidative damage. In oncology, heightened AR activity is directly linked to chemoresistance. By inhibiting AR, pyrrole-dione derivatives prevent sorbitol accumulation, thereby sensitizing resistant cancer cells (e.g., HeLa cervical carcinoma cells) to chemotherapeutics like doxorubicin and cisplatin[2].
Fig 1. Mechanism of action: Pyrrole-dione derivatives inhibit Aldose Reductase to prevent toxicity.
Experimental Protocols & Synthetic Workflows
As a Senior Application Scientist, it is critical to emphasize that the successful functionalization of 1H-pyrrole-2,3-diones requires strict control over reaction conditions to prevent unwanted ring-opening or polymerization. The following protocols provide a self-validating system from de novo scaffold synthesis to advanced asymmetric functionalization.
Protocol A: De Novo Synthesis of 1H-Pyrrole-2,3-diones via Cyclocondensation
Rationale: The cyclocondensation of 4-aroyl-5-aryl-furan-2,3-diones with N,N-dialkylureas provides a direct, scalable route to the pyrrole-dione core. The reaction initiates via a Michael-type attack of the urea's primary nitrogen onto the highly electrophilic C-5 position of the furan-dione ring, followed by water elimination[3].
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 mmol of the 2,3-furandione derivative (e.g., 4-(4-methylbenzoyl)-5-(4-methylphenyl)-2,3-furandione) in 30 mL of anhydrous, distilled benzene[3].
-
Reagent Addition: Add 1.0 mmol of the corresponding N,N-disubstituted urea to the magnetically stirred solution[3].
-
Thermal Activation: Reflux the mixture for 4 to 6 hours.
-
Self-Validation Check: Monitor the reaction via TLC (Silica gel 60 F254). The disappearance of the bright yellow furan-dione spot and the emergence of a new UV-active spot confirms the elimination of water and ring closure[3].
-
-
Isolation: Remove the solvent via rotary evaporation. Triturate the resulting oily residue with dry diethyl ether to precipitate the crude 1H-pyrrole-2,3-dione[3].
-
Purification: Recrystallize from toluene or 2-propanol to yield the pure product (Expected yield: 47–68%)[3].
Protocol B: Organocatalyzed Enantioselective Aldol Reaction
Rationale: To access the biologically active 3-alkyl-3-hydroxy-1H-pyrrol-2(3H)-one motif, a cross-aldol reaction between 1H-pyrrole-2,3-diones and ketones is employed. Using trans-4-benzoyloxy-L-proline for acyclic ketones ensures high enantioselectivity by forming a rigid enamine intermediate that dictates strict facial selectivity during the nucleophilic attack on the C3 carbonyl[2].
Step-by-Step Methodology:
-
Reaction Setup: In a reaction vial, combine 0.10 mmol of 1-benzyl-4,5-dioxo-2-aryl-4,5-dihydro-1H-pyrrole-3-carboxylate and 0.3 mL of the target ketone (e.g., acetone)[2].
-
Catalysis: Add 20 mol% (0.02 mmol) of the chiral organocatalyst (trans-4-benzoyloxy-L-proline for acyclic ketones; 9-deoxy-9-epi-aminoquinine with a binaphthyl phosphate cocatalyst for cyclic ketones)[2].
-
Execution: Stir the mixture under neat conditions at room temperature.
-
Self-Validation Check: Monitor via
H-NMR of crude aliquots to track the diastereomeric ratio (dr) and conversion rates[2].
-
-
Purification: Purify the crude mixture directly via flash column chromatography to isolate the enantioenriched 3-hydroxy-1H-pyrrol-2(3H)-one derivative (Up to 94% ee)[2].
Protocol C: 1,4-Dipolar Cycloaddition for Spiro-Alkaloid Scaffolds
Rationale: 1H-pyrrole-2,3-diones act as excellent dipolarophiles. Reacting them with Huisgen 1,4-dipoles—generated in situ from dimethyl acetylenedicarboxylate (DMAD) and pyridine—yields complex spiro[pyrido[2,1-b][1,3]oxazine-2,3′-pyrroles][4]. Ethyl acetate (EtOAc) is selected as the optimal solvent to maximize yield while adhering to green chemistry principles[1].
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 eq of 1,5-diphenyl-1H-pyrrole-2,3-dione in EtOAc at room temperature[1].
-
Dipole Generation: Sequentially add a 20% molar excess (1.2 eq) of DMAD and 1.2 eq of pyridine[1].
-
Cycloaddition: Stir the reaction at room temperature for 24 hours.
-
Isolation: Concentrate the mixture and purify via chromatography to obtain the spiro-heterocycle (Up to 85% yield)[1].
Fig 2. Diversity-oriented synthetic workflow for functionalizing the 1H-pyrrole-2,3-dione scaffold.
Quantitative Data Summaries
Table 1: Summary of Synthetic Methodologies for 1H-Pyrrole-2,3-dione Functionalization
| Reaction Type | Reagents / Catalyst | Solvent & Conditions | Target Scaffold | Key Metric (Yield/ee) |
| Cyclocondensation | Furan-2,3-dione + N,N-dialkylurea | Benzene, Reflux (4-6h) | 1H-Pyrrole-2,3-dione | 47–68% Yield |
| Asymmetric Aldol | Ketone + trans-4-benzoyloxy-L-proline | Neat, Room Temp | 3-Hydroxy-pyrrol-2(3H)-one | Up to 94% ee |
| 1,4-Dipolar Cycloaddition | DMAD + Pyridine | EtOAc, Room Temp (24h) | Spiro[pyrido-oxazine-pyrrole] | Up to 85% Yield |
Table 2: Pharmacological Targets and Biological Relevance
| Derivative Class | Primary Biological Target | Mechanism of Action | Therapeutic Indication |
| 3-Hydroxy-pyrrol-2(5H)-ones (e.g., EBPC) | Aldose Reductase (AR) | Specific enzyme inhibition | Diabetic complications, cancer chemoresistance |
| 1,5-Diaryl-1H-pyrrole-2,3-diones | Tubulin / Vasculature | Dual antitubulin & antivascular | Oncology (Combretastatin A-4 analogues) |
| Spiro-heterocyclic pyrroles | Unspecified Cellular Targets | Alkaloid mimicry | Broad-spectrum antimicrobial / cytotoxic |
References
1.[3] Koca, İ., et al. "Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines." Organic Communications, 2012, 5(3), 135-142. URL: 2.[2] Chen, J.-R., et al. "Organocatalyzed enantioselective aldol reaction of 1H-pyrrole-2,3-diones." Organic Letters, 2010, 12(10), 2266-2269. URL: 3.[4],[1] Galeev, A. R., et al. "Cycloaddition of Huisgen 1,4-dipoles: synthesis and rapid epimerization of functionalized spiropyrido[2,1-b][1,3]oxazine-pyrroles and related products." RSC Advances, 2022, 12, 578. URL:
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Organocatalyzed enantioselective aldol reaction of 1H-pyrrole-2,3-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acgpubs.org [acgpubs.org]
- 4. Cycloaddition of Huisgen 1,4-dipoles: synthesis and rapid epimerization of functionalized spiropyrido[2,1-b][1,3]oxazine-pyrroles and related products - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Note: 1H-Pyrrole-2,3-dione as a Polyelectrophilic Precursor for Fused Nitrogen Heterocycles
Introduction & Mechanistic Overview
In the realm of small-molecule drug discovery, divergent synthesis is a critical strategy for efficiently exploring chemical space. 1H-Pyrrole-2,3-diones (HPDs) have emerged as highly versatile, polyelectrophilic building blocks that enable the simultaneous introduction of multiple stereogenic centers in a single step[1]. Fused at the [e]-side (hetareno[e]pyrrole-2,3-diones), these precursors readily undergo regioselective and stereoselective cycloadditions to yield complex, alkaloid-like fused and spiro-heterocyclic scaffolds[1][2].
This application note details the mechanistic pathways and validated protocols for utilizing HPDs in both 1,3-dipolar and 1,4-dipolar cycloadditions, providing researchers with robust methodologies for synthesizing skeletally diverse nitrogen heterocycles.
Reaction Pathways & Causality in Experimental Design
1,3-Dipolar Cycloaddition with Nitrones
The reaction of HPDs with nitrones represents a powerful divergent approach to isoxazole-fused pyrroles[1]. The skeletal diversity of the final product is strictly governed by the presence or absence of water during the reaction:
-
Anhydrous Conditions: Yield tetracyclic fused isoxazoles. Causality: Without water, the standard 1,3-dipolar cycloaddition proceeds to form the endo-diastereomer. However, these products exhibit reversible dissociation. The degree of dissociation is highly dependent on solvent polarity (polar solvents facilitate dissociation) and the R-substituent (alkoxycarbonyl groups are more stable than aroyl groups)[1].
-
Aqueous Conditions: Yield stable bicyclic fused isoxazoles. Causality: Water mediates an unprecedented 1H-pyrrole-2,3-dione–furan-2,3-dione rearrangement prior to or during the cycloaddition. This fundamentally alters the scaffold, locking the structure and preventing subsequent dissociation in solution[1].
1,4-Dipolar Cycloaddition with Huisgen Dipoles
HPDs act as highly efficient dipolarophiles in [4+2] cycloadditions with 1,4-dipoles generated in situ from dimethyl acetylenedicarboxylate (DMAD) and pyridine[3][4]. This three-component reaction affords spiro[pyrido[2,1-b][1,3]oxazine-2,3′-pyrroles].
-
Epimerization and Analytical Causality: The resulting diastereomeric mixtures exist in a rapid equilibrium in solution[4][5]. When characterizing these compounds via
H NMR, standard CDCl can induce acid-catalyzed isomerization, drastically altering the observed diastereomeric ratio (dr). To obtain accurate structural data, CDCl must be pre-treated with K CO to neutralize trace acidity, stabilizing the kinetic dr and preventing degradation during analysis[4].
Mechanistic Workflow Diagram
Mechanistic pathways of 1H-pyrrole-2,3-diones undergoing divergent cycloadditions.
Validated Experimental Protocols
Protocol A: Divergent Synthesis of Isoxazole-Fused Pyrroles
Objective: Synthesize tetracyclic or bicyclic isoxazoles from a single set of HPD and nitrone reagents[1].
Materials:
-
Hetareno[e]pyrrole-2,3-dione (HPD) (1.0 equiv)
-
Nitrone derivative (1.1 equiv)
-
Solvents: Anhydrous Toluene (for Pathway A), Aqueous Acetonitrile (for Pathway B)
Step-by-Step Methodology:
-
Pathway Selection:
-
For Tetracyclic Isoxazoles (Pathway A): Dissolve HPD (0.5 mmol) in 5 mL of anhydrous toluene under an inert argon atmosphere.
-
For Bicyclic Isoxazoles (Pathway B): Dissolve HPD (0.5 mmol) in 5 mL of an acetonitrile/water mixture (9:1 v/v).
-
-
Reagent Addition: Add the nitrone derivative (0.55 mmol) to the stirring solution at room temperature.
-
Reaction Monitoring: Monitor the reaction progress via UPLC-UV-MS[1]. For Pathway A, a distinct color change in the reaction mixture indicates the consumption of the highly conjugated HPD.
-
Isolation (Pathway A): Evaporate the toluene under reduced pressure at ambient temperature (avoid heating to prevent dissociation). Triturate the residue with cold hexane to precipitate the endo-diastereomer.
-
Isolation (Pathway B): Extract the aqueous mixture with ethyl acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over Na
SO , and concentrate. Purify via flash chromatography. Solutions of these bicyclic products are stable and do not dissociate during storage[1].
Protocol B: Synthesis of Spiro-oxazine-pyrroles via 1,4-Dipolar Cycloaddition
Objective: Execute a three-component [4+2] cycloaddition to yield spirocyclic derivatives[3][4].
Materials:
-
1,5-Diphenyl-1H-pyrrole-2,3-dione (0.1 mmol)
-
Dimethyl acetylenedicarboxylate (DMAD) (0.12 equiv)
-
Pyridine (0.12 equiv)
-
Solvent: CHCl
(1 mL)
Step-by-Step Methodology:
-
Dipole Generation: In a capped 5 mL vial, dissolve DMAD (0.12 mmol) and pyridine (0.12 mmol) in 0.5 mL of CHCl
. Stir for 5 minutes at room temperature to allow the in situ generation of the Huisgen 1,4-dipole[3]. -
Cycloaddition: Add a solution of 1,5-diphenyl-1H-pyrrole-2,3-dione (0.1 mmol) in 0.5 mL of CHCl
dropwise to the vial. -
Incubation: Stir the mixture at room temperature for 24 hours. The reaction proceeds smoothly regardless of electron-withdrawing or electron-donating groups on the 5-aryl substituent of the HPD[3].
-
Yield Determination & Purification: Determine crude yields via HPLC. Purify the diastereomeric mixture via preparative TLC or crystallization.
-
Analytical Validation (Critical Step): To perform
H NMR, filter CDCl through a short pad of basic K CO immediately prior to dissolving the sample. This prevents acid-catalyzed epimerization and preserves the true diastereomeric ratio (e.g., maintaining a 4.8:1 dr instead of degrading to 1.2:1 as seen in untreated DMSO-d )[4].
Quantitative Data Summary
Table 1: Solvent Effects on the Dissociation of Tetracyclic Fused Isoxazoles [1]
| Solvent | Polarity Index | Degree of Dissociation (%) | Stability Observation |
|---|---|---|---|
| Toluene | 2.4 | < 5% | Highly stable, suitable for isolation. |
| Benzene | 2.7 | < 10% | Stable at room temperature. |
| 1,4-Dioxane | 4.8 | ~ 40% | Moderate dissociation observed over time. |
| Acetonitrile | 5.8 | > 80% | Rapid dissociation; unsuitable for tetracyclic storage. |
Note: Alkoxycarbonyl-bearing compounds (R=OAlk) exhibit higher stability against dissociation compared to aroyl-bearing analogs (R=Ar)[1].
Table 2: Substrate Scope and Diastereomeric Ratios in 1,4-Cycloadditions (24h, RT) [4]
| 1H-Pyrrole-2,3-dione Substituents (R1/R2/R3) | Dipole Precursor | Yield (%) | Diastereomeric Ratio (dr)* |
|---|---|---|---|
| H / Ph / Ph | DMAD + Pyridine | 70% | 5 : 1 |
| H / C
*dr determined via HPLC and K
References
- Galeev, A. R., Moroz, A. A., Dmitriev, M. V., & Maslivets, A. N. (2024). Possible pathways of cycloaddition of 1H-pyrrole-2,3-diones with Huisgen 1,4-dipoles. ResearchGate.
- Ural Federal University. 1,3-dipolar cycloaddition reaction of fused 1h-pyrrole-2,3-diones with nitrones. URFU.
- Galeev, A. R., et al. (2021). Cycloaddition of Huisgen 1,4-dipoles: synthesis and rapid epimerization of functionalized spiropyrido[2,1-b][1,3]oxazine-pyrrole. RSC Publishing.
- National Institutes of Health. Cascade Cyclization/Annulation of β-Enamino Diketones and o-Phenylenediamine: A Strategy to Access Pyrrole-fused 1,5-Benzodiazepines. PMC.
Sources
- 1. orgchembiotech2020.urfu.ru [orgchembiotech2020.urfu.ru]
- 2. researchgate.net [researchgate.net]
- 3. Cycloaddition of Huisgen 1,4-dipoles: synthesis and rapid epimerization of functionalized spiropyrido[2,1-b][1,3]oxazine-pyrroles and related products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Analytical techniques for characterization of 1H-Pyrrole-2,3-diones
Application Note: Advanced Analytical Characterization of 1H-Pyrrole-2,3-diones and Their Spiro-Annulated Derivatives
Introduction and Strategic Context
1H-pyrrole-2,3-diones are highly reactive, polyelectrophilic cyclic α,β-unsaturated carbonyl compounds. They serve as versatile building blocks for synthesizing complex 3D spiro-polyheterocyclic scaffolds, which are highly sought after in modern drug discovery due to their resemblance to bioactive natural alkaloids[1]. However, their structural complexity, potential for tautomerism, and tendency to undergo rapid epimerization in solution demand a rigorous, multi-modal analytical approach[2][3].
As a Senior Application Scientist, I have structured this guide to move beyond basic spectral assignments. Here, we will dissect the causality behind specific analytical choices, providing a self-validating workflow that ensures absolute structural confidence when working with these privileged pharmacophores.
Strategic Analytical Workflow
Characterizing 1H-pyrrole-2,3-diones and their cycloadducts requires a sequential validation strategy. We begin with real-time visual and chromatographic monitoring, proceed to functional group confirmation via FT-IR, elucidate the 2D connectivity via NMR, and finally confirm the 3D spatial arrangement using X-ray crystallography[4][5].
Fig 1: Sequential analytical workflow for 1H-pyrrole-2,3-dione characterization.
Spectroscopic Signatures (FT-IR and NMR)
Causality of Experimental Choices: 1H-pyrrole-2,3-diones possess two distinct carbonyl groups (C2 and C3) within a five-membered ring. FT-IR is indispensable here because the C2 carbonyl (lactam) and C3 carbonyl (ketone) exhibit distinct stretching frequencies due to differential ring strain and conjugation[6]. Relying solely on NMR can be misleading due to solvent-induced shifts or rapid epimerization of diastereomers in solution[2][3].
Table 1: Characteristic Spectroscopic Data for 1H-Pyrrole-2,3-diones
| Analytical Technique | Target Parameter | Typical Range / Observation | Structural Significance |
| FT-IR | C=O stretch (C2) | 1770 – 1740 cm⁻¹ | Lactam carbonyl; higher frequency due to five-membered ring strain[6]. |
| FT-IR | C=O stretch (C3) | 1720 – 1690 cm⁻¹ | Ketone carbonyl; frequency lowered by conjugation with the C4=C5 double bond. |
| FT-IR | C=C stretch | 1650 – 1605 cm⁻¹ | Confirms the preservation of the pyrrole ring unsaturation[6]. |
| ¹H NMR | Methine Proton (Chiral) | 7.0 – 7.5 ppm (Major)6.5 – 7.0 ppm (Minor) | Diagnostic for monitoring rapid epimerization of diastereomers in solution[2]. |
| ¹³C NMR | C2 Carbonyl Carbon | 158 – 165 ppm | Amide-like carbonyl carbon resonance. |
| ¹³C NMR | C3 Carbonyl Carbon | 180 – 185 ppm | Highly deshielded ketone carbon, confirming the dione framework[2]. |
Mechanistic Insights and Self-Validating Protocols
When 1H-pyrrole-2,3-diones undergo cycloaddition (e.g., [4+1] or [3+2] annulation), they act as strong electrophiles[1]. A unique, self-validating feature of [e]-fused 1H-pyrrole-2,3-diones (FPDs) is their intense violet color, which originates from their highly conjugated chromophore system[5]. As the cycloaddition proceeds and the C=C double bond is saturated, the conjugation is broken.
Fig 2: Cycloaddition mechanism highlighting the diagnostic colorimetric shift.
Standard Operating Protocol: Synthesis and Characterization
Step 1: Reaction Setup and Visual Validation
-
Dissolve 1.0 mmol of the synthesized 1H-pyrrole-2,3-dione in 10 mL of anhydrous acetonitrile.
-
Causality Check: Verify the solution exhibits a deep violet/purple hue. This visual confirmation ensures the integrity of the fully conjugated dione system before introducing secondary reagents[5].
-
Add 1.0 mmol of the selected dipole/nucleophile (e.g., diazooxindole or nitrone).
Step 2: In-Process Monitoring
-
Stir the reaction at room temperature.
-
Self-Validation: Monitor the reaction visually. The completion of the reaction is definitively indicated by the transition of the solution from violet to red or pale yellow, signifying the saturation of the C=C bond[5]. Confirm the consumption of the starting material via TLC (Hexane:EtOAc 3:1).
Step 3: Spectroscopic Sample Preparation
-
Concentrate the reaction mixture under reduced pressure and isolate the product via recrystallization (e.g., from toluene or 2-propanol)[6].
-
Prepare the NMR sample in DMSO-d6 or CDCl3.
-
Critical Insight: Acquire the ¹H NMR spectrum immediately after dissolution. 1H-pyrrole-2,3-dione cycloadducts can undergo rapid epimerization in solution. Re-run the NMR after 24 hours to assess the diastereomeric equilibrium and ensure accurate structural reporting[2][3].
Step 4: Absolute Configuration via X-Ray
-
Due to the creation of multiple stereocenters during cycloaddition, 1D/2D NMR is often insufficient for absolute stereochemical assignment.
-
Grow single crystals by slow evaporation of a dichloromethane/hexane mixture.
-
Perform Single Crystal X-Ray Diffraction to confirm the 3D topology and validate the endo/exo selectivity of the cycloaddition[4][5].
References
-
Synthesis of Spiro Compounds Based on 1H-Pyrrole-2,3-Diones. ResearchGate. [Link]
-
Synthesis and spectroscopic characterization of pyrrole-2,3- diones and their following reactions with 1,2-aromatic diamines. ACG Publications.[Link]
-
Synthesis of Stable Betaines Based on 1H-Pyrrole-2,3-diones and Pyridinium Ylides and Their Thermal Conversion to Cyclopropane-Fused Pyrroles. MDPI.[Link]
-
Study of 1,3-Dipolar Cycloaddition Between 4-Acyl-1H-pyrrole-2,3-diones Fused at the [e]-Side with a Heterocyclic Moiety and Diphenylnitrone: A Comprehensive MEDT, Docking Approach and MD Simulation. NIH.[Link]
-
A facile approach to spiro[dihydrofuran-2,3'-oxindoles] via formal [4 + 1] annulation reaction of fused 1H-pyrrole-2,3-diones with diazooxindoles. Beilstein Journals.[Link]
-
Cycloaddition of Huisgen 1,4-dipoles: synthesis and rapid epimerization of functionalized spiropyrido[2,1-b][1,3]oxazine-pyrrole. RSC Publishing.[Link]
Sources
- 1. Study of 1,3-Dipolar Cycloaddition Between 4-Acyl-1H-pyrrole-2,3-diones Fused at the [e]-Side with a Heterocyclic Moiety and Diphenylnitrone: A Comprehensive MEDT, Docking Approach and MD Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Stable Betaines Based on 1H-Pyrrole-2,3-diones and Pyridinium Ylides and Their Thermal Conversion to Cyclopropane-Fused Pyrroles [mdpi.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - A facile approach to spiro[dihydrofuran-2,3'-oxindoles] via formal [4 + 1] annulation reaction of fused 1H-pyrrole-2,3-diones with diazooxindoles [beilstein-journals.org]
- 6. acgpubs.org [acgpubs.org]
Application Note: Chromatographic Strategies (HPLC & TLC) for Monitoring 1H-Pyrrole-2,3-Dione Reactions
Executive Summary
1H-Pyrrole-2,3-diones (FPDs) are highly versatile, electrophilic building blocks used extensively in organic synthesis to construct complex nitrogen-containing architectures, including alkaloid-like spiroheterocycles and pyrrolobenzothiazines[1]. Their unique electronic structure makes them ideal candidates for [4+2] and [3+2] cycloadditions, as well as nucleophilic cascade reactions. However, this inherent hyper-reactivity presents significant analytical challenges. FPDs are prone to rapid thermal degradation, and their resulting cycloadducts often form diastereomeric mixtures that rapidly epimerize in solution[2].
This application note provides researchers and drug development professionals with field-proven, self-validating Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) protocols to accurately monitor FPD consumption, quantify diastereomeric ratios (dr), and track spiroheterocycle formation.
Reaction Pathway & Analytical Workflow
To effectively monitor these reactions, the analytical workflow must account for the transient nature of the intermediates. The diagram below illustrates the logical progression from reaction sampling to chromatographic decision-making.
Workflow for chromatographic monitoring of 1H-pyrrole-2,3-dione reactions.
Protocol 1: Rapid Qualitative Monitoring via TLC
TLC provides a rapid, real-time snapshot of the reaction's progress. Because FPDs are highly colored (often deep red or orange) and highly conjugated, their disappearance is easily tracked.
Causality & Experimental Design
-
The Necessity of Quenching: FPDs are highly reactive. Spotting a raw, hot reaction mixture directly onto the slightly acidic surface of silica gel can catalyze on-plate degradation or secondary reactions, yielding false spots. Diluting the aliquot in a cold, inert solvent (e.g., acetonitrile) instantly halts the kinetics.
-
Stain Selection: While FPDs and aromatic spiro-adducts are UV-active, many aliphatic nucleophiles or dienes are not. A Cerium(IV) sulfate/Ammonium molybdate stain (Hanessian's stain) acts as a universal oxidative visualizer. It ensures the mass balance of the reaction is visually accounted for and that non-UV active intermediates are not missed[3].
Step-by-Step Methodology
-
Sampling: Withdraw a 5 µL aliquot from the active reaction vessel.
-
Quenching: Immediately dilute the aliquot into 100 µL of cold, dry acetonitrile in a microcentrifuge tube. Vortex briefly.
-
Spotting: Using a glass capillary, apply 1–2 µL of the quenched mixture onto a pre-coated Kieselgel 60 F254 plate[3]. Spot reference standards of the starting 1H-pyrrole-2,3-dione and the co-reactant alongside the mixture.
-
Development: Place the plate in a pre-equilibrated TLC chamber containing an optimized eluent (typically Ethyl Acetate/Hexane at 1:2 to 1:1 v/v, depending on the polarity of the substituents).
-
Non-Destructive Visualization: Examine the dried plate under a UV lamp (254 nm). Mark all UV-quenching spots with a pencil.
-
Destructive Visualization: Spray the plate evenly with a cerium molybdate solution (0.5%
and 0.5% in 5% )[3]. Heat the plate using a heat gun or hot plate at 110°C until distinct colored spots develop.
Protocol 2: Quantitative Kinetic and Isomeric Analysis via HPLC-UV/DAD
To determine exact conversion rates, isolate degradation pathways, and quantify diastereomeric ratios (dr), HPLC coupled with a Diode Array Detector (DAD) is required[1].
Causality & Experimental Design
-
Suppressing Epimerization: Spiro-adducts, particularly those formed via 1,4-dipolar cycloadditions, exist as diastereomeric mixtures that rapidly epimerize in neutral or basic solutions (e.g., DMSO or unbuffered solvents)[2]. Cold quenching preserves the true kinetic diastereomeric ratio.
-
Column & Mobile Phase Selection: A reversed-phase C18 system utilizing a slightly acidic mobile phase (0.1% formic acid) is mandatory. The low pH protonates basic nitrogen centers within the spiroheterocycles, preventing secondary interactions with residual silanols on the column (which causes peak tailing) and suppressing on-column isomerization[1].
Step-by-Step Methodology
-
Sample Preparation: Withdraw 10 µL of the reaction mixture and immediately quench it into 990 µL of a cold (4°C) mixture of Mobile Phase A/B (50:50).
-
Filtration: Pass the quenched sample through a 0.22 µm PTFE syringe filter into an amber HPLC vial. Keep the vial chilled in the autosampler.
-
System Setup:
-
Gradient Elution Program:
-
0.0 - 2.0 min: 5% B (Isocratic hold to elute polar degradation byproducts).
-
2.0 - 12.0 min: Linear gradient from 5% B to 95% B.
-
12.0 - 15.0 min: 95% B (Column wash).
-
15.0 - 18.0 min: 5% B (Re-equilibration).
-
-
Detection: Monitor the chromatogram at 254 nm for general aromatic tracking. Simultaneously, extract DAD spectra from 210–750 nm to identify the characteristic chromophores of the 1H-pyrrole-2,3-dione core and the resulting spiro-adducts[1].
-
Integration & Analysis: Integrate the peaks. Diastereomers of spiro-adducts will typically elute as closely spaced doublets. Calculate the dr based on the Area Under the Curve (AUC).
Data Presentation: Typical HPLC Retention & UV Characteristics
| Analyte Class | Typical Retention Time (min) | UV Maxima (nm) | Chromatographic Behavior & Notes |
| 1H-Pyrrole-2,3-diones | 6.5 - 8.0 | 230, 310-350 | Sharp peaks; highly sensitive to thermal degradation if autosampler is not chilled. |
| Spiroheterocycles (Diastereomer A) | 9.2 - 10.5 | 254, 280 | Elutes earlier; prone to rapid epimerization in non-acidic media[2]. |
| Spiroheterocycles (Diastereomer B) | 9.5 - 10.8 | 254, 280 | Elutes later; baseline resolution requires the optimized acidic gradient. |
| Degradation Byproducts | 2.0 - 4.0 | Variable | Polar ring-opened products; elute early in the void/isocratic hold phase. |
System Suitability & Self-Validation
To ensure the trustworthiness of the analytical data, the following self-validating checks must be performed prior to analyzing reaction samples:
-
Resolution Check: Inject a known mixture of epimerizing spiro-adducts. The resolution (
) between Diastereomer A and B must be . If , decrease the gradient slope between 8 and 12 minutes. -
Degradation Control: Inject a standard of the starting 1H-pyrrole-2,3-dione, leave the vial in the autosampler at room temperature for 4 hours, and reinject. If the purity drops by
, the autosampler must be chilled to 4°C to prevent false-positive degradation readings during kinetic studies.
References
-
Reaction of Pyrrolobenzothiazines with Schiff Bases and Carbodiimides: Approach to Angular 6/5/5/5-Tetracyclic Spiroheterocycles. National Institutes of Health (NIH).[Link]
-
Dioxopyrrolines. LXII. Diels-Alder reaction of 1-Aryl-4- and 5-methoxycarbonyl-1H-pyrrole-2,3-diones with various 1,3-dienes. SciSpace.[Link]
-
Cycloaddition of Huisgen 1,4-dipoles: synthesis and rapid epimerization of functionalized spiropyrido[2,1-b][1,3]oxazine-pyrrole. Royal Society of Chemistry (RSC).[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 1H-Pyrrole-2,3-diones via Recrystallization
Welcome to the Technical Support Center for heterocyclic purification. 1H-Pyrrole-2,3-diones are highly reactive, versatile building blocks used in the synthesis of complex alkaloid-like spirocycles and pharmaceutical agents. However, their highly electrophilic nature and thermal sensitivity make purification challenging.
This guide provides a comprehensive, self-validating framework for purifying these compounds via recrystallization, moving beyond generic steps to explain the chemical causality behind every technique.
Module 1: Chemical Causality & Solvent Selection
The fundamental challenge in recrystallizing 1H-pyrrole-2,3-diones lies in their chemical instability. The C4/C5 positions and the C3 carbonyl are highly electrophilic. Exposure to protic solvents (especially those containing trace water) can lead to rapid solvolysis, resulting in lactam hydrolysis or the formation of ring-opened keto-esters[1]. Furthermore, prolonged thermal stress induces decarbonylation or cycloreversion.
Therefore, solvent selection must prioritize anhydrous conditions and minimal thermal exposure.
Table 1: Quantitative Solvent Selection Matrix for 1H-Pyrrole-2,3-diones
| Solvent System | Polarity Index | Boiling Point (°C) | Suitability & Mechanistic Remarks |
| Absolute Toluene | 2.4 | 110.6 | Optimal. Excellent for fused or highly substituted derivatives. Non-nucleophilic nature prevents solvolysis[2][3]. |
| Ethyl Acetate / Hexanes | ~2.0 - 4.4 | 68 - 77 | Highly Versatile. Ideal binary system for anti-solvent crystallization. Low boiling point minimizes thermal degradation[2]. |
| Toluene / Ethyl Acetate (1:1) | ~3.4 | ~77 - 110 | Tuning System. Highly effective for tuning the solubility gradient of complex spiro-derivatives[3]. |
| Anhydrous Chloroform | 4.1 | 61.2 | Specialized. Good for highly polar derivatives. Requires strict anhydrous conditions to prevent HCl-catalyzed degradation[1]. |
| 2-Propanol (Isopropanol) | 3.9 | 82.5 | Use with Caution. Suitable only for sterically hindered diones that are resistant to nucleophilic attack[2][4]. |
Module 2: Standard Operating Procedure (SOP)
This step-by-step protocol is designed as a self-validating system. Each step includes a validation checkpoint to ensure the physical chemistry of the system is behaving as expected before proceeding.
Step 1: Crude Pre-treatment (Trituration)
-
Action: Suspend the crude oil or impure solid in 2–3 volumes of dry diethyl ether. Sonicate briefly and scratch the inside of the flask with a glass rod to induce nucleation[4]. Filter the resulting solid.
-
Causality: Many 1H-pyrrole-2,3-dione syntheses yield a crude oil due to trapped lipophilic impurities. Ether trituration strips away non-polar byproducts and forces the transition from an oil to a workable amorphous solid.
-
Validation: The filtrate should be highly colored (carrying away impurities), leaving a lighter, powdery solid on the filter.
Step 2: Hot Dissolution
-
Action: In a two-neck round-bottom flask under an inert atmosphere (Nitrogen/Argon), heat your primary solvent (e.g., anhydrous toluene) to just below its boiling point. Add the hot solvent dropwise to the solid while stirring until complete dissolution is achieved.
-
Causality: Dropwise addition prevents the use of excess solvent, ensuring a highly concentrated, supersaturated solution upon cooling.
-
Validation: The solution should become completely transparent. If dark, insoluble specks remain, they are likely polymeric degradation products requiring filtration.
Step 3: Impurity Scavenging & Hot Filtration
-
Action: If the solution is deeply colored, add 1-2% (w/w) activated charcoal. Boil gently for 1–2 minutes, then rapidly filter through a pre-warmed Celite pad into a heated receiving flask[2].
-
Causality: Activated charcoal adsorbs high-molecular-weight, conjugated polymeric impurities caused by air/light oxidation.
Step 4: Saturation Tuning (Anti-Solvent Addition)
-
Action: If using a binary system (e.g., EtOAc/Hexanes), add the hot anti-solvent (hexanes) dropwise to the boiling solution until a faint cloudiness (turbidity) persists. Add exactly one drop of the polar solvent to clear the solution[2].
-
Validation: The persistence of turbidity is the visual confirmation that the solution has reached its exact saturation point.
Step 5: Controlled Crystallization & Isolation
-
Action: Remove the flask from the heat source. Allow it to cool to room temperature undisturbed. Once at room temperature, transfer to a 4°C refrigerator for 2–4 hours. Collect the crystals via vacuum filtration and wash with ice-cold anti-solvent.
-
Causality: Rapid cooling traps impurities within the crystal lattice. Slow, undisturbed cooling allows the highly ordered 1H-pyrrole-2,3-dione molecules to stack preferentially, excluding impurities.
Module 3: Troubleshooting Guides & FAQs
Q1: My product is "oiling out" instead of forming crystals. How do I fix this? A1: Oiling out occurs when the compound separates as a liquid phase before crystallizing. This happens if the solvent's boiling point is higher than the compound's melting point, or if residual impurities disrupt lattice formation. Solution: Reheat the mixture until the oil completely redissolves. Add a non-polar anti-solvent (e.g., hexanes) dropwise until faint turbidity persists, then cool extremely slowly[2]. Alternatively, abort the recrystallization, concentrate the oil, and repeat the dry diethyl ether trituration (Step 1) to force solidification[4].
Q2: The literature reports my 1H-pyrrole-2,3-dione as a white/off-white solid, but my crude is dark yellow/brown. Is it ruined? A2: Not necessarily. Pyrrole rings are highly sensitive to air and light. Even trace amounts of oxidation or polymerization can produce highly colored impurities that drastically alter the appearance of the bulk sample[2]. Solution: Implement Step 3 of the SOP. The addition of activated charcoal during hot dissolution will selectively adsorb these conjugated polymers, yielding colorless or pale-yellow crystals. Ensure the final purified product is stored under argon and protected from light[2].
Q3: I am getting low yields, and my post-crystallization NMR shows ring-opened byproducts. What went wrong? A3: You are observing solvolysis. 1H-pyrrole-2,3-diones are highly susceptible to nucleophilic attack. If you used a protic solvent (like ethanol, methanol, or wet solvents), the solvent acted as a nucleophile, attacking the C2 or C5 position to form hemiketals or ring-opened keto-esters[1]. Solution: Strictly use anhydrous, non-nucleophilic solvents like absolute toluene[3] or dry ethyl acetate. Never use alcohols unless your specific derivative is heavily sterically hindered.
Module 4: Workflow Visualization
The following decision tree maps the logical flow of the recrystallization process, integrating the troubleshooting steps directly into the workflow.
Figure 1: Decision tree and troubleshooting workflow for the recrystallization of 1H-pyrrole-2,3-diones.
References
-
ACG Publications. Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Retrieved from:[Link]
- Google Patents. RU2569898C1 - Method of producing ethyl 2-amino-2',5-dioxo-5'-phenyl-3-cyano-1',2'-dihydro-5h-spiro{indeno[1,2-b]pyran-4,3'-pyrrole}-4'-carboxylates.
-
ResearchGate. Synthesis of 5-Alkyl-4-polyfluoroacylpyrrole-2,3(1H)-diones & Solvolytic behavior of 3-ethoxycarbonyl-2-phenyl-Δ2-pyrroline-4,5-diones in protic solvents. Retrieved from: [Link]
Sources
Column chromatography protocols for 1H-Pyrrole-2,3-dione derivatives
Technical Support Center: Chromatography & Purification of 1H-Pyrrole-2,3-dione Derivatives
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation and purification of 1H-pyrrole-2,3-diones. These compounds are highly versatile synthons—acting as powerful dienophiles in Diels-Alder reactions, substrates for 1,4-dipolar cycloadditions, and precursors for cyclopropane-fused pyrroles[1][2][3]. However, their dense functionalization, high reactivity, and propensity for tautomerization make them notoriously difficult to purify.
This guide synthesizes field-proven insights to help you troubleshoot column chromatography workflows, understand the causality behind separation failures, and implement self-validating protocols for high-purity isolations.
Workflow Visualization
Understanding the macroscopic flow of your purification is the first step in troubleshooting. Below is the standard normal-phase chromatography workflow optimized for these derivatives.
Caption: Standard normal-phase chromatography workflow for 1H-pyrrole-2,3-dione derivatives.
Mobile Phase Selection Guide
Quantitative data regarding solvent efficacy is critical for reproducible separations. The table below summarizes the optimal mobile phases based on the specific derivative class.
| Derivative Type | Recommended Solvent System | Typical Rf | Mechanistic Notes |
| N-Aryl-4,5-dioxopyrrolines | AcOEt / Hexane (1:1 to 1:3) | 0.35 - 0.50 | Standard normal-phase separation. Provides excellent resolution for diastereomers[1][4]. |
| 3,3′-Bipyrrolylidene-2,2′-diones | Benzene or Toluene (100%) | 0.40 - 0.60 | Effective for highly conjugated, non-polar dimers resulting from deoxygenation[5]. |
| Zwitterionic Betaine Adducts | CH₂Cl₂ / MeOH (95:5) | 0.20 - 0.35 | Requires higher polarity due to charged states; prone to on-column precipitation[3]. |
| Polar Substituted Pyrrolones | H₂O / MeCN (Reverse Phase) | N/A (HPLC) | Best for tautomerizing or highly polar compounds where normal-phase streaking is severe[6]. |
Troubleshooting & FAQs
Q1: Why do my 1H-pyrrole-2,3-dione derivatives streak excessively on normal-phase silica, and how do I resolve this? Causality: Streaking is often caused by tautomerization. 1H-pyrrole-2,3-diones can tautomerize into 3-hydroxy-1H-pyrrol-2(5H)-ones (enol form)[7]. The acidic silanol groups on standard silica gel catalyze this shift, leading to strong, irreversible hydrogen bonding with the stationary phase. Solution: Switch to a less acidic stationary phase (e.g., neutral alumina or deactivated silica) or utilize reverse-phase chromatography (using a gradient of acetonitrile/water with a trace of formic acid to improve peak shape)[6].
Caption: Logical relationship between silica acidity, tautomerization, and chromatographic streaking.
Q2: How should I load highly crystalline or poorly soluble zwitterionic adducts onto the column? Causality: Betaines and zwitterionic adducts formed from the reaction of 1H-pyrrole-2,3-diones with pyridinium ylides possess high lattice energies and poor solubility in standard eluents like hexane/ethyl acetate[3][8]. Wet loading these compounds causes them to crash out at the solvent front, ruining the separation. Solution: Employ the dry loading technique. Dissolve the crude mixture in a volatile, polar solvent (like THF or CH₂Cl₂), add silica gel, and evaporate to a free-flowing powder before applying it to the column bed.
Q3: My compound degrades on the column, yielding a complex mixture. How can I prevent this? Causality: Pyrrole-2,3-diones are highly electrophilic at the C-5 position. Extended residence time on silica, especially in the presence of protic solvents (like methanol or ethanol), can lead to nucleophilic attack, ring-opening, or hydrolysis[1][6]. Solution: Perform rapid medium-pressure flash chromatography instead of gravity columns. Strictly avoid protic solvents in your mobile phase unless utilizing reverse-phase conditions where the kinetics of degradation are altered.
Experimental Protocols: Self-Validating Methodology
To ensure reproducibility, every step in your purification must inherently prove the success of the preceding step. Follow this self-validating protocol for the medium-pressure liquid chromatography of 1H-pyrrole-2,3-diones.
Phase 1: Stationary Phase Preparation
-
Select Wakogel C-200 (or equivalent 35–70 µm silica gel)[1][8].
-
Prepare a slurry in Hexane and pack a medium-pressure column (e.g., 22mm i.d. × 300mm)[1]. Ensure the bed is perfectly level to prevent band distortion.
Phase 2: Sample Loading (Dry Loading Technique) 3. Dissolve the crude reaction mixture in a minimum volume of CH₂Cl₂. 4. Add silica gel (approx. 1:3 ratio to crude mass) and concentrate under reduced pressure until a powder is obtained.
-
Self-Validation Checkpoint 1 (Physical State): The silica must be a free-flowing powder. Clumping indicates residual solvent, which will disrupt the solvent front. A free-flowing powder validates that the sample is perfectly dispersed for uniform elution.
-
Apply the dry powder evenly to the top of the column bed and protect it with a 1 cm layer of sea sand.
Phase 3: Elution & Fractionation 6. Elute using a gradient of AcOEt/Hexane, starting at 1:3 and gradually increasing polarity to 1:1[1][4]. 7. Collect 15 mL fractions. Monitor the eluate continuously via UV absorption (254 nm).
Phase 4: Validation & Isolation 8. Spot fractions on pre-coated Kieselgel 60 F254 TLC plates. 9. Develop the plates by spraying with a solution of 0.5% Ce(SO₄)₂ and 0.5% (NH₄)₆Mo₇O₂₄ in 5% H₂SO₄, followed by heating until coloration appears[1].
-
Self-Validation Checkpoint 2 (Chemical Integrity): The appearance of distinct spots that colorize upon heating validates that the pyrrole core has survived the column without undergoing ring-opening degradation.
-
Pool and concentrate the pure fractions in vacuo.
-
Self-Validation Checkpoint 3 (Structural Lock): Perform ¹H-NMR in CDCl₃. The integration of the characteristic C-5 proton (typically a singlet around δ 5.97 ppm) against the substituent protons (e.g., methoxycarbonyl singlets at δ 3.80 ppm) must exactly match the theoretical stoichiometry[1]. This stoichiometric match acts as the final lock, validating the absolute structural integrity of the isolated derivative.
References
-
Dioxopyrrolines. LXII. Diels-Alder reaction of 1-Aryl-4- and 5-methoxycarbonyl-1H-pyrrole-2,3-diones with various 1,3-dienes. SciSpace. 1
-
Molbank, Volume 2026, Issue 1 (February 2026) – 28 articles. MDPI. 2
-
1H-pyrrole-2,3-dione with Tris(diethylamino)phosphine. A New Synthesis of 3,3′-Bipyrrolylidene-2,2′-dione Derivatives. ResearchGate. 5
-
Synthesis of Stable Betaines Based on 1H-Pyrrole-2,3-diones and Pyridinium Ylides and Their Thermal Conversion to Cyclopropane-Fused Pyrroles. MDPI. 3
-
Organocatalyzed enantioselective aldol reaction of 1H-pyrrole-2,3-diones. NIH. 7
-
Technical Support Center: Purification of Substituted 1H-Pyrrol-2(3H)-ones. Benchchem. 6
-
A synthesis of 4-quinolone-3-carboxylic acids via pyrolysis of n-aryldioxopyrrolines. CLOCKSS.4
-
Synthesis of Stable Betaines Based on 1H-Pyrrole-2,3-diones and Pyridinium Ylides and Their Thermal Conversion to Cyclopropane-Fused Pyrroles. ResearchGate.8
Sources
- 1. scispace.com [scispace.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Stable Betaines Based on 1H-Pyrrole-2,3-diones and Pyridinium Ylides and Their Thermal Conversion to Cyclopropane-Fused Pyrroles | MDPI [mdpi.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organocatalyzed enantioselective aldol reaction of 1H-pyrrole-2,3-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Low Yields in 1H-Pyrrole-2,3-dione Synthesis
Welcome to the Technical Support Center for the synthesis of 1H-Pyrrole-2,3-diones. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common challenges encountered during the synthesis of these valuable heterocyclic compounds. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying chemical principles to empower you to overcome synthetic hurdles and optimize your reaction yields.
This guide focuses on a prevalent and effective two-step method for the synthesis of 1,5-diaryl-1H-pyrrole-2,3-diones, which are significant building blocks in medicinal chemistry. We will dissect each stage of the process, from the initial formation of the β-enamino-diketone intermediate to the critical cyclization step, to help you achieve consistent and high-yielding results.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific issues that can lead to low yields and other complications during the synthesis of 1,5-diaryl-1H-pyrrole-2,3-diones.
Part 1: Synthesis of the β-Enamino-diketone Intermediate
The first step in this synthetic sequence is the formation of a 1,5-diaryl-β-enamino-diketone from an acetophenone and an aniline derivative. This intermediate is crucial for the subsequent cyclization.
Question 1: My β-enamino-diketone synthesis is giving a low yield or a complex mixture of products. What are the likely causes and how can I fix this?
Answer: Low yields in this step often stem from incomplete reaction, side reactions, or degradation of the product. Here’s a breakdown of potential issues and their solutions:
-
Incomplete Reaction:
-
Insufficient Reaction Time or Temperature: The condensation reaction to form the enaminone may require prolonged heating. Monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure it has gone to completion. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[1]
-
Inefficient Water Removal: The formation of the enamine from the amine and ketone releases water. If not effectively removed, this water can hydrolyze the enamine back to the starting materials, leading to an equilibrium that disfavors the product. The use of a Dean-Stark apparatus or a drying agent can be beneficial, although many modern procedures are performed without explicit water removal.
-
-
Side Reactions:
-
Self-condensation of Acetophenone: Under basic conditions, acetophenone can undergo self-condensation. Using a stoichiometric amount of the aniline can help to favor the desired reaction.
-
Amine Reactivity: The nucleophilicity of the aniline is key. Electron-withdrawing groups on the aniline can decrease its reactivity, requiring more forcing conditions. Conversely, highly nucleophilic amines might participate in side reactions.
-
-
Product Degradation:
-
Stability of the Enaminone: While generally stable, some β-enamino-diketones can be sensitive to prolonged exposure to acid or base at high temperatures.[1] It is advisable to work up the reaction as soon as it is complete and purify the product promptly.
-
Question 2: I am observing the formation of an unexpected byproduct. What could it be?
Answer: A common byproduct is the 1,5-diketone, which arises from the Michael addition of a second molecule of acetophenone to the initially formed chalcone (from the condensation of acetophenone and the aromatic aldehyde derived from the aniline).[2] To minimize this, ensure a 1:1 stoichiometry of the acetophenone and aniline.
Part 2: Cyclization to the 1H-Pyrrole-2,3-dione
The second step involves the cyclization of the β-enamino-diketone intermediate with oxalyl chloride to form the target 1,5-diaryl-1H-pyrrole-2,3-dione. This step is often where significant yield loss can occur.
Question 3: My cyclization reaction with oxalyl chloride is resulting in a dark, tarry mixture and a very low yield of the desired pyrrole-2,3-dione. What is going wrong?
Answer: This is a very common and frustrating problem. The primary culprit is often the high reactivity and moisture sensitivity of oxalyl chloride. Here are the key factors to investigate:
-
Moisture Contamination: Oxalyl chloride reacts vigorously with water to produce HCl, CO, and CO2.[3] This not only consumes your reagent but the generated acid can also catalyze polymerization and degradation of your starting material and product, leading to the formation of intractable tars.
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried before use. Use anhydrous solvents and maintain a dry, inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[4] Allow the oxalyl chloride bottle to warm to room temperature before opening to prevent condensation of atmospheric moisture.[5]
-
-
Reaction Temperature: The reaction of enamines with oxalyl chloride is often exothermic. Adding the oxalyl chloride too quickly can lead to a rapid temperature increase, promoting side reactions and decomposition.
-
Solution: Perform the addition of oxalyl chloride at a low temperature (e.g., 0 °C or even -78 °C) and add it dropwise with vigorous stirring to maintain control over the reaction temperature.
-
-
Stoichiometry of Oxalyl Chloride: Using a large excess of oxalyl chloride can lead to the formation of chlorinated byproducts and increase the likelihood of side reactions.
-
Solution: Use a stoichiometric amount or a slight excess (e.g., 1.1-1.2 equivalents) of oxalyl chloride.
-
Question 4: After workup, my NMR spectrum shows multiple products, none of which seem to be the desired pyrrole-2,3-dione. What are the possible side products?
Answer: Besides polymerization, several specific side products can form:
-
N-Acylation without Cyclization: The enamine nitrogen can be acylated by oxalyl chloride without subsequent cyclization, leading to an open-chain amide.
-
Reaction with the Diketone Moiety: Oxalyl chloride can potentially react with the enol form of the diketone, leading to undesired acylation at that position.
-
Products from Reaction with Tertiary Amine Base: If a tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used, it can react with the acid chloride, especially if there are impurities or if the reaction conditions are not well-controlled.[6]
Question 5: The final product is a deep red or brown color, and I'm having trouble purifying it. How can I improve the purity?
Answer: The color is often due to the formation of highly conjugated byproducts or degradation products. Purification of 1H-pyrrole-2,3-diones can be challenging due to their reactivity.
-
Chromatography: Flash column chromatography on silica gel is a common purification method. However, the slightly acidic nature of silica gel can sometimes cause degradation of sensitive products. Using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a small amount of a non-nucleophilic base (like triethylamine in the eluent) can be beneficial.
-
Recrystallization: If the product is a solid, recrystallization is an excellent method for purification. Solvents such as toluene, 2-propanol, or ethanol have been reported to be effective for recrystallizing pyrrole-2,3-diones.[7][8] Performing small-scale solubility tests is crucial to find the optimal solvent or solvent system.[8]
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the cyclization reaction with oxalyl chloride?
A1: Anhydrous, non-protic solvents are essential. Dichloromethane (DCM) and tetrahydrofuran (THF) are commonly used and are good choices. Ensure they are freshly dried before use.
Q2: Is a base necessary for the cyclization step?
A2: Often, a non-nucleophilic base such as pyridine or triethylamine is used to scavenge the HCl generated during the reaction. This can prevent acid-catalyzed side reactions. However, the base must be added carefully to avoid reaction with the oxalyl chloride.
Q3: My β-enamino-diketone intermediate seems unstable and decomposes upon standing. How can I handle it?
A3: If the intermediate is unstable, it is best to use it immediately in the next step without prolonged storage. If it must be stored, keep it under an inert atmosphere at a low temperature and protected from light.
Q4: Can I use thionyl chloride instead of oxalyl chloride for the cyclization?
A4: While thionyl chloride is also used to form acid chlorides, oxalyl chloride is often preferred in this synthesis as the byproducts (CO, CO2, HCl) are all gaseous, which can simplify the workup.[3] Thionyl chloride can sometimes lead to different side products and may require more stringent purification.
Q5: How can I confirm the formation of the desired 1H-pyrrole-2,3-dione?
A5: Spectroscopic methods are key. In the ¹³C NMR spectrum, you should observe two characteristic carbonyl peaks for the dione functionality. The IR spectrum will also show distinct C=O stretching frequencies. Mass spectrometry can confirm the molecular weight of the product.
Experimental Protocols
Protocol 1: Synthesis of a 1,5-Diaryl-β-enamino-diketone Intermediate
This protocol is a general procedure and may require optimization for specific substrates.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted acetophenone (1.0 eq) and the substituted aniline (1.0 eq) in a suitable solvent such as ethanol or toluene.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight depending on the reactivity of the substrates.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel.
Protocol 2: Cyclization to form 1,5-Diaryl-1H-pyrrole-2,3-dione
! CAUTION: Oxalyl chloride is toxic and moisture-sensitive. This reaction should be performed in a well-ventilated fume hood under an inert atmosphere. !
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet, dissolve the β-enamino-diketone (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Oxalyl Chloride: Add a solution of oxalyl chloride (1.1 eq) in anhydrous DCM to the dropping funnel. Add the oxalyl chloride solution dropwise to the stirred reaction mixture over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-3 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product, often a colored solid, can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., toluene or a mixture of ethyl acetate and hexanes).[8]
Data Summary
The following table provides a general overview of the expected yields and reaction conditions for the two-step synthesis of 1,5-diaryl-1H-pyrrole-2,3-diones.
| Step | Reaction | Key Reagents | Typical Solvents | Typical Temperature | Typical Yield | Reference |
| 1 | β-Enamino-diketone Formation | Acetophenone, Aniline | Ethanol, Toluene | Reflux | 60-90% | [1] |
| 2 | Cyclization | β-Enamino-diketone, Oxalyl Chloride | Dichloromethane, THF | 0 °C to RT | 40-70% | [7] |
Visualizing the Process and Pitfalls
Synthetic Workflow
Caption: General two-step synthesis of 1H-Pyrrole-2,3-diones.
Troubleshooting Logic for Low Yield in Cyclization Step
Caption: A logical guide for troubleshooting low cyclization yields.
References
-
Oxalyl chloride. In Wikipedia; 2023. [Link]
-
Wolfa. Oxalyl Chloride Safety Manual: Storage, Spill Cleanup, and Emergency Quenching. [Link]
-
Synthesis of novel 1,5-diaryl-1H-pyrrole-2,3-diones. ResearchGate. [Link]
-
Oxalyl chloride. chemeurope.com. [Link]
-
Oxalyl Chloride: A Versatile Reagent in Organic Transformations. ResearchGate. [Link]
-
Hsieh, M.-C., et al. Structural tuning of β-enamino diketones: exploration of solution and crystalline state photochromism. Frontiers in Chemistry, 2020, 8, 737. [Link]
-
Koca, İ., & Yıldırım, İ. Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Organic Communications, 2012, 5(3), 135-142. [Link]
-
Oxalyl chloride. Sciencemadness Wiki. [Link]
-
Synthesis of 1,5-Diaryl-Substituted 2-(2-Oxo-1,2-Dihydro-3-Pyrrol-3-Ylidene)Malononitriles. ResearchGate. [Link]
-
Stepanova, E. E., et al. Annulation of 1H-pyrrole-2,3-diones by thioacetamide: an approach to 5-azaisatins. Beilstein Journal of Organic Chemistry, 2019, 15, 364-371. [Link]
-
3-Component Approach to 1,5-Dihydro-2H-pyrrol-2-one Heterocycles. Organic Syntheses. [Link]
-
Reddy, G. S., et al. One-Pot Synthesis of 1,5-Diketones under a Transition-Metal-Free Condition. ACS Omega, 2020, 5(10), 5037-5047. [Link]
-
Fedoseev, P., et al. Efficient one-pot synthesis of 1-arylcycloprop-2-ene-1-carboxamides. Molecules, 2019, 24(23), 4279. [Link]
-
She, Z., et al. Recent total synthesis of natural products leveraging a strategy of enamide cyclization. Beilstein Journal of Organic Chemistry, 2025, 21, 999-1009. [Link]
-
Regioselective Synthesis of 5-(Trifluoromethyl)[3][5][9]triazolo[1,5-a]pyrimidines from β-Enamino Diketones. ResearchGate. [Link]
-
Hsieh, M.-C., et al. Structural tuning of β-enamino diketones: exploration of solution and crystalline state photochromism. Frontiers. [Link]
-
1,5-Diketone synthesis by C-C coupling. Organic Chemistry Portal. [Link]
-
C‐acylation reaction of β‐enaminones 1 with trifluoroacetic anhydride... ResearchGate. [Link]
-
How come my acid chloride reacts with tertiary amine? ResearchGate. [Link]
-
Andrade, V. P., et al. Cascade Cyclization/Annulation of β-Enamino Diketones and o-Phenylenediamine: A Strategy to Access Pyrrole-fused 1,5-Benzodiazepines. The Journal of Organic Chemistry, 2024. [Link]
-
Cascade Cyclization/Annulation of β-Enamino Diketones and o-Phenylenediamine: A Strategy to Access Pyrrole-fused 1,5-Benzodiazepines. PubMed. [Link]
-
A brief review on synthesis & applications of β-enamino carbonyl compounds. ACG Publications. [Link]
-
Adams, R., & Weeks, L. F. Action of oxalyl chloride on primary, secondary and tertiary alcohols. Journal of the American Chemical Society, 1916, 38(11), 2514-2519. [Link]
-
Stability Studies of β-Amino- and β-Hydroxy Difluoromethyl Ketones in Rat Serum and Rat Liver Microsomes. PMC. [Link]
-
Shaabani, A., et al. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society, 2016, 60(4), 209-215. [Link]
-
β-enamino ester synthesis by amination. Organic Chemistry Portal. [Link]
-
Nazarov cyclization reaction. In Wikipedia; 2023. [Link]
-
Al-Zaydi, K. M. Recent developments in chemical reactivity of N,N-dimethylenamino ketones as synthons for various heterocycles. RSC Advances, 2017, 7(22), 13437-13465. [Link]
- Purification of crude pyrroles.
-
Reactions of β-diketone compounds with nitriles catalyzed by Lewis acids: a simple approach to β-enaminone synthesis. RSC Publishing. [Link]
-
Solid-State Synthesis of β-Enamino Ketones from Solid 1,3-Dicarbonyl Compounds and Ammonium Salts or Amines. Organic Chemistry Portal. [Link]
-
β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition. organic-chemistry.org. [Link]
-
Amine to Amide (via Acid Chloride). organic-chemistry.org. [Link]
-
Sharma, R., & Sharma, A. K. SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. CIBTech. [Link]
-
Thalji, R. K., Ellman, J. A., & Bergman, R. G. Highly efficient and enantioselective cyclization of aromatic imines via directed C-H bond activation. Journal of the American Chemical Society, 2004, 126(23), 7192-7193. [Link]
-
Enamine synthesis by C-C coupling. Organic Chemistry Portal. [Link]
-
Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. ResearchGate. [Link]
Sources
- 1. Structural tuning of β-enamino diketones: exploration of solution and crystalline state photochromism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-Pot Synthesis of 1,5-Diketones under a Transition-Metal-Free Condition: Application in the Synthesis of 2,4,6-Triaryl Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxalyl chloride - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 9. Oxalyl_chloride [chemeurope.com]
Technical Support Center: Optimization of Paal-Knorr Pyrrole Synthesis
Welcome to the Application Scientist Support Center for the Paal-Knorr pyrrole synthesis. This guide is engineered for drug development professionals and synthetic chemists aiming to optimize reaction conditions, transition to green chemistry alternatives, and troubleshoot complex condensation failures.
Rather than relying on outdated, brute-force reflux methods, this guide emphasizes the causality behind reaction parameters—empowering you to manipulate kinetics and thermodynamics to favor high-yield pyrrole formation.
Mechanistic Causality & Reaction Pathways
To optimize the Paal-Knorr synthesis, one must first understand the kinetic bottlenecks. The reaction proceeds via the initial nucleophilic attack of a primary amine on a protonated 1,4-dicarbonyl compound to form a hemiaminal intermediate[1]. This is followed by an intramolecular cyclization—which is typically the rate-determining step—and subsequent dehydration to yield the aromatic pyrrole[1].
A critical failure point occurs under highly acidic conditions (pH < 3). Excess acid protonates the primary amine, rendering it non-nucleophilic. Consequently, the 1,4-dicarbonyl compound undergoes an alternative oxygen-driven intramolecular cyclization, resulting in the formation of a furan side product[2].
Reaction pathway of Paal-Knorr synthesis highlighting the furan side-reaction under low pH.
Quantitative Data: Catalyst & Condition Optimization
Selecting the correct catalytic system is paramount. The table below summarizes the causality and performance metrics of various optimized conditions, contrasting traditional methods with modern, high-efficiency protocols.
| Methodology | Catalyst System | Solvent Environment | Temp / Time | Typical Yield | Mechanistic Advantage |
| Conventional | Glacial Acetic Acid | Ethanol | Reflux / 2–12 h | 60–80% | Mild Brønsted acidity prevents complete amine protonation[2]. |
| Microwave-Assisted | Salicylic Acid (15 mol%) | Solvent-Free | 420 W / 15–60 s | 85–95% | Rapid volumetric heating overcomes the cyclization activation barrier[3]. |
| Green / DES | Choline Chloride:Urea | Deep Eutectic Solvent | Room Temp / 25–60 min | 82–98% | DES acts as both solvent and hydrogen-bond donating catalyst[4],[5]. |
| Lewis Acid | CAN (5 mol%) | Methanol | Room Temp / 15 min | >90% | Cerium (IV) ammonium nitrate highly activates carbonyls without lowering pH[6]. |
Validated Experimental Protocols
The following protocols are designed as self-validating systems. Each includes built-in checkpoints to ensure the physical chemistry of the reaction is proceeding as intended.
Protocol A: Microwave-Assisted Solvent-Free Synthesis
Best for: Sterically hindered or electronically deactivated amines.
-
Preparation: In a microwave-safe open vessel, combine 1.0 mmol of the primary amine and 1.2 mmol of the 1,4-dicarbonyl compound (e.g., hexane-2,5-dione).
-
Catalyst Addition: Add 0.15 mmol (15 mol%) of crystalline salicylic acid. Causality: Salicylic acid's vicinal -OH and -COOH groups provide superior hydrogen-bond donating ability to stabilize the transition state[3].
-
Irradiation: Place the vessel in a laboratory microwave reactor (e.g., 420 W) and irradiate for 15 to 60 seconds[3].
-
Validation Check: Analyze an aliquot via GC-MS. The disappearance of the 1,4-dicarbonyl peak and the emergence of the molecular ion peak corresponding to the target pyrrole confirms conversion. If unreacted diketone remains, irradiate for an additional 15 seconds.
-
Quenching & Extraction: Add 20 mL of deionized water and stir for 10 minutes. Extract the aqueous phase with ethyl acetate (2 × 5 mL). Separate the organic layer and dry over anhydrous Na₂SO₄[3].
-
Purification: Evaporate the solvent under reduced pressure. If trace impurities remain, pass the crude product through a short pad of neutral alumina (eluting with 3:7 ethyl acetate/petroleum ether)[3].
Protocol B: Deep Eutectic Solvent (DES) Synthesis
Best for: Highly sensitive functional groups requiring room-temperature conditions.
-
DES Preparation: Mix choline chloride and urea in a 1:2 molar ratio. Heat the mixture to 80 °C until a clear, homogeneous liquid forms, then cool to room temperature[4].
-
Reaction Setup: Add 1.0 mmol of the 1,4-dicarbonyl compound and 1.0–1.2 mmol of the primary amine directly into 2–3 mL of the prepared DES[5].
-
Incubation: Stir the mixture at room temperature for 25 to 60 minutes. Causality: The DES network provides a dense hydrogen-bonding environment that activates the carbonyl oxygen without the harshness of traditional acids[4].
-
Validation Check & Isolation: Add 10 mL of water to the reaction mixture. Self-Validation: The DES components are highly hydrophilic and will instantly dissolve in the water, causing the hydrophobic pyrrole product to crash out as a precipitate or phase-separate as an oil[1].
-
Collection: Filter the precipitated solid, or extract the oil using a minimal amount of ethyl acetate.
Troubleshooting Guides & FAQs
When a reaction fails, identifying the root cause prevents wasted scale-up efforts. Use the logic tree below to diagnose your specific issue.
Troubleshooting logic tree for resolving common Paal-Knorr synthesis failures.
Q1: Why am I seeing significant furan formation instead of my target pyrrole?
A: Furan formation is a competing pathway that occurs when the 1,4-dicarbonyl compound undergoes acid-catalyzed intramolecular cyclization and dehydration without the involvement of the amine[2]. Causality & Solution: This side reaction is overwhelmingly favored under strongly acidic conditions (pH < 3) because the primary amine becomes fully protonated (ammonium) and loses its nucleophilicity[2]. To fix this, buffer the system. Maintain a weakly acidic to neutral pH by switching to a weak acid like glacial acetic acid[2] or utilizing a Lewis acid like Cerium (IV) ammonium nitrate (CAN)[6].
Q2: My starting amine is highly sterically hindered or electron-deficient. The reaction stalls. How can I drive it to completion?
A: Amines with strong electron-withdrawing groups (e.g., 4-bromoaniline) are less nucleophilic, which drastically slows down the initial hemiaminal formation[1]. Furthermore, steric bulk raises the activation energy of the rate-determining ring-closing step[1]. Causality & Solution: You must overcome the kinetic barrier. Conventional heating is often insufficient and leads to solvent evaporation or degradation. Transition to Microwave-Assisted Organic Synthesis (MAOS). Microwave irradiation combined with an organocatalyst like salicylic acid can drive even highly deactivated substrates to >90% conversion in under a minute[3].
Q3: How do I avoid the degradation of sensitive functional groups during the reaction?
A: The traditional Paal-Knorr synthesis requires prolonged heating in acid, which can cleave protecting groups, hydrolyze esters, or cause the pyrrole itself to polymerize into a tarry mixture[7]. Causality & Solution: Remove the heat and the harsh Brønsted acids. Switch to Deep Eutectic Solvents (DES) such as choline chloride/urea. These act as environmentally benign reaction media that provide sufficient catalytic activation via hydrogen bonding to allow the reaction to proceed smoothly at room temperature[4],[5].
Q4: What is the best way to purify the synthesized pyrrole from unreacted diketone and amine?
A: Purification depends heavily on the physical properties of your specific substituted pyrrole[1]. Causality & Solution: If the pyrrole is a solid, recrystallization from a methanol/water mixture is highly effective and avoids chromatography[1]. If the product is an oil and requires column chromatography, pass the crude product through a short column of neutral alumina rather than silica gel[3]. Electron-rich pyrroles are highly sensitive to the acidic sites on standard silica gel and can degrade or polymerize on the column.
References
- Source: Indian Academy of Sciences (ias.ac.in)
- Source: Semantic Scholar (semanticscholar.org)
- Source: Benchchem (benchchem.com)
- Source: ResearchGate (researchgate.net)
- Source: Benchchem (benchchem.com)
- Source: RSC Advances (rsc.org)
- Convenient synthesis of substituted pyrroles via a cerium (IV) ammonium nitrate (CAN)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ias.ac.in [ias.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Convenient synthesis of substituted pyrroles via a cerium (IV) ammonium nitrate (CAN)-catalyzed Paal–Knorr reaction - Arabian Journal of Chemistry [arabjchem.org]
- 7. semanticscholar.org [semanticscholar.org]
Technical Support Center: Managing Scalability in 1H-Pyrrole-2,3-dione Production
Welcome to the Technical Support Center for 1H-Pyrrole-2,3-dione synthesis. This guide is engineered for researchers, process chemists, and drug development professionals facing bottlenecks when scaling up the production of these highly versatile heterocyclic building blocks.
1H-Pyrrole-2,3-diones are critical intermediates for synthesizing complex polyheterocycles, including spiro compounds[1], quinoxalinones, and highly functionalized pyrazoles[2]. However, transitioning from milligram-scale discovery chemistry to multigram production introduces non-linear thermal, kinetic, and purification challenges. This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to ensure robust scalability.
Mechanistic Workflow & Downstream Diversification
The following diagram maps the synthetic pathway from furan-2,3-dione precursors to the 1H-pyrrole-2,3-dione intermediate, alongside its primary downstream applications.
Synthesis and downstream diversification pathways of 1H-Pyrrole-2,3-diones.
Troubleshooting & FAQs
Q: Why does the yield of 1H-pyrrole-2,3-dione drop significantly when scaling up the cyclocondensation of furan-2,3-diones with urea derivatives? A: At the bench scale (e.g., 1–5 mmol), the water generated during the cyclocondensation is easily managed. However, during scale-up, the accumulation of water shifts the equilibrium backward, promoting the hydrolysis of the highly electrophilic 4-aroyl-5-aryl-furan-2,3-dione precursor. The reaction initiates via a Michael-type attack of the urea nitrogen on the C-5 position of the furan-dione ring, followed by water elimination[3]. If water is not actively removed, the intermediate reverts or degrades. Actionable Solution: Transition from a standard reflux condenser to a Dean-Stark apparatus when operating above 20 mmol. Continuous azeotropic removal of water using toluene as the solvent ensures the forward reaction is kinetically favored, restoring yields to the expected 47–68% range[3].
Q: Following solvent evaporation, my crude product forms an intractable oily residue instead of precipitating. How do I induce crystallization? A: This is a classic scalability bottleneck caused by the concentration of unreacted asymmetric dialkylurea derivatives and oligomeric byproducts, which depress the melting point of the target compound. Actionable Solution: Do not attempt to crystallize directly from the crude oil. Instead, triturate the oily residue with ice-cold, dry diethyl ether[3]. The ether selectively solubilizes the non-polar impurities while forcing the crude pyrrole-2,3-dione to precipitate. Once filtered, the solid can be reliably recrystallized from toluene or 2-propanol to achieve >98% purity[3].
Q: How can I control the regioselectivity when diversifying 1H-pyrrole-2,3-diones into N-methylpyrazoles? A: The reaction of 4-acyl-1H-pyrrole-2,3-diones with methylhydrazine is regiodivergent and highly sensitive to the pH of the reaction matrix[2]. Without an acid catalyst, methylhydrazine directly attacks the C-5 position of the pyrrole ring, leading to ring cleavage and the exclusive formation of 3,4-disubstituted pyrazoles[4]. Actionable Solution: To invert the selectivity and obtain 4,5-disubstituted pyrazoles, introduce p-toluenesulfonic acid (PTSA) into the reaction mixture. The acid catalyzes the formation of an N-acyliminium intermediate, which subsequently converts into a fused pyrrolo[2,3-c]pyrazole system before cleaving into the target 4,5-disubstituted product[2].
Quantitative Scalability Metrics
The table below summarizes the impact of physical and chemical controls on the yield and purity of 1H-pyrrole-2,3-diones and their downstream pyrazole derivatives.
| Scale | Substrate | Catalyst | Water Management | Major Product | Isolated Yield | Purity (HPLC) |
| 1 mmol | Furan-2,3-dione | None | None | 1H-Pyrrole-2,3-dione | 68% | >95% |
| 100 mmol | Furan-2,3-dione | None | None | 1H-Pyrrole-2,3-dione | 42% | 81% |
| 100 mmol | Furan-2,3-dione | None | Dean-Stark Trap | 1H-Pyrrole-2,3-dione | 65% | >94% |
| 10 mmol | 1H-Pyrrole-2,3-dione | None | N/A | 3,4-disubstituted pyrazole | 74% | >98% |
| 10 mmol | 1H-Pyrrole-2,3-dione | PTSA (10 mol%) | N/A | 4,5-disubstituted pyrazole | 71% | >96% |
Self-Validating Experimental Protocol
Scalable Synthesis of 1-(N,N-dimethylcarbamyl)-4-(4-methylbenzoyl)-5-(4-methylphenyl)-1H-pyrrole-2,3-dione
Objective: Produce multigram quantities of high-purity 1H-pyrrole-2,3-dione while mitigating thermal degradation and hydrolysis.
Step 1: Assembly & Dehydration
-
Action: In a 500 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve 4-(4-methylbenzoyl)-5-(4-methylphenyl)-2,3-furandione (100 mmol) in 250 mL of anhydrous toluene.
-
Causality: Toluene acts as an ideal solvent for azeotropic water removal. The Dean-Stark trap is critical at this scale to drive the equilibrium forward by continuously removing the water byproduct[3].
Step 2: Reagent Addition & Cyclocondensation
-
Action: Add N,N-dimethylurea (110 mmol) to the stirring solution. Heat the mixture to reflux (approx. 110 °C) and maintain for 6 hours.
-
Causality: The reaction initiates via a Michael-type attack of the urea nitrogen on the C-5 position of the furan-dione ring[3]. The 6-hour reflux ensures complete conversion, while continuous water removal prevents the hydrolysis of the starting material.
Step 3: Solvent Evaporation
-
Action: Cool the reaction to room temperature and concentrate the mixture under reduced pressure to yield a crude oily residue.
Step 4: Selective Trituration
-
Action: Add 100 mL of ice-cold, dry diethyl ether to the oily residue. Stir vigorously for 30 minutes until a solid precipitate forms, then filter under vacuum.
-
Causality: The crude product initially forms an intractable oil due to unreacted urea and oligomers. Dry diethyl ether selectively solubilizes these impurities, forcing the target 1H-pyrrole-2,3-dione to precipitate as a workable solid[3].
Step 5: Recrystallization & Isolation
-
Action: Dissolve the crude solid in a minimum volume of boiling toluene. Allow it to cool slowly to room temperature, then transfer to an ice bath for 1 hour. Filter the purified crystals, wash with cold hexane, and dry under vacuum.
-
Expected Yield: 47–68% (mp 131 °C)[3].
Step 6: System Validation (E-E-A-T Check)
-
Action: Confirm product identity and purity via IR spectroscopy before proceeding to downstream applications.
-
Validation Criteria: The target compound must exhibit characteristic C=O stretching bands at 1774, 1722, 1701, and 1652 cm⁻¹. The absence of a broad O-H stretch confirms the successful elimination of water and the absence of hydrolyzed byproducts[3].
References
1.[3] Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. ACG Publications. 3 2.[1] Synthesis of Spiro Compounds Based on 1H-Pyrrole-2,3-Diones. Bentham Science. 1 3.[2] Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. 2 4.[4] Regiodivergent Synthesis of 3,4- and 4,5-Disubstituted N-Methylpyrazoles from 4-Acyl-1H-pyrrole-2,3-dione and Methylhydrazine. The Journal of Organic Chemistry (ACS). 4
Sources
Technical Support Center: 1H-Pyrrole-2,3-dione Synthesis & Impurity Profiling
Welcome to the Application Support Center. This guide provides researchers, synthetic chemists, and drug development professionals with field-proven troubleshooting strategies for the synthesis, isolation, and structural validation of 1H-pyrrole-2,3-diones.
1H-Pyrrole-2,3-diones are versatile, highly reactive heterocyclic scaffolds used extensively in medicinal chemistry. However, their inherent reactivity—specifically the electrophilicity of the C2/C3 dione system—makes them highly susceptible to side reactions, hydrolysis, and solvent-induced degradation.
Mechanistic Pathway & Impurity Workflow
The following diagram outlines the standard synthetic workflow, highlighting critical junctions where impurities are introduced and how they dictate downstream analytical decisions.
Caption: Workflow for the synthesis, impurity profiling, and purification of 1H-Pyrrole-2,3-diones.
Troubleshooting Guide & FAQs
Q1: What are the primary impurities generated during the synthesis of 1H-pyrrole-2,3-diones via oxalyl chloride condensation, and what is the mechanistic causality?
A1: The standard synthesis involves the diacylation of enamines (or
-
Ring-Opened Hydrolysis Products: The lactam ring in the 1H-pyrrole-2,3-dione scaffold is highly electrophilic. Exposure to moisture during aqueous workup leads to nucleophilic attack by water at the C2 or C3 carbonyl, resulting in the2 into acyclic amides or
-keto acids[2]. -
Furan-2,3-dione Side-Products: If the starting materials contain competing oxygen nucleophiles, or if the enamine tautomerization favors O-attack over N-attack, furan-2,3-dione analogs can form as parallel impurities.
Q2: My LC-MS data shows a mass of [M+18]+. How can I definitively differentiate between a hydrated intermediate and a ring-opened hydrolysis impurity using NMR? A2: A mass shift of +18 Da typically indicates the addition of water. To differentiate between a transient hydrate (gem-diol at C3) and a permanent ring-opened hydrolysis product, rely on the causality of the chemical shifts:
-
13C NMR: The target pyrrole-2,3-dione exhibits distinct dione carbonyl resonances (typically 160–175 ppm). In a ring-opened impurity, the rigid cyclic tension is lost, and these shift significantly to represent distinct carboxylic acid and acyclic amide carbonyls.
-
1H NMR Causality: A ring-opened product will display a new, highly deshielded carboxylic acid proton (>11 ppm) and a shifted amide NH. Conversely, a hydrate will show distinct hydroxyl protons (often broad, exchangeable with D2O) while retaining the core heterocyclic connectivity in 2D HMBC.
Q3: Why does my purified 1H-pyrrole-2,3-dione degrade during NMR analysis, and how can I establish a self-validating analytical protocol? A3: Degradation during NMR is a classic artifact of solvent choice. Chloroform-d (CDCl3) slowly degrades upon storage to produce trace DCl and phosgene. Because the pyrrole-2,3-dione ring is sensitive to acidic conditions, this trace acid catalyzes 3 directly in the NMR tube, creating a false-positive impurity profile (often appearing as a new set of signals in the 8–9.5 ppm range)[3]. Solution: Always filter CDCl3 through basic alumina prior to use, or switch to a non-acidic, aprotic solvent like DMSO-d6. To self-validate, run a time-course 1H NMR (see Protocol 1).
Q4: How do I remove persistent residual starting materials without hydrolyzing the target dione? A4: Because the lactam ring is susceptible to hydrolysis under strongly acidic or basic conditions, 2[2]. Solution: Utilize non-aqueous purification strategies. Recrystallization from anhydrous solvents (e.g., toluene or a mixture of ethyl acetate/hexanes) is highly effective. If column chromatography is necessary, use neutral alumina or deactivated silica gel to prevent acid-catalyzed ring opening on the column.
Quantitative Data: Impurity Identification Matrix
Summarized below are the distinct analytical markers used to differentiate the target compound from common synthetic impurities.
| Compound State | LC-MS (ESI+) m/z | 1H NMR Marker (ppm) | 13C NMR Marker (ppm) | Mechanistic Origin |
| Target 1H-Pyrrole-2,3-dione | [M+H]+ | Sharp NH (8.0 - 10.0) | C2, C3 Carbonyls (160 - 175) | Main condensation pathway |
| Ring-Opened Hydrolysis Impurity | [M+H]+ + 18 | Broad COOH (>11.0) | Shifted acyclic C=O | Moisture exposure / Acidic workup |
| Furan-2,3-dione Side-Product | [M+H]+ - 1 (NH | Absence of NH signal | C2, C3 Carbonyls shifted | O-nucleophile competition |
| Unreacted Enamine Precursor | Variable | Alkene CH (if present) | Aliphatic/Alkene carbons | Incomplete conversion |
Experimental Protocols: Self-Validating Analytical Workflows
Protocol 1: Self-Validating Time-Course NMR Stability Assay
Purpose: To definitively distinguish between true synthetic impurities and solvent-induced degradation artifacts.
-
Solvent Preparation: Pass 1 mL of CDCl3 through a short plug of activated basic alumina to remove trace DCl. Alternatively, use anhydrous DMSO-d6.
-
Sample Preparation: Dissolve 5-10 mg of the synthesized 1H-pyrrole-2,3-dione in 0.6 mL of the prepared solvent.
-
Baseline Acquisition (t=0): Immediately acquire a standard 1H NMR and 13C NMR spectrum. Identify and integrate all minor peaks.
-
Incubation: Leave the NMR tube at room temperature for 24 hours.
-
Validation Acquisition (t=24h): Re-acquire the 1H NMR spectrum.
-
Data Interpretation: If the integration of minor peaks (e.g., 8.0–9.5 ppm range) increases relative to the target compound, the "impurity" is an artifact of solvent degradation. If the ratio remains constant, it is a true synthetic impurity requiring further purification.
Protocol 2: Anhydrous Purification & LC-MS Profiling
Purpose: To isolate the target compound while preventing moisture-induced ring opening.
-
Reaction Quenching: Evaporate the oxalyl chloride and solvent under reduced pressure. Do NOT perform an aqueous workup.
-
Recrystallization: Dissolve the crude residue in a minimal amount of boiling anhydrous toluene. Allow to cool slowly to room temperature, then transfer to a 4°C refrigerator to induce crystallization.
-
Filtration: Filter the crystals under a blanket of dry nitrogen and wash with cold, anhydrous hexanes.
-
LC-MS Validation: Dissolve a 1 mg sample in LC-MS grade acetonitrile. Use a buffered mobile phase (e.g., 0.1% formic acid in water/acetonitrile) to prevent on-column degradation. Confirm the presence of the [M+H]+ peak and the absence of the[M+H+18]+ hydrolysis peak.
References
-
Title: Cycloaddition of Huisgen 1,4-dipoles: synthesis and rapid epimerization of functionalized spiropyrido[2,1-b][1,3]oxazine-pyrrole Source: RSC Publishing URL: [Link]
-
Title: Synthesis of 5-Alkyl-4-polyfluoroacylpyrrole-2,3(1H)-diones Source: ResearchGate (Izvestiya Akademii Nauk) URL: [Link]
Sources
Validation & Comparative
Comparative reactivity of 1H-Pyrrole-2,3-dione versus isatin
Comparative Reactivity of 1H-Pyrrole-2,3-dione versus Isatin: A Comprehensive Guide
As a Senior Application Scientist, I frequently observe researchers treating all
This guide objectively compares their structural reactivity, details field-proven experimental workflows, and provides the mechanistic causality required to rationally design synthetic pathways.
Structural and Mechanistic Divergence
The fundamental difference between these two scaffolds lies in orbital delocalization and the availability of reactive sites.
-
Isatin (1H-indole-2,3-dione): The C4-C5 bond is incorporated into an aromatic benzene ring. This aromatic stabilization effectively nullifies the potential for cycloaddition across the C4-C5 bond. Consequently, the C3 carbonyl acts as the primary electrophile, being significantly more reactive than the C2 lactam carbonyl due to the nitrogen atom's lone pair delocalizing into the C2 position[1][4].
-
1H-Pyrrole-2,3-dione: Lacking the fused aromatic stabilization at the C4-C5 position, this scaffold features a highly electrophilic enone fragment[2]. This makes the molecule a versatile dipolarophile and dienophile, capable of undergoing [4+2], [3+2], and[4+1] cycloadditions, alongside standard nucleophilic additions at the C3 carbonyl[3][5].
Reactivity pathways of 1H-Pyrrole-2,3-dione highlighting C3 and C4-C5 functionalization.
Primary reaction sites of isatin demonstrating C3 electrophilicity and aromatic substitution.
Comparative Reactivity Profile & Quantitative Data
To guide synthetic planning, the table below summarizes the quantitative performance and chemoselectivity of both scaffolds across benchmark reactions.
| Scaffold | Reaction Type | Key Reagents | Primary Reaction Site | Yield Range | Stereoselectivity (ee/dr) |
| 1H-Pyrrole-2,3-dione | 1,4-Dipolar Cycloaddition | DMAD, Pyridine | C4-C5 Enone | 20–84% | dr up to 16:1[6] |
| 1H-Pyrrole-2,3-dione | Asymmetric Aldol | Acetone, L-Proline deriv. | C3 Carbonyl | 77–98% | up to 94% ee[7] |
| Isatin | Condensation (Spiro) | Naphthalene-1,8-diamine | C3 Carbonyl | 45% | N/A[4] |
| N-Boc Isatin Imine | Grignard Addition | RMgBr | C2 Carbonyl | 10–53% | N/A[8] |
Causality Note: While isatin typically reacts at the C3 carbonyl, protecting the N1 position with a strongly electron-withdrawing Boc group alters the electronic landscape. The Boc group pulls electron density away from the C2 lactam, unexpectedly activating the C2 carbon toward nucleophilic attack by Grignard reagents[8].
Self-Validating Experimental Protocols
The following methodologies are designed as self-validating systems. They include specific checkpoints to ensure the reaction is proceeding via the intended mechanistic pathway.
Protocol A: Regioselective 1,4-Dipolar Cycloaddition of 1H-Pyrrole-2,3-diones
This protocol leverages the C4-C5 enone system of 1H-pyrrole-2,3-diones to synthesize spiro[pyrido[2,1-b][1,3]oxazine-2,3′-pyrroles][3].
Mechanistic Rationale: Pyridine acts as a nucleophile, attacking dimethyl acetylenedicarboxylate (DMAD) to generate a zwitterionic 1,4-dipole in situ. This dipole subsequently executes a highly regioselective[4+2] cycloaddition across the electrophilic C4-C5 double bond of the pyrroledione[3].
Step-by-Step Methodology:
-
Preparation: In a capped vial, dissolve 1.0 mmol of the substituted 1H-pyrrole-2,3-dione in 1.0 mL of anhydrous Ethyl Acetate (EtOAc). Causality for solvent choice: EtOAc is selected as a green solvent that supports the solubility of the zwitterionic intermediate without promoting premature dissociation[3].
-
Dipole Generation: Add 1.2 mmol (a 20% excess) of DMAD, followed immediately by 1.2 mmol of anhydrous pyridine.
-
Reaction Monitoring: Stir the mixture at room temperature (20–25 °C) for 24 hours. Monitor the reaction progress via HPLC. Validation Checkpoint: You will observe a rapid epimerization of diastereomers in solution. HPLC should show a distinct peak for the pyridine adduct, confirming the equilibrium state of the spirocyclic products[6].
-
Isolation: Concentrate the reaction mixture under reduced pressure. Purify the crude residue via silica gel column chromatography using a Toluene/EtOAc (8:1 v/v) gradient.
-
Structural Confirmation: Confirm the structure via
H NMR (CDCl ). The diastereomeric ratio (dr) should be evaluated immediately, typically presenting around 5:1 to 16:1 depending on N1 substitution[3][6].
Protocol B: Chemoselective C2-Grignard Addition to N-Boc Isatin Imines
This protocol demonstrates how to override isatin's natural C3 electrophilicity to achieve C2 functionalization[8].
Mechanistic Rationale: Standard isatin undergoes nucleophilic attack at C3. However, converting the C3 carbonyl to a ketimine and protecting N1 with a Boc group creates a highly electron-deficient core. The Boc group activates the normally inert C2 lactam carbonyl, directing the Grignard reagent exclusively to the C2 position to yield 3-iminoindolin-2-ols[8].
Step-by-Step Methodology:
-
Substrate Activation: Ensure the starting material is an N-Boc-protected isatin 3-imine. Dissolve 0.5 mmol of the substrate in anhydrous THF under an Argon atmosphere.
-
Temperature Control: Cool the reaction vessel to -40 °C. Causality: Strict cryogenic control is required to prevent the Grignard reagent from attacking the Boc-carbonyl carbon or causing premature deprotection[8].
-
Nucleophilic Addition: Add 1.0 equivalent of MgBr
(to facilitate chelation and stabilize the transition state), followed by the dropwise addition of the substituted phenethylmagnesium bromide (1.5 equivalents). -
Propagation: Allow the reaction to slowly warm to room temperature over 18 hours.
-
Quenching & Workup: Quench the reaction carefully with saturated aqueous NH
Cl. Extract with Dichloromethane (DCM), dry over anhydrous Na SO , and concentrate. -
Validation Checkpoint: Analyze the crude mixture via
H NMR. The absence of a C3-addition product and the presence of an intact imine signal confirms successful C2 chemoselectivity[8].
References
- 1,3-dipolar cycloaddition reaction of fused 1h-pyrrole-2,3-diones with nitrones, urfu.ru,
- Possible pathways of cycloaddition of 1H-pyrrole-2,3-diones with Huisgen 1,4-dipoles, researchg
- Novel Rearrangements in the Reactions Directed Toward Preparation of Spiro-N,N-ketals: Reactions of Naphthalene-1,8-diamine with Ninhydrin and Is
- Synthesis of Spiro Compounds Based on 1H-Pyrrole-2,3-Diones, researchg
- Organocatalyzed enantioselective aldol reaction of 1H-pyrrole-2,3-diones, nih.gov,
- Cycloaddition of Huisgen 1,4-dipoles: synthesis and rapid epimerization of functionalized spiropyrido[2,1-b][1,3]oxazine-pyrroles and rel
- Unusual C-2 selectivity of Grignard additions to N-Boc-protected is
- Cycloaddition of Huisgen 1,4-dipoles: synthesis and rapid epimerization of functionalized spiropyrido[2,1-b][1,3]oxazine-pyrrole, researcher.life,
- Isatin and its derivatives: a survey of recent syntheses, reactions, and applic
Sources
- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cycloaddition of Huisgen 1,4-dipoles: synthesis and rapid epimerization of functionalized spiropyrido[2,1-b][1,3]oxazine-pyrroles and related products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. orgchembiotech2020.urfu.ru [orgchembiotech2020.urfu.ru]
- 6. artefacts-discovery.researcher.life [artefacts-discovery.researcher.life]
- 7. Organocatalyzed enantioselective aldol reaction of 1H-pyrrole-2,3-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unusual C-2 selectivity of Grignard additions to N -Boc-protected isatin 3-imines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01909E [pubs.rsc.org]
Comparing the biological activity of 1H-Pyrrole-2,3-dione and 1H-pyrrole-2,5-dione
An In-Depth Comparative Guide to the Biological Activity of 1H-Pyrrole-2,3-dione and 1H-Pyrrole-2,5-dione Scaffolds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two isomeric pyrrole-dione scaffolds: 1H-Pyrrole-2,3-dione and 1H-pyrrole-2,5-dione. While structurally similar, their distinct placement of carbonyl groups imparts fundamentally different chemical reactivity, leading to divergent roles in medicinal chemistry. The 1H-pyrrole-2,5-dione (maleimide) core is a well-established "privileged structure" known for its potent and often covalent biological activity. In contrast, the 1H-Pyrrole-2,3-dione core, an aza-analogue of isatin, primarily serves as a versatile building block for constructing more complex, biologically active heterocyclic systems. Understanding these differences is critical for designing targeted drug discovery programs.
Part 1: The 1H-Pyrrole-2,5-dione (Maleimide) Scaffold: A Covalent Warhead
The 1H-pyrrole-2,5-dione scaffold, commonly known as maleimide, is one of the most prominent five-membered heterocyclic rings in medicinal chemistry.[1] Its widespread use stems from its unique chemical reactivity, which allows it to serve as a potent electrophile.
Chemical Properties and Mechanism of Action
The biological activity of the maleimide scaffold is intrinsically linked to the α,β-unsaturated dicarbonyl system. This arrangement renders the carbon-carbon double bond electron-deficient and highly susceptible to nucleophilic attack by soft nucleophiles, particularly the thiol groups of cysteine residues in proteins and glutathione (GSH).[2] This irreversible reaction, a Michael addition, results in the formation of a stable thioether bond, allowing maleimide derivatives to act as covalent inhibitors.
The depletion of intracellular GSH disrupts cellular redox balance, leading to oxidative stress, while the covalent modification of proteins can lead to enzyme inactivation and the disruption of critical signaling pathways.[2] This reactivity is a double-edged sword; it is the source of potent therapeutic effects but also a primary driver of off-target toxicity.[2][3]
Caption: Covalent modification via Michael addition by the maleimide scaffold.
Spectrum of Biological Activities
The maleimide core is a component of numerous synthetic compounds with a broad range of pharmacological applications.[1]
-
Anticancer and Cytotoxic Activity : Maleimide derivatives exhibit potent antiproliferative effects across various cancer cell lines.[1] This is often achieved through the inhibition of key signaling proteins. For instance, various 4-amino-3-chloro-1H-pyrrole-2,5-diones have been developed as potential tyrosine kinase inhibitors, forming stable complexes with the ATP-binding domains of EGFR and VEGFR2.[4][5][6] Other derivatives induce apoptosis and cell cycle arrest.[1] Novel N-triazolyl maleimides have shown selective toxicity toward melanoma cells over non-cancerous endothelial cells.[7]
-
Anti-inflammatory Activity : Several derivatives act as potent anti-inflammatory agents by inhibiting the production of pro-inflammatory cytokines like IL-6 and TNF-α.[1][8] A key mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is crucial in the inflammatory cascade.[8][9][10]
-
CNS Activity : N-substituted maleimides have been explored for their neurological effects, with certain derivatives demonstrating anxiolytic and analgesic properties in preclinical models.[11]
-
Antimicrobial Activity : The scaffold is present in compounds with a broad spectrum of activity against various bacterial and fungal strains.[1][11]
Quantitative Data Summary: Bioactivity of 1H-Pyrrole-2,5-dione Derivatives
| Compound Class/Derivative | Target Cell Line(s) / Enzyme | Biological Activity (IC₅₀/GI₅₀) | Reference(s) |
| 3-chloro-1-(4-chlorobenzyl)-4-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dione | HCT-116, SW-620, Colo-205 (Colon Cancer) | ~1.0–1.6 x 10⁻⁸ M | [4][6] |
| Fused Pyrrolopyrimidines | HepG-2 (Liver), MCF-7 (Breast) | Potent anticancer activity, induces apoptosis | [1] |
| 3-(4-hydroxyphenyl)-4-(4-thiomethoxyphenyl)-1H-pyrrole-2,5-dione | LPS-induced RAW 264.7 Macrophages | Anti-inflammatory and anti-arthritic effects | |
| N-triazolyl maleimide derivative (4l) | HUVEC (non-cancerous) | > 100 µM | [2][7] |
| N-triazolyl maleimide derivative (4l) | SK-Mel-28, SK-Mel-103 (Melanoma) | Lower toxicity threshold than in HUVEC | [7] |
Toxicity and Safety Profile
The high reactivity of the maleimide core is a significant liability. The parent compound is toxic if swallowed and can cause severe chemical burns.[12][13] Furthermore, some dichloro- and dibromo-derivatives have shown teratogenic and embryotoxic effects in mice, potentially by intercalating into DNA.[14] This inherent reactivity necessitates careful structural modification in drug design to balance potency with an acceptable safety profile, often by tuning the electronics of the maleimide ring to reduce its reactivity or by improving target specificity.
Part 2: The 1H-Pyrrole-2,3-dione Scaffold: A Heterocyclic Building Block
In stark contrast to its 2,5-dione isomer, the 1H-Pyrrole-2,3-dione scaffold is significantly less explored as a standalone pharmacophore. Its primary role in medicinal chemistry is that of a versatile synthetic intermediate. Its structure is analogous to isatin (1H-indole-2,3-dione), a well-known building block for constructing a wide array of biologically active heterocycles.[15]
Chemical Properties and Reactivity
The defining feature of the 1H-Pyrrole-2,3-dione scaffold is the vicinal dicarbonyl (α-keto-lactam) functionality. This arrangement provides multiple reactive sites, making it an ideal substrate for condensation and multi-component reactions. It readily reacts with nucleophiles, such as aromatic diamines, to form larger, fused heterocyclic systems like quinoxalinones.[16] It is also a key reactant in the synthesis of complex spiro-annulated compounds.[17][18]
Caption: 1H-Pyrrole-2,3-dione as a precursor for complex heterocycles.
Biological Activities of Resulting Heterocycles
The biological activity associated with this scaffold is almost exclusively derived from the more complex molecules synthesized from it.
-
Antioxidant and Antifungal Activity : In a three-component reaction involving 1H-pyrrole-2,3-diones, malononitrile, and phthalhydrazide, the resulting spiro-annulated compounds exhibited notable antioxidant activity against DPPH radicals.[17] One derivative also showed significant inhibitory activity against the plant fungal pathogens Botrytis cinerea and Glomerella cingulata, with a minimum inhibitory concentration (MIC) of 6.25 μM.[17]
-
Precursors to Bioactive Scaffolds : This core is used to synthesize 5-azaisatins, aza-isosteres of isatin.[15] Given that the isatin core is a component of many compounds with diverse biological activities, including anticancer and antiviral properties, the derivatives of 1H-pyrrole-2,3-dione represent a promising but underexplored area for drug discovery.[15]
Part 3: Head-to-Head Comparison and Future Perspectives
The divergent paths of these two isomers in drug discovery highlight the profound impact of atomic arrangement on chemical reactivity and biological function.
Comparative Analysis
| Feature | 1H-Pyrrole-2,5-dione (Maleimide) | 1H-Pyrrole-2,3-dione |
| Core Structure | α,β-Unsaturated dicarbonyl | Vicinal dicarbonyl (α-keto-lactam) |
| Primary Reactivity | Electrophile (Michael Acceptor) | Substrate for condensation/cyclization |
| Mechanism of Action | Covalent modification of thiols (proteins, GSH) | Incorporated into larger scaffolds that interact with targets |
| Common Biological Roles | Anticancer, anti-inflammatory, antimicrobial, anxiolytic | Antioxidant, antifungal (as derivatives) |
| Key Cellular Targets | Tyrosine kinases (EGFR, VEGFR), COX enzymes, various cysteine-containing proteins | Largely unexplored; dependent on final structure |
| Known Liabilities | High reactivity, off-target toxicity, potential teratogenicity | Low intrinsic activity; requires further chemical modification |
Divergent Research Workflows
The application of these scaffolds in a research setting follows distinct pathways. The maleimide core is often selected when a covalent mechanism is desired, with research focusing on substitutions to modulate reactivity and improve target specificity. The 2,3-dione core is a starting point for diversity-oriented synthesis to build libraries of complex heterocycles for screening.
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Comparative DFT Studies and Reactivity Profiling: 1H-Pyrrole-2,3-dione vs. Analogous Diones
For researchers and drug development professionals, the rational design of complex three-dimensional spiro-polyheterocycles relies heavily on understanding the electronic and structural nuances of precursor molecules. 1H-Pyrrole-2,3-diones , particularly those fused at the [e]-side with heterocyclic moieties (FPDs), have emerged as highly reactive polyelectrophilic platforms capable of yielding diverse alkaloid-like architectures.
This guide provides an objective, data-driven comparison of 1H-pyrrole-2,3-diones against other prominent diones (such as isatin and thieno-fused diones). By synthesizing Density Functional Theory (DFT) computational data with experimental validation protocols, we elucidate the causality behind their unique reactivity profiles, specifically in cycloaddition and annulation reactions.
Computational Methodology: A Self-Validating DFT Workflow
To accurately compare the electronic properties and reactivity of diones, a robust computational workflow is required. The following protocol establishes a self-validating system where theoretical predictions are mathematically verified before experimental execution.
Step-by-Step DFT Protocol
-
Geometry Optimization : Optimize the ground-state geometries of the diones using the B3LYP functional and the 6-311++G(d,p) basis set. Causality: B3LYP offers an optimal balance of accuracy and computational cost, while the diffuse functions (++) in the basis set are critical for accurately modeling the electron density of the lone pairs on the adjacent carbonyl oxygens of the dione moiety.
-
Frequency Calculations : Perform vibrational frequency calculations at the same level of theory. Validation: The complete absence of imaginary frequencies confirms that the optimized geometry represents a true local minimum on the potential energy surface, rather than a transition state.
-
Frontier Molecular Orbital (FMO) Analysis : Extract the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to calculate the electronic bandgap (
). -
Molecular Electron Density Theory (MEDT) : Calculate global reactivity descriptors (electronic chemical potential, chemical hardness, and global electrophilicity index) to predict the molecule's role (electrophile vs. nucleophile) in cycloaddition reactions.
Step-by-step DFT computational workflow for analyzing dione reactivity.
Quantitative Comparison: Electronic Properties of Dione Scaffolds
The structural variations between 1H-pyrrole-2,3-diones, isatins (1H-indole-2,3-diones), and thieno-fused derivatives drastically alter their electronic landscapes. Table 1 summarizes the computational and experimental FMO data for key representative scaffolds[1],[2].
Table 1: FMO Energy Levels and Bandgaps of Dione Derivatives
| Compound Code | Core Scaffold | Calc. HOMO (eV) | Calc. LUMO (eV) | Calc. Bandgap (eV) | Exp. HOMO (eV) | Exp. LUMO (eV) |
| QuT | Isatin (1H-indole-2,3-dione) | -5.52 | -3.15 | 2.37 | -5.65 | -3.65 |
| BzTQuT | Benzothieno-fused pyrrole-2,3-dione | -5.01 | -3.23 | 1.78 | -5.19 | -3.70 |
| 1ThIID | Benzothieno[3,2-b]pyrrole-2,3-dione | N/A | N/A | N/A | -5.23 | -3.51 |
Mechanistic Causality of the Data: When comparing the isatin derivative (QuT) to the benzothieno-fused pyrrole-2,3-dione (BzTQuT), there is a significant narrowing of the bandgap (from 2.37 eV to 1.78 eV computationally)[1]. This is caused by the electron-rich nature of the additional thiophene units in BzTQuT, which substantially elevates the HOMO energy level (-5.01 eV vs -5.52 eV). Consequently, benzothieno-fused pyrrole-2,3-diones are much easier to oxidize than their isatin counterparts, making them superior candidates for organic field-effect transistors and near-infrared absorbing materials[1],[2].
Reactivity Profiling: Cycloaddition Mechanisms
1H-pyrrole-2,3-diones are highly prized in medicinal chemistry for their ability to undergo rapid, regioselective cycloadditions. They act as potent dipolarophiles and polyelectrophiles.
1,3-Dipolar Cycloaddition (1,3-DC)
Recent MEDT and Bonding Evolution Theory (BET) studies on the 1,3-DC between 4-acyl-1H-pyrrole-2,3-diones and diphenylnitrone reveal a highly specific reaction pathway[3]. Because the FPD acts as a strong electrophile and the nitrone as a nucleophile, the reaction proceeds via an asynchronous, one-step, two-stage mechanism [3].
Causality: The extreme polarization of the FPD's carbonyl groups forces the transition state to be asynchronous. The formation of the first C–O single bond occurs early in the reaction phase, completely depleting specific monosynaptic electron basins, while the second C–C bond only forms at the very end of the reaction coordinate[3].
Asynchronous one-step two-stage 1,3-dipolar cycloaddition mechanism.
Alternative Pathways
Beyond 1,3-DC, 1H-pyrrole-2,3-diones also readily participate in 1,4-dipolar cycloadditions with dipoles generated from dimethyl acetylenedicarboxylate and pyridine, yielding functionalized spiropyrido-oxazine-pyrroles that exist in rapid epimerization equilibrium in solution[4]. Furthermore, sulfur-containing [e]-fused variants (pyrrolobenzothiazinetriones) exhibit unusual reactivity, undergoing ring-contraction under mononucleophilic attack, or forming unprecedented 6/5/5/5-tetracyclic spiroheterocycles when reacted with Schiff bases and carbodiimides[5].
Experimental Validation Protocol
To ground the DFT predictions in empirical reality, the following experimental protocol is used to validate the FMO energy levels of synthesized dione derivatives.
Step 1: Synthesis and Purification Synthesize the target 1H-pyrrole-2,3-dione derivative (e.g., via cyclization of N-substituted precursors using oxalyl chloride). Purify via column chromatography to >99% purity to prevent trace impurities from skewing electrochemical readings.
Step 2: Cyclic Voltammetry (CV) for FMO Derivation
-
Prepare a degassed
solution containing 0.1 M as the supporting electrolyte. Causality: The electrolyte ensures sufficient ionic conductivity in the organic solvent, allowing for the precise measurement of quasi-reversible oxidation/reduction waves[1]. -
Use a three-electrode setup (glassy carbon working, Pt wire counter, Ag/AgCl reference).
-
Measure the onset oxidation (
) and reduction ( ) potentials. -
Calculate experimental FMOs:
eV and eV.
Step 3: UV-Vis-NIR Spectroscopy (TD-DFT Validation)
Measure the absorption spectra of the compound in a dilute solution. Compare the experimental
References
-
Study of 1,3-Dipolar Cycloaddition Between 4-Acyl-1H-pyrrole-2,3-diones Fused at the [e]-Side with a Heterocyclic Moiety and Diphenylnitrone: A Comprehensive MEDT, Docking Approach and MD Simulation MDPI[Link]
-
Quinoidal Small Molecule Containing Ring-Extended Termini for Organic Field-Effect Transistors ACS Omega[Link]
-
Fusing Thienoisoindigo to the Conjugated Ribbons with Strong Absorption in the Second Near-Infrared Window CCS Chemistry[Link]
-
Reaction of Pyrrolobenzothiazines with Schiff Bases and Carbodiimides: Approach to Angular 6/5/5/5-Tetracyclic Spiroheterocycles PMC (NIH)[Link]
-
Cycloaddition of Huisgen 1,4-dipoles: synthesis and rapid epimerization of functionalized spiropyrido[2,1-b][1,3]oxazine-pyrroles and related products R Discovery[Link]
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- 3. mdpi.com [mdpi.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Reaction of Pyrrolobenzothiazines with Schiff Bases and Carbodiimides: Approach to Angular 6/5/5/5-Tetracyclic Spiroheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Absolute Structural Elucidation of Novel 1H-Pyrrole-2,3-dione Derivatives: A Comparative Guide to Spectroscopic Validation Workflows
Introduction
1H-pyrrole-2,3-diones are highly versatile electrophilic building blocks used extensively in the synthesis of spiro-fused heterocycles and biologically active compounds, including potent aldose reductase inhibitors (1)[1]. However, their structural validation presents significant analytical challenges. These scaffolds frequently exhibit keto-enol tautomerism, form zwitterionic betaine intermediates, and undergo complex regioselective cycloadditions (2)[2].
As a Senior Application Scientist, I have observed that relying solely on traditional 1D NMR and FTIR often leads to misassigned regiochemistry, particularly in spiro-derivatives. This guide objectively compares traditional spectroscopic methods with advanced multidimensional workflows, providing a self-validating framework for the absolute structural elucidation of 1H-pyrrole-2,3-dione derivatives.
Section 1: Comparative Analysis of Spectroscopic Modalities
To establish a rigorous analytical pipeline, we must evaluate the performance and limitations of available spectroscopic techniques. Table 1 summarizes the comparative efficacy of these modalities when applied to 1H-pyrrole-2,3-diones.
Table 1: Performance Comparison of Analytical Modalities
| Analytical Modality | Target Application | Performance & Resolution | Key Limitations |
| FTIR (ATR) | C=O vs C=C differentiation | High : Distinct bands at 1770, 1740, and 1710 cm⁻¹[3] | Cannot determine regiochemistry or stereocenters. |
| 1D ¹H / ¹³C NMR | Basic scaffold confirmation | Moderate : Resolves C2/C3 carbonyls (~165-195 ppm)[3] | Fails to unambiguously resolve quaternary spiro centers. |
| 2D NMR (HMBC/HSQC) | Regioselectivity & connectivity | Very High : Correlates spiro carbons over 2-3 bonds | Requires high sample concentration and purity. |
| HR-MS (ESI-TOF) | Zwitterion & exact mass validation | Ultra-High : Sub-ppm mass accuracy for betaines | Does not provide stereochemical or connectivity data. |
Section 2: Causality in Experimental Design
Expertise in spectroscopy requires understanding why specific techniques are deployed, not just how. The following principles dictate our workflow:
-
FTIR for Carbonyl Differentiation : The C2 and C3 carbonyls in the pyrrole ring are highly conjugated but electronically distinct. The C3 ketone typically appears at higher wavenumbers (1740–1770 cm⁻¹) due to ring strain and adjacent heteroatom effects, while the C2 amide carbonyl appears lower (1697–1720 cm⁻¹) (4)[4]. Relying on FTIR alone is insufficient if the derivative undergoes a reaction at the C3 position (e.g., aldol addition), which eliminates the C3 carbonyl stretch.
-
¹³C NMR for Zwitterionic States : In reactions with pyridinium ylides, 1H-pyrrole-2,3-diones form stable betaines. ¹³C NMR is critical here; the delocalized anionic charge on the pyrrole ring shifts the C3 oxygen-bearing carbon significantly upfield (e.g., ~164-169 ppm) compared to the neutral dione state (~190-195 ppm) (3)[3].
-
2D NMR for Spiro Regioselectivity : When 1H-pyrrole-2,3-diones undergo cycloadditions, they form spiro compounds. 1D NMR cannot assign the quaternary spiro carbon unambiguously because it lacks attached protons. HMBC is mandatory: it correlates the spiro carbon with adjacent protons (e.g., from an incoming diene) over 2-3 bonds, definitively confirming regioselectivity.
Section 3: Self-Validating Experimental Protocols
A robust protocol must be a self-validating system where each step confirms the integrity of the previous one.
Step 1: Anhydrous Sample Preparation
-
Causality : 1H-pyrrole-2,3-diones are highly electrophilic at the C3 position. Traces of water in NMR solvents (like CDCl₃ or DMSO-d₆) can induce hydration or shift keto-enol equilibria, leading to spectral artifacts.
-
Action : Dry NMR solvents over activated 4Å molecular sieves for 24 hours prior to use. Prepare samples at a concentration of 15-20 mg/mL for 1D NMR and >30 mg/mL for 2D NMR.
Step 2: FTIR (ATR) Screening
-
Causality : Rapidly confirms the integrity of the dione core before time-consuming NMR acquisition.
-
Action : Acquire spectra from 4000 to 400 cm⁻¹. Validate the presence of dual carbonyl stretches (C=O) between 1650–1780 cm⁻¹. If a broad O-H stretch (~3200-3400 cm⁻¹) appears unexpectedly, suspect hydration or enolization.
Step 3: Multidimensional NMR Acquisition
-
Causality : Establishes absolute connectivity and spatial arrangement.
-
Action :
-
Acquire ¹H NMR (400 MHz) and ¹³C NMR (100 MHz).
-
Run HSQC to map all direct C-H bonds.
-
Run HMBC optimized for long-range coupling (J = 8 Hz). Look for cross-peaks between the C2/C3 carbonyl carbons and the N-substituent protons to confirm the core scaffold.
-
Step 4: HR-MS (ESI-TOF) Verification
-
Causality : Confirms the exact molecular formula, particularly critical for zwitterionic betaines which may fragment unusually in standard EI-MS.
-
Action : Operate in positive and negative ESI modes. For betaines, negative mode often yields the stable enolate fragment, cross-validating the ¹³C NMR upfield shifts observed near 164-169 ppm (2)[2].
Section 4: Spectroscopic Validation Workflow
The following diagram illustrates the logical progression of the validation workflow, ensuring no structural ambiguity remains. (Note: Diagram scales to a maximum width of 760px).
Caption: Workflow for absolute structural elucidation of 1H-pyrrole-2,3-diones.
References
-
[3] Dioxopyrrolines. LXII. Diels-Alder reaction of 1-Aryl-4- and 5-methoxycarbonyl-1H-pyrrole-2,3-diones with various 1,3-dienes. Source: scispace.com. 3
-
[4] Synthesis and spectroscopic characterization of pyrrole-2,3- diones and their following reactions with 1,2-aromatic diamines. Source: acgpubs.org. 4
-
[2] Synthesis of Stable Betaines Based on 1H-Pyrrole-2,3-diones and Pyridinium Ylides and Their Thermal Conversion to Cyclopropane-Fused Pyrroles. Source: nih.gov. 2
-
[1] Organocatalyzed enantioselective aldol reaction of 1H-pyrrole-2,3-diones. Source: nih.gov. 1
Sources
- 1. Organocatalyzed enantioselective aldol reaction of 1H-pyrrole-2,3-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Stable Betaines Based on 1H-Pyrrole-2,3-diones and Pyridinium Ylides and Their Thermal Conversion to Cyclopropane-Fused Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. acgpubs.org [acgpubs.org]
Comparative Analysis of Synthetic Routes to 1H-Pyrrole-2,3-dione: A Guide for Process and Discovery Chemists
As a Senior Application Scientist, I frequently evaluate synthetic methodologies not just for their theoretical elegance, but for their robustness, scalability, and functional group tolerance on the bench. The 1H-pyrrole-2,3-dione scaffold is a privileged motif in heterocyclic chemistry. These highly electrophilic cyclic vinylogous amides serve as potent Michael acceptors and are critical precursors for the synthesis of complex spirocyclic systems, cyclopropane-fused pyrroles, and various biologically active alkaloids [1].
However, constructing this 2,3-dioxoheterocycle requires precise control over highly reactive intermediates. In this guide, we will objectively compare the two dominant synthetic strategies used to assemble the 1H-pyrrole-2,3-dione core: the Stepwise Isolated Enamine Route and the Telescoped Acetophenone-Aniline Route . By understanding the mechanistic causality behind these protocols, researchers can select the optimal pathway for their specific target libraries.
Mechanistic Grounding: The Dielectrophile-Dinucleophile Paradigm
Virtually all modern syntheses of the 1H-pyrrole-2,3-dione core rely on the interaction between a 1,3-dinucleophile (an enamine or
The causality of this reaction is driven by hard-soft acid-base (HSAB) principles. The initial attack is typically an
Fig 1. Mechanistic pathway of oxalyl chloride condensation with enamines.
Route A: Stepwise Synthesis via Isolated Enamines
This classical approach involves the deliberate synthesis and isolation of an
Causality & Strategic Advantages
By isolating the enamine, you remove unreacted primary amines and ketone byproducts from the system. This is critical because oxalyl chloride is highly promiscuous; any residual primary amine will rapidly consume the dielectrophile to form unreactive oxamides, drastically reducing the yield of the desired pyrroledione. Furthermore, isolating the enamine allows for rigorous characterization and precise stoichiometric control during the highly exothermic diacylation step.
Self-Validating Experimental Protocol
This protocol is designed with internal observable milestones to ensure reaction integrity.
-
Enamine Preparation: Condense the appropriate ketone and primary amine in refluxing toluene using a Dean-Stark trap. Validation: The cessation of water collection in the trap indicates complete conversion to the enamine. Remove solvent in vacuo and recrystallize.
-
Diacylation Setup: Dissolve the purified enamine (1.0 equiv) in anhydrous chloroform (
) under an inert argon atmosphere. Cool the system strictly to 0 °C. Causality: Low temperatures suppress the premature polymerization of the enamine and control the violent exotherm of the initial -acylation. -
Electrophile Addition: Add oxalyl chloride (1.2 equiv) dropwise over 30 minutes.
-
Cyclization & Maturation: Remove the ice bath and gently warm the reaction to 40–50 °C for 1–2 hours.
-
Self-Validation Check: Upon addition and subsequent warming, the reaction will vigorously evolve
gas (visible bubbling). The reaction mixture will transition from pale yellow to a deep, vibrant orange/red. The absolute cessation of gas evolution serves as the kinetic indicator that the intramolecular -acylation (ring closure) is complete.
-
-
Isolation: Concentrate the mixture under reduced pressure and precipitate the product using cold hexane.
Route B: Telescoped Acetophenone-Aniline Route
For discovery chemists requiring rapid access to diverse 1,5-diaryl-1H-pyrrole-2,3-dione libraries for Structure-Activity Relationship (SAR) studies, a telescoped (two-step, one-pot) sequence from commercially available acetophenones and anilines is highly advantageous [3].
Causality & Strategic Advantages
This route bypasses the time-consuming isolation and purification of the intermediate enamine. Instead, the enamine is generated in situ (often promoted by a Lewis acid or dehydrating agent), and oxalyl chloride is introduced directly into the crude mixture alongside a non-nucleophilic base (e.g., pyridine). The base acts as an
Self-Validating Experimental Protocol
-
In Situ Enamine Formation: Combine the substituted acetophenone (1.0 equiv) and aniline (1.1 equiv) in a suitable solvent (e.g.,
or ) with a catalytic amount of -toluenesulfonic acid or molecular sieves. Stir at room temperature until TLC indicates maximum conversion (usually 4–6 hours). -
Base Quenching: Cool the crude mixture to 0 °C and add anhydrous pyridine (2.5 equiv). Causality: Pyridine neutralizes the acid catalyst and prepares the system to buffer the
generated in the next step. -
Cyclization: Add oxalyl chloride (1.2 equiv) dropwise.
-
Self-Validation Check: Unlike Route A, gas evolution will be minimal due to the pyridine buffer. Instead, the immediate formation of a dense, white precipitate (pyridinium chloride) validates that the acylation is occurring.
-
-
Workup: Stir at 40 °C for 1 hour. Wash the organic layer with cold water to remove the pyridinium salts, dry over
, and evaporate to yield the crude 1,5-diaryl-1H-pyrrole-2,3-dione.
Workflow & Quantitative Data Comparison
Fig 2. Workflow comparison between Stepwise and Telescoped synthetic approaches.
Performance Metrics Summary
To aid in route selection, the following table synthesizes the experimental outcomes typically observed across both methodologies:
| Parameter | Route A: Stepwise Isolated Enamine | Route B: Telescoped Acetophenone-Aniline |
| Typical Overall Yield | 70–90% (Based on purified enamine) | 40–65% (Over two steps) |
| Reaction Time (Total) | 24–48 hours (includes isolation) | 6–8 hours |
| Purity Profile | High; minimal side reactions | Moderate; requires column chromatography to separate unreacted starting materials |
| Functional Group Tolerance | Low for acid-sensitive groups (unless modified) | High; pyridine buffer protects sensitive motifs |
| Scalability | Excellent (Demonstrated on multi-gram scale) | Moderate (Exotherms harder to control on >50g scale) |
| Best Suited For | Process chemistry, scale-up, polyfluoroacyl derivatives | Drug discovery, rapid SAR library generation |
Application Scientist's Verdict
The choice between these routes hinges entirely on the project phase.
If you are in the early discovery phase and need to rapidly map the chemical space of 1,5-diaryl-1H-pyrrole-2,3-diones for biological screening, Route B (Telescoped) is the superior choice. The ability to utilize a vast catalog of commercial acetophenones and anilines without pausing to isolate intermediates accelerates the design-make-test cycle.
However, if you are transitioning a lead compound into process development , or if your target features highly deactivated or complex substituents (such as fluoroalkyl groups), Route A (Stepwise) is mandatory. The thermodynamic control afforded by utilizing a highly pure, pre-formed enamine prevents the formation of intractable polymeric tars and ensures reproducible, high-yielding multigram batches.
References
- Muranova, M. M., et al. "Synthesis of Stable Betaines Based on 1H-Pyrrole-2,3-diones and Pyridinium Ylides and Their Thermal Conversion to Cyclopropane-Fused Pyrroles." Molecules (Basel, Switzerland).
- Krasnykh, O. P., et al. "Synthesis of 5-Alkyl-4-polyfluoroacylpyrrole-2,3(1H)-diones." Izvestiya Akademii Nauk. Seriya Khimicheskaya.
- "Synthesis of novel 1,5-diaryl-1H-pyrrole-2,3-diones." Heterocyclic Communications.
Electrochemical Profiling of 1H-Pyrrole-2,3-dione and Its Analogs: A Comparative Guide for Synthetic and Medicinal Chemists
As a Senior Application Scientist, I frequently encounter researchers looking to leverage non-aromatic heterocycles for drug discovery and advanced materials. Among these, 1H-pyrrole-2,3-diones (often referred to as dioxopyrrolines) stand out. Unlike simple pyrroles, these compounds are highly electrophilic and act as powerful dienophiles in cycloaddition reactions[1].
However, to truly harness their reactivity—whether for synthesizing spiroheterocycles or functionalized diphenylpyrroles[2]—you must understand their thermodynamics. This guide objectively compares the electrochemical behavior of 1H-pyrrole-2,3-diones against their structural analogs, providing the mechanistic causality and self-validating protocols necessary to master their redox chemistry.
Electrochemical Thermodynamics: A Comparative Analysis
The redox landscape of a heterocycle dictates its stability, reactivity, and biological potential. By comparing 1H-pyrrole-2,3-dione to its fused aromatic analog, Isatin (1H-indole-2,3-dione) , and simple pyrroles, we can isolate the electronic impact of aromaticity and conjugation.
Quantitative Redox Comparison
The following table summarizes the cyclic voltammetry (CV) data for these heterocycles, typically recorded in aprotic media (e.g., DMF with LiCl) or buffered aqueous solutions.
| Compound | Cathodic Peak ( | Anodic Peak ( | Reversibility | Primary Redox Mechanism |
| 1H-Pyrrole-2,3-dione | -0.40 to -0.55 V | N/A | Irreversible | 1,4-reduction of the conjugated dione system |
| Isatin (1H-Indole-2,3-dione) | -0.636 V | +1.08 V | Irreversible | 2e⁻, 2H⁺ reduction of the C3 carbonyl |
| Isatin-3-hydrazone | -0.80 to -1.20 V | N/A | Irreversible | Reduction of the exocyclic imine (-C=N-) bond |
| Simple Pyrrole | < -2.0 V | +0.80 to +1.20 V | Irreversible | Oxidative polymerization at the α-position |
Note: Potentials are approximate and referenced to Ag/AgCl or SCE depending on the specific electrode and solvent system[3][4][5].
The Causality Behind the Data
Why is 1H-pyrrole-2,3-dione significantly easier to reduce (less negative
The answer lies in aromatic stabilization . Isatin is fused to a benzene ring, which imparts stability to the indole core. In contrast, 1H-pyrrole-2,3-diones lack this extended aromaticity. The pyrroline ring is non-aromatic, rendering the C3 carbonyl and the adjacent C4=C5 double bond highly electron-deficient[1]. Because the lowest unoccupied molecular orbital (LUMO) is significantly lower in energy, it readily accepts electrons during cathodic scanning. Furthermore, while isatin typically undergoes a localized 1,2-reduction at the C3 carbonyl[4], the extended conjugation in 1H-pyrrole-2,3-diones facilitates a distinct 1,4-reduction pathway [6].
Mechanistic Pathways
When 1H-pyrrole-2,3-dione is subjected to electrochemical or chemical reduction, it does not simply yield a C3-alcohol. Instead, the reduction takes place selectively in a 1,4-manner, yielding 1,5-dihydro-3-hydroxy-2H-pyrrol-2-ones[6]. If trapped with an alkylating agent (like diazomethane), this intermediate forms stable 2,3-dialkoxy-1H-pyrroles.
Fig 1. Electrochemical 1,4-reduction pathway of 1H-pyrrole-2,3-dione to dialkoxypyrroles.
Self-Validating Experimental Protocols
To ensure scientific integrity, every protocol must include internal validation mechanisms. Below are the standard operating procedures for analyzing and utilizing the redox properties of these compounds.
Protocol A: Voltammetric Mapping (Cyclic Voltammetry)
Objective: Accurately determine the reduction potentials of pyrrole-2,3-dione derivatives without electrode fouling artifacts.
-
Electrolyte Preparation: Prepare a 0.1 M LiCl solution in anhydrous DMF. Causality: DMF provides a wide cathodic potential window, while LiCl ensures sufficient conductivity without participating in the redox chemistry[5].
-
Analyte Addition: Introduce 1.0 mM of the 1H-pyrrole-2,3-dione derivative. Spike the solution with 0.5 mM Ferrocene (Fc). Validation: The Fc/Fc⁺ redox couple acts as an internal standard, validating the reference electrode's stability and ensuring any potential shifts are analyte-specific.
-
Deoxygenation: Purge the cell with high-purity N₂ for 10 minutes. Maintain a nitrogen blanket during the scan. Causality: Dissolved oxygen reduces around -0.8 V, which would mask the cathodic peaks of the heterocycle[3].
-
Scanning: Use a Hanging Mercury Drop Electrode (HMDE) as the working electrode. Scan from 0.0 V to -1.5 V at 100 mV/s. Validation: Unlike Glassy Carbon Electrodes (GCE) which suffer from irreversible adsorption of isatin/pyrrole oxidation products[3], HMDE provides a pristine, reproducible surface for every single drop, ensuring the current response (
) is directly proportional to analyte concentration[5].
Fig 2. Self-validating cyclic voltammetry workflow for mapping heterocycle redox potentials.
Protocol B: Preparative 1,4-Reduction via Chemical Surrogate
Objective: Synthesize 1,5-dihydro-3-hydroxy-2H-pyrrol-2-ones on a preparative scale.
Causality: Direct preparative electrolysis of highly electrophilic dioxopyrrolines often leads to over-reduction or polymerization. Sodium hydrosulfite (
-
Solvation: Dissolve 1.0 eq of 1H-pyrrole-2,3-dione in a 1:1 mixture of dioxane and water.
-
Reduction: Add a large excess (approx. 20 eq) of aqueous
dropwise at room temperature. Causality: A large excess is required to outcompete any solvolytic degradation of the fragile dioxopyrroline ring in the protic medium[6]. -
Visual Validation: 1H-pyrrole-2,3-diones are intensely colored (typically deep red or purple) due to their conjugated dione system[1]. The reaction is self-validating: complete reduction is signaled by an immediate color change from deep red to a pale yellow or colorless solution.
-
Trapping: Because the resulting 1,5-dihydro-3-hydroxy-2H-pyrrol-2-one is sensitive to air oxidation, immediately trap the intermediate by adding diazomethane (
) to yield the stable methyl ether[6].
Conclusion for Drug Development Professionals
Understanding the electrochemistry of 1H-pyrrole-2,3-diones unlocks their potential as versatile building blocks. Their low LUMO energy and lack of aromaticity make them far more susceptible to reduction and nucleophilic attack than their isatin counterparts. By utilizing the 1,4-reduction pathways and carefully monitoring their redox potentials, synthetic chemists can reliably construct complex, functionalized pyrroles and spiro-fused heterocycles for high-throughput screening libraries.
References
-
Electrochemical behaviour of isatin at a glassy carbon electrode Journal of Electroanalytical Chemistry / CORE URL:[Link]
-
Determination of A.C. Impedance Spectroscopic and Cyclic Voltammetric Behavior of Some Heterocarbonyl Compounds in Both Aprotic and Aqueous Media American Journal of Applied Sciences / Science Publications URL:[Link]
-
A comparative study of electrochemical reduction of isatin and its synthesized Schiff bases at HMDE Journal of Chemical Sciences / Indian Academy of Sciences URL:[Link]
-
Synthesis of 2,3-dialkoxy-1H-pyrrole via reduction of dioxopyrroline with sodium hydrosulfite Heterocycles / Semantic Scholar URL:[Link]
-
Diels-Alder reaction of 1-Aryl-4- and 5-methoxycarbonyl-1H-pyrrole-2,3-diones with various 1,3-dienes Chemical and Pharmaceutical Bulletin URL:[Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1H-Pyrrole-2,3-dione
For researchers, scientists, and professionals in drug development, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. At the forefront of this is the responsible management and disposal of chemical reagents. This guide provides a detailed, step-by-step protocol for the proper disposal of 1H-Pyrrole-2,3-dione, ensuring the safety of your personnel and compliance with regulatory standards. While specific safety data for 1H-Pyrrole-2,3-dione is not extensively available, this document outlines a conservative and robust approach based on the known properties of analogous compounds, such as isatin (1H-indole-2,3-dione), and fundamental principles of hazardous waste management.[1]
Hazard Assessment and Classification: A Proactive Approach
The initial and most critical step in the proper disposal of any chemical is a thorough hazard assessment to determine if it qualifies as hazardous waste. This assessment is the legal responsibility of the chemical waste generator.[1] Given the limited specific toxicity and reactivity data for 1H-Pyrrole-2,3-dione, a cautious methodology is imperative. This involves evaluating the hazards associated with its parent and related structures, such as pyrrole and isatin.
Key Considerations:
-
Reactivity: Pyrrole-based compounds can be incompatible with strong oxidizing agents, strong acids, and strong bases.[1][2] Hazardous decomposition can yield nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).
-
Toxicity: While some related compounds exhibit low toxicity, others are known to be irritating to the eyes, respiratory system, and skin.[1] Certain derivatives have demonstrated cytotoxicity.[1] It is prudent to handle 1H-Pyrrole-2,3-dione with a high degree of care, assuming it may possess similar or greater hazards than its analogs.
-
Regulatory Framework: Chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][4] It is crucial to adhere to these regulations, which prohibit the disposal of chemical waste in regular trash or sewer systems.[3]
Table 1: Hazard Profile of Structurally Related Compounds
| Compound | Known Hazards |
| Isatin (1H-Indole-2,3-dione) | Irritating to eyes, respiratory system, and skin.[1] Incompatible with strong oxidizing agents, acids, and bases.[1] |
| Pyrrole | Harmful if swallowed or inhaled, causes serious eye damage, flammable liquid and vapor.[2][5] |
| 1H-Pyrrole-2-carboxaldehyde | Causes serious eye irritation, may cause skin irritation.[6] |
Personal Protective Equipment (PPE): Your First Line of Defense
Prior to handling 1H-Pyrrole-2,3-dione for any purpose, including disposal, the appropriate Personal Protective Equipment (PPE) must be worn. The selection of PPE should be based on a thorough risk assessment.
Essential PPE includes:
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[7]
-
Skin Protection: Wear chemical-impermeable gloves (e.g., nitrile rubber) and a lab coat.[7] Gloves must be inspected before use and disposed of properly after handling the chemical.[8]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a full-face respirator with an appropriate filter should be used.[7] All handling of the solid material should ideally be performed in a certified chemical fume hood to minimize inhalation exposure.[4]
Spill Management: Immediate and Controlled Response
In the event of a spill, a swift and safe response is crucial to mitigate potential hazards.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.[9]
-
Control Ignition Sources: If the material is in a solvent or is flammable, remove all sources of ignition.[7]
-
Contain the Spill: For solid spills, carefully sweep up the material to avoid generating dust and place it into a suitable, labeled container for disposal.[8][10]
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) office.
Proper Disposal Procedures: A Step-by-Step Guide
The disposal of 1H-Pyrrole-2,3-dione must be conducted in accordance with federal, state, and local regulations.[11] Do not dispose of this chemical down the drain or in the regular trash.[3]
Protocol for Waste Accumulation and Disposal:
-
Waste Container Selection:
-
Labeling:
-
The waste container must be clearly labeled with the words "Hazardous Waste".[3][12]
-
List all contents, including "1H-Pyrrole-2,3-dione" and any solvents, with their approximate concentrations or volumes.[3][12] Do not use abbreviations or chemical formulas.[3]
-
Include the date of waste generation and the name of the principal investigator or laboratory.[3]
-
-
Storage:
-
Disposal Request:
Decontamination of Empty Containers
Empty containers that once held 1H-Pyrrole-2,3-dione must also be disposed of as hazardous waste unless properly decontaminated.[8]
-
Triple Rinsing: Rinse the empty container with a suitable solvent three times.
-
Collect Rinsate: The solvent rinsate must be collected and disposed of as hazardous waste.[13]
-
Container Disposal: After triple rinsing, the container may be disposed of according to your institution's policies for decontaminated labware.
By adhering to these rigorous procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. These guidelines are designed to empower you with the knowledge to manage and dispose of 1H-Pyrrole-2,3-dione with the utmost care and in compliance with established safety standards.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for 1H-Pyrrole-2,3-dione.[Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance.[Link]
-
ACG Publications. Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines.[Link]
-
Environmental Health and Safety, University of Colorado Boulder. How to Dispose of Chemical Waste.[Link]
-
MasterControl. 29 CFR 1910.1450 — OSHA Laboratory Standard.[Link]
-
Compliancy Group. OSHA Laboratory Standard.[Link]
-
Vanderbilt University. The Laboratory Standard | Office of Clinical and Research Safety.[Link]
-
Cheméo. Chemical Properties of 1H-Pyrrole-2,5-dione (CAS 541-59-3).[Link]
-
Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories.[Link]
-
GAIACA. How to Dispose of Chemical Waste in a Lab Correctly.[Link]
-
National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[Link]
-
Szabo-Scandic. Safety Data Sheet for Isatin.[Link]
-
Columbia University. Hazardous Chemical Waste Management Guidelines.[Link]
-
Government of El Salvador. SPECIAL REGULATION ON HAZARDOUS SUBSTANCES, WASTE AND HAZARDOUS WASTES.[Link]
-
U.S. Government Publishing Office. List of Hazardous Substances and Reportable Quantities.[Link]
-
CIBTech. SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES.[Link]
-
Mercury Business Services. HS Code 2933: Heterocyclic Compounds Regulations.[Link]
-
U.S. Government Publishing Office. 40 CFR Part 260 -- Hazardous Waste Management System: General.[Link]
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- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 10. chemicalbook.com [chemicalbook.com]
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- 12. research.columbia.edu [research.columbia.edu]
- 13. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
